molecular formula C9H12O2 B2915640 1-(2-(Hydroxymethyl)phenyl)ethanol CAS No. 57259-71-9

1-(2-(Hydroxymethyl)phenyl)ethanol

Cat. No.: B2915640
CAS No.: 57259-71-9
M. Wt: 152.193
InChI Key: XVKYPJPUAOOGBQ-UHFFFAOYSA-N
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Description

1-(2-(Hydroxymethyl)phenyl)ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.193. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(hydroxymethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKYPJPUAOOGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57259-71-9
Record name 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL
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Foundational & Exploratory

1-(2-(Hydroxymethyl)phenyl)ethanol CAS number 57259-71-9 properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS 57259-71-9) Properties Content Type: Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Utility & Chemical Identity

This compound (CAS 57259-71-9) is a bifunctional aromatic diol characterized by two benzylic hydroxyl groups: a primary hydroxymethyl group and a secondary (chiral) 1-hydroxyethyl group. This structural asymmetry makes it a critical intermediate in the synthesis of isobenzofuran derivatives (phthalans), which are pharmacophores found in antidepressant therapeutics (e.g., Citalopram analogs) and bioactive natural products.

Unlike simple glycols, the proximity of the two hydroxyl groups on the benzene ring facilitates rapid intramolecular cyclization, making this compound a "masked" ether. Researchers utilize it primarily as a precursor for generating 1-substituted phthalans via acid-catalyzed dehydration or as a chiral auxiliary in asymmetric synthesis.

Physicochemical Profile

PropertyData
CAS Number 57259-71-9
IUPAC Name 1-[2-(Hydroxymethyl)phenyl]ethanol
Synonyms

-Methyl-1,2-benzenedimethanol; 1-(1-Hydroxyethyl)-2-hydroxymethylbenzene
Molecular Formula C

H

O

Molecular Weight 152.19 g/mol
Physical State White to colourless crystalline solid
Solubility Soluble in alcohols (MeOH, EtOH), THF, EtOAc; Sparingly soluble in water
Chirality Contains one stereocenter at the benzylic position (available as racemate or enantiomers)
pKa (Calculated) ~14.5 (Secondary alcohol), ~15.0 (Primary alcohol)

Synthetic Routes & Manufacturing

The synthesis of this compound is most reliably achieved through the chemoselective reduction of 3-methylphthalide. This route avoids the use of pyrophoric lithium reagents (like LiAlH


) in favor of milder borohydride reducing agents, ensuring scalability and safety.
Core Synthesis Protocol: Borohydride Reduction

Objective: Conversion of 3-methylphthalide to this compound.

Reagents:

  • Substrate: 3-Methylphthalide (CAS 2426-08-6)

  • Reducing Agent: Sodium Borohydride (NaBH

    
    )
    
  • Solvent: Methanol or Ethanol (Anhydrous preferred)

  • Quench: Dilute Hydrochloric Acid (1M HCl)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-methylphthalide in Methanol (10 mL/g). Ensure the vessel is purged with nitrogen to prevent moisture interference.

  • Reduction: Cool the solution to 0°C. Slowly add 2.0–4.0 equivalents of NaBH

    
     portion-wise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C during addition.
    
  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the lactone starting material.

  • Quench: Cool the mixture back to 0°C. Carefully add 1M HCl dropwise until pH ~4 to destroy excess hydride and neutralize alkoxides. Caution: Vigorous hydrogen gas evolution.

  • Workup: Remove volatile solvents under reduced pressure. Dilute the residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: The crude diol is typically pure enough for downstream applications. If necessary, recrystallize from Hexane/EtOAc or purify via silica gel chromatography.

Visualizing the Synthesis Pathway

SynthesisPathway Substrate 3-Methylphthalide (Lactone) Reagent NaBH4 / MeOH (Reductive Ring Opening) Substrate->Reagent Intermediate Borate Complex Reagent->Intermediate Hydride Attack Product This compound (Diol) Intermediate->Product Acid Hydrolysis

Caption: Chemoselective reduction of the lactone ring in 3-methylphthalide yields the target diol.

Reactivity & Applications

The utility of CAS 57259-71-9 lies in its reactivity as a "masked" phthalan. The diol moiety undergoes acid-catalyzed cyclodehydration with high efficiency.

Cyclization to 1-Methylphthalan

This is the primary application in medicinal chemistry. The reaction proceeds via a benzylic carbocation intermediate.

  • Conditions: Catalytic p-Toluenesulfonic acid (p-TsOH), Toluene, Reflux (Dean-Stark trap).

  • Mechanism: Protonation of the secondary benzylic alcohol (more stable carbocation precursor)

    
     Loss of water 
    
    
    
    Intramolecular nucleophilic attack by the primary hydroxymethyl group
    
    
    Ring closure.
Chiral Auxiliary Potential

Because the compound possesses a chiral center at the secondary alcohol, enantiomerically pure forms (obtained via enzymatic resolution or asymmetric synthesis) are used to induce chirality in subsequent transformations, particularly in the synthesis of chiral phthalides.

Visualizing the Cyclization Mechanism

Cyclization Diol This compound Cation Benzylic Carbocation Intermediate Diol->Cation -H2O (Dehydration) Acid H+ Catalyst (p-TsOH) Acid->Diol Phthalan 1-Methylphthalan (Cyclized Ether) Cation->Phthalan Intramolecular Attack

Caption: Acid-catalyzed cyclodehydration converts the diol into the bicyclic phthalan core.

Safety & Handling (GHS Standards)

While specific toxicological data for this CAS is limited, it is structurally analogous to benzyl alcohol and other benzenedimethanols. Treat as a standard organic irritant.

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves/eye protection.

    • Avoid breathing dust/fume/gas/mist/vapours/spray.

    • Storage: Store in a cool, dry place. Hygroscopic nature requires sealing under inert gas (Nitrogen/Argon) for long-term storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576911, 1-[2-(Hydroxymethyl)phenyl]ethanol. Retrieved from [Link]

  • Khan, F. N., et al. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. ResearchGate. Retrieved from [Link]

  • Google Patents.Process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives (EP1502907A1).

Comprehensive Technical Guide: 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and drug development, 1,2-disubstituted benzenes serve as critical scaffolds. 1-(2-(Hydroxymethyl)phenyl)ethanol is a highly versatile, bifunctional aryl diol characterized by the presence of both a primary (hydroxymethyl) and a secondary (1-hydroxyethyl) benzylic alcohol group[1]. This unique structural motif makes it an indispensable building block for the synthesis of complex polycyclic frameworks, chiral ligands, and functionalized isobenzofurans[2].

This technical whitepaper provides an authoritative overview of the physicochemical properties, mechanistic synthesis pathways, and self-validating experimental protocols for this compound, designed specifically for researchers and process chemists.

Chemical Identity and Physicochemical Profiling

Accurate chemical identification is the first pillar of reproducible research. The table below consolidates the core quantitative and qualitative data for this compound[1],[3],[4].

PropertySpecification
IUPAC Name 1-[2-(hydroxymethyl)phenyl]ethanol
Common Synonyms This compound; 1-hydroxymethyl-2-(1'-hydroxyethyl)benzene
CAS Registry Number 57259-71-9
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
SMILES CC(O)C1=CC=CC=C1CO
InChIKey XVKYPJPUAOOGBQ-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 40.5 Ų
Stereochemistry Contains one chiral center; typically isolated as a racemate unless asymmetric catalysis is employed.
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Pathways & Synthesis Workflows

The synthesis of this compound relies on the chemoselective manipulation of functionalized benzaldehydes. The most robust and scalable route is the global hydride reduction of 2-acetylbenzaldehyde [5]. Alternatively, a Grignard addition to 2-(hydroxymethyl)benzaldehyde can be utilized, though it requires careful stoichiometric control to prevent unwanted deprotonation of the primary alcohol.

Synthesis A 2-Acetylbenzaldehyde (Bifunctional Precursor) R1 NaBH4 (2.5 eq) MeOH, 0 °C to RT Global Hydride Reduction A->R1 B 2-(Hydroxymethyl)benzaldehyde (Mono-protected/Reduced) R2 MeMgBr (1.1 eq) THF, -78 °C to RT Grignard Addition B->R2 Target This compound (Target Diol) R1->Target Yield: >90% R2->Target Yield: ~85%

Figure 1: Convergent synthetic pathways for this compound.

Experimental Protocol: Global Reduction of 2-Acetylbenzaldehyde

The following protocol details the reduction of 2-acetylbenzaldehyde using Sodium Borohydride (


)[6]. As a Senior Application Scientist, I have structured this workflow to emphasize the causality  behind each reagent choice and integrated self-validating checkpoints  to ensure process integrity.
Step 1: Initiation and Solvation
  • Action: Dissolve 1.0 equivalent of 2-acetylbenzaldehyde in anhydrous methanol (0.2 M concentration) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Causality: Methanol acts as a protic solvent that hydrogen-bonds with the carbonyl oxygens, increasing their electrophilicity and accelerating nucleophilic hydride attack. The 0 °C temperature suppresses the parasitic, base-catalyzed reaction of

    
     with methanol, thereby preserving hydride equivalents.
    
  • Self-Validation Checkpoint: The starting material must fully dissolve to yield a clear, pale-yellow solution. Any turbidity indicates moisture contamination or degraded precursor material.

Step 2: Hydride Delivery
  • Action: Add 2.5 equivalents of

    
     portion-wise over 15 minutes.
    
  • Causality:

    
     provides the nucleophilic hydride (
    
    
    
    ) required to reduce both the highly reactive aldehyde and the more sterically hindered ketone. A stoichiometric excess (2.5 eq) ensures complete global reduction. Portion-wise addition strictly controls the exothermic evolution of hydrogen gas.
  • Self-Validation Checkpoint: Controlled effervescence (

    
     gas) upon each addition confirms the active quenching of trace moisture and the initiation of the reduction process.
    
Step 3: Propagation and Reaction Monitoring
  • Action: Remove the ice bath and allow the reaction to stir at 25 °C for 2 hours.

  • Causality: Elevating the system to room temperature provides the necessary activation energy to drive the reduction of the secondary ketone moiety to completion, which is kinetically slower than the aldehyde reduction.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate solvent system. The starting material (

    
    ) must completely disappear, replaced by a highly polar product spot (
    
    
    
    ) that is UV-active and stains strongly with
    
    
    .
Step 4: Quenching and Phase Separation
  • Action: Quench the reaction by the dropwise addition of saturated aqueous

    
     until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (
    
    
    
    ).
  • Causality:

    
     is a mild acid that effectively neutralizes the basic borate complexes without driving the acid-catalyzed dehydration of the newly formed benzylic alcohols. Ethyl acetate efficiently partitions the polar diol into the organic phase.
    
  • Self-Validation Checkpoint: The cessation of bubbling indicates the complete destruction of residual

    
    . A clear phase separation without emulsion formation confirms successful borate salt neutralization. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the pure diol.

Applications in Drug Development and Materials Science

The 1,2-diol motif present in this compound serves as a critical linchpin in advanced synthetic applications:

  • Precursor to Isobenzofurans: Under mild acidic dehydration conditions, this diol cyclizes to form 1-methyl-1,3-dihydroisobenzofuran (a phthalan derivative). Subsequent oxidation yields highly reactive isobenzofurans, which are utilized as transient dienes in Diels-Alder cycloadditions to construct anthracycline antibiotics and tetracycline scaffolds[2].

  • Chiral Ligand Development: When synthesized as an enantiopure compound (via asymmetric CBS reduction of the ketone precursor), the resulting chiral diol can be utilized to synthesize bidentate ligands for transition-metal-catalyzed asymmetric transformations.

References[1] Title: this compound | C9H12O2 | CID 576911 - PubChem | Source: nih.gov | URL:Link[5] Title: 2-acetylbenzaldehyde | CAS#:24257-93-0 | Chemsrc | Source: chemsrc.com | URL:Link[3] Title: this compound | 57259-71-9 - MilliporeSigma | Source: sigmaaldrich.com | URL:Link[4] Title: 57259-71-9 | this compound | Aryls | Ambeed.com | Source: ambeed.com | URL:Link[6] Title: 4-Acetylbenzaldehyde | 3457-45-2 - Benchchem | Source: benchchem.com | URL:Link[2] Title: Product Class 2: Benzo[c]furan and Its Derivatives | Source: thieme-connect.de | URL:Link

Sources

Solubility of 1-(2-(Hydroxymethyl)phenyl)ethanol in water vs organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a detailed technical analysis of the solubility characteristics of 1-(2-(hydroxymethyl)phenyl)ethanol, a key intermediate in various organic syntheses. By examining its molecular structure, we predict its solubility behavior in both aqueous and organic media. This document adheres to the highest standards of scientific integrity, offering field-proven insights and methodologies for the experimental determination of solubility, grounded in authoritative references. We present a comprehensive theoretical framework, detailed experimental protocols based on OECD guidelines, and predictive data to equip researchers and drug development professionals with the necessary knowledge to effectively handle this compound.

Introduction: The Critical Role of Solubility

Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a stable solution at a given temperature, is a fundamental physicochemical property in chemical and pharmaceutical sciences.[1] For drug development professionals, poor aqueous solubility is a major hurdle, often leading to low absorption, insufficient bioavailability, and ultimately, the failure of promising drug candidates in clinical trials.[2] Understanding and predicting the solubility of a compound like this compound is therefore not merely an academic exercise but a crucial step in process chemistry, formulation development, and toxicological studies.

This guide will dissect the solubility profile of this compound by first analyzing its molecular architecture and then providing a framework for its empirical determination.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is essential for predicting its behavior. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₂O₂PubChem[3]
Molecular Weight 152.19 g/mol PubChem[3]
IUPAC Name 1-[2-(hydroxymethyl)phenyl]ethanolPubChem[3]
CAS Number 57259-71-9PubChem[3]
Physical Form SolidMilliporeSigma[4]
Calculated LogP (XLogP3) 0.6PubChem[3]

The calculated LogP value of 0.6 suggests that the compound has a relatively balanced hydrophilic-lipophilic character.[3] This value is a key indicator used to predict a compound's partitioning behavior between an organic (octanol) and aqueous phase.

Theoretical Solubility Analysis

The solubility of this compound is governed by the interplay of its functional groups and their interactions with the solvent molecules. The principle of "like dissolves like" is the guiding tenet.

Aqueous Solubility

The molecular structure of this compound features both hydrophilic (water-loving) and hydrophobic (water-fearing) regions.

  • Hydrophilic Moieties : The compound possesses two hydroxyl (-OH) groups—a primary alcohol and a secondary alcohol. These groups are capable of forming strong hydrogen bonds with water molecules, which is a primary driver for aqueous solubility.

  • Hydrophobic Moiety : The benzene ring is a nonpolar, hydrophobic structure. Its presence tends to decrease water solubility as it disrupts the favorable hydrogen-bonding network of water.

The overall aqueous solubility will be a balance between the hydrogen-bonding capacity of the two hydroxyl groups and the hydrophobic nature of the phenyl ring. Given the presence of two polar hydroxyl groups on a relatively small aromatic scaffold, this compound is predicted to have moderate to good aqueous solubility . This is analogous to benzyl alcohol (C₆H₅CH₂OH), which has a single hydroxyl group and exhibits a solubility of about 4 g/100 mL in water.[5][6] The additional hydroxyl group in our compound of interest is expected to further enhance its interaction with water.

Caption: Intermolecular forces governing aqueous solubility.

Solubility in Organic Solvents

The solubility in organic solvents is also predicted based on polarity and specific solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents, like water, contain -OH groups and can act as both hydrogen bond donors and acceptors. This compound is expected to be highly soluble in these solvents due to strong hydrogen bonding and favorable dipole-dipole interactions. It is miscible in alcohols.[7]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO) : These solvents have dipoles but do not have hydrogen bond-donating capabilities. They can accept hydrogen bonds from the hydroxyl groups of the solute. Therefore, good solubility is anticipated.

  • Nonpolar Solvents (e.g., Hexane, Toluene) : These solvents lack polarity and cannot form hydrogen bonds. The polar hydroxyl groups of the solute have unfavorable interactions with these solvents. While the phenyl ring offers some compatibility with toluene (due to pi-pi stacking), the overall solubility in nonpolar solvents is predicted to be low .

Caption: Predicted solubility in different classes of organic solvents.

Experimental Determination of Solubility

While theoretical analysis provides a valuable forecast, empirical measurement is the gold standard.[1] The choice of method depends on the expected solubility range and the properties of the substance.[8]

Aqueous Solubility: The Shake-Flask Method (OECD Guideline 105)

For substances with expected water solubility greater than 10⁻² g/L, the shake-flask method is the most reliable and widely accepted technique.[9][10]

Principle: An excess amount of the solid is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.[11]

Step-by-Step Protocol:

  • Preparation: Add an amount of this compound to a flask that exceeds its expected solubility. Add a known volume of purified water (e.g., Type I).

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a stirrer in a constant temperature bath, typically at 20 ± 0.5 °C.[9] Agitate the mixture for a period sufficient to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is common.[8]

  • Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the test temperature to permit the undissolved solid to settle. Subsequently, separate the solid from the aqueous phase. This is a critical step; centrifugation in a temperature-controlled centrifuge is the preferred method to avoid altering the equilibrium.[11] Filtration may also be used, but care must be taken to ensure the filter does not adsorb the solute.

  • Analysis: Carefully withdraw an aliquot of the clear, saturated aqueous solution. Determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Replication: The experiment should be performed at least in triplicate to ensure the reliability of the results.

Shake_Flask_Workflow A 1. Add Excess Solid to Water B 2. Equilibrate (Shake/Stir) at Constant Temperature A->B C 3. Settle & Separate Phases (Centrifugation) B->C D 4. Withdraw Aqueous Aliquot C->D E 5. Analyze Concentration (e.g., HPLC) D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for the OECD 105 shake-flask solubility method.

Organic Solvent Solubility: A General Protocol

A similar equilibrium method can be used for organic solvents.[12]

Step-by-Step Protocol:

  • Solvent Selection: Choose a range of organic solvents representing different polarity classes (e.g., methanol, acetone, toluene, hexane).

  • Vial Preparation: In separate vials, weigh a small, known mass of this compound (e.g., 5-10 mg).

  • Titration & Observation: To each vial, add the selected solvent dropwise or in small, measured increments.[12] After each addition, vortex or shake the vial vigorously.

  • Endpoint Determination: Continue adding solvent until the solid is completely dissolved. The point of complete dissolution provides a quantitative measure of solubility (e.g., mg/mL). For highly soluble compounds, a larger initial mass may be required.

  • Temperature Control: Ensure all steps are performed at a consistent, recorded temperature, as solubility is temperature-dependent.[5]

Conclusion

This compound presents a balanced solubility profile rooted in its molecular structure. The presence of two hydroxyl groups predicts moderate to good solubility in water and high solubility in polar organic solvents like alcohols. Conversely, its hydrophobic phenyl ring suggests low solubility in nonpolar solvents. While these theoretical predictions offer valuable guidance for initial experimental design, they must be confirmed through rigorous, standardized experimental methods like the OECD 105 shake-flask protocol. Accurate and reliable solubility data are indispensable for the successful progression of this compound in any research or development pipeline, ensuring predictable behavior in formulations and biological systems.

References

  • Solubility of Things. Benzyl alcohol. [Link]

  • OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. 1995. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. 2024. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Birch, H., et al. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Environmental Sciences Europe. 2021. [Link]

  • Wikipedia. Benzyl alcohol. [Link]

  • Phytosafe. OECD 105. [Link]

  • SlideShare. solubility experimental methods.pptx. [Link]

  • ACS Publications. Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. Industrial & Engineering Chemistry Research. 2011. [Link]

  • Analytica Chimica Acta. Determining the water solubility of difficult-to-test substances A tutorial review. [Link]

  • OECD. OECD Guideline for the Testing of Chemicals 107. 1995. [Link]

  • SciSpace. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?. [Link]

  • National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

  • atamankimya.com. BENZYL ALCOHOL. [Link]

Sources

Mechanistic Insights into Phthalane Ring Closure: 1-(2-(Hydroxymethyl)phenyl)ethanol as a Citalopram Synthesis Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The commercial synthesis of the blockbuster antidepressant citalopram—and its enantiopure counterpart, escitalopram—fundamentally relies on the construction of a 1,3-dihydroisobenzofuran (phthalane) core. While industrial manufacturing routes utilize the highly substituted 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile (citalopram diol)[1], the steric and electronic complexity of this intermediate often obscures the fundamental thermodynamics of the cyclization step.

This technical guide establishes 1-(2-(hydroxymethyl)phenyl)ethanol as the premier structurally homologous model intermediate. By stripping away the bulky 4-fluorophenyl and dimethylaminopropyl appendages, this simplified 1,4-diol isolates the benzylic cyclization mechanics. It provides a self-validating system for process chemists to optimize acid-catalyzed dehydration, study stereoinversion pathways, and refine generic active pharmaceutical ingredient (API) manufacturing protocols.

The Phthalane Core: Challenges in Citalopram Synthesis

Citalopram is traditionally synthesized via sequential Grignard additions to 5-cyanophthalide, generating a racemic diol intermediate. The subsequent ring closure to form the phthalane ether linkage is a critical quality attribute (CQA) in drug development[2].

In the synthesis of escitalopram, the stereochemistry of the tertiary benzylic alcohol must be strictly managed. The kinetic resolution of racemic diols is intrinsically limited to a maximum theoretical yield of 50%, generating stoichiometric quantities of nonrecyclable stereoisomeric byproducts (R-diol) that necessitate disposal as chemical waste[1]. Furthermore, the actual citalopram diol is prone to E1 elimination side-reactions—forming desmethyl-citalopram alkene impurities—due to the highly stabilized nature of its tertiary benzylic carbocation. Understanding the exact SN1 vs. SN2 character of this ring closure is paramount for industrial scale-up[3].

Rationale for the Model Intermediate

This compound (CAS 57259-71-9) is a 1,4-diol featuring a secondary benzylic alcohol and a primary aliphatic alcohol. It serves as an ideal surrogate for the citalopram diol due to the following field-proven insights:

  • Reactivity Isolation: The secondary benzylic alcohol in this model mimics the reactive center of the citalopram diol without the extreme steric hindrance of the 1,1-diaryl-alkyl system.

  • Stereochemical Tracking: The chiral center at the 1-hydroxyethyl group allows researchers to track stereoretention versus stereoinversion during cyclization, directly informing the stereoinvertive cyclization of resolution-byproduct-derived (R)-diol for (S)-citalopram synthesis[1].

  • Impurity Profiling: It eliminates the amine-related basicity of the dimethylaminopropyl group, allowing for the unbuffered study of acid-catalyzed etherification kinetics and the control of potential impurities[2].

G A 1-(2-(Hydroxymethyl) phenyl)ethanol (Model 1,4-Diol) B Benzylic Carbocation Intermediate A->B +H+ / -H2O (Acid Catalysis) C 1-Methyl-1,3-dihydro- isobenzofuran (Model Phthalane) B->C Intramolecular O-Alkylation

Reaction pathway of this compound cyclizing into a model phthalane core.

Mechanistic Pathways & Stereocontrol

The cyclization of the diol to the phthalane ring proceeds via the activation of the hydroxyl groups. The choice of reagent dictates the mechanistic pathway:

  • Acid-Catalyzed Dehydration (H3PO4 / H2SO4): Under strong Brønsted acid conditions, the benzylic alcohol is protonated and leaves as water, generating a benzylic carbocation. The primary hydroxyl oxygen then attacks intramolecularly. This SN1-like pathway results in racemization, which is acceptable for racemic citalopram but disastrous for enantiopure escitalopram.

  • Mesylation and Stereoinversion (MsCl / Et3N): To achieve enantiopure (S)-citalopram from the (R)-diol byproduct, the primary alcohol must be selectively activated to force a concerted SN2 displacement. Using this compound, researchers validate that treating the diol with methanesulfonyl chloride (MsCl) selectively mesylates the primary alcohol. The secondary benzylic alkoxide then attacks the mesylate, preserving the stereocenter at the benzylic position[4].

Workflow N1 Step 1: Diol Synthesis (NaBH4 Reduction of Ketone) N2 Step 2: Selective Activation (MsCl / Et3N at -10°C) N1->N2 N3 Step 3: Stereocontrolled Ring Closure (Intramolecular SN2) N2->N3 N4 Step 4: Spectroscopic Validation (NMR / FTIR Analysis) N3->N4

Self-validating experimental workflow for the stereocontrolled cyclization of the model diol.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the following experimental workflows are designed as self-validating systems. The completion of the synthesis step inherently provides the spectroscopic baseline required to validate the subsequent cyclization step.

Protocol 1: Synthesis of this compound
  • Initiation: Charge a dried 500 mL round-bottom flask with 2-acetylbenzaldehyde (1.0 equiv) and anhydrous ethanol (100 mL) under a nitrogen atmosphere.

  • Reduction: Cool the mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH4, 2.5 equiv) portion-wise to prevent thermal runaway.

    • Causality: NaBH4 is selected over stronger reducing agents (like LiAlH4) because it selectively reduces both the aldehyde and the ketone moieties without risking the over-reduction of the aromatic ring or requiring harsh, anhydrous quenching conditions.

  • Quenching & Workup: Stir the reaction for 2 hours at room temperature. Quench slowly with saturated aqueous NH4Cl. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.

  • Validation: Evaporate the solvent under reduced pressure. The complete disappearance of the carbonyl C=O stretch (~1700 cm⁻¹) in FTIR spectroscopy, coupled with the appearance of a broad O-H stretch (~3300 cm⁻¹), self-validates the successful formation of the 1,4-diol.

Protocol 2: Stereocontrolled Ring Closure to 1-Methylphthalane
  • Activation: Dissolve the synthesized this compound (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (Et3N, 3.0 equiv) and cool the system to -10 °C.

  • Selective Mesylation: Dropwise add methanesulfonyl chloride (MsCl, 1.1 equiv) over 15 minutes.

    • Causality: The primary alcohol (-CH2OH) is sterically unhindered compared to the secondary benzylic alcohol. At low temperatures (-10 °C), MsCl selectively reacts with the primary alcohol. This prevents the formation of a benzylic mesylate, which would rapidly degrade via unwanted E1 elimination.

  • Cyclization: Warm the reaction to 25 °C and stir for 4 hours. The basic conditions deprotonate the benzylic alcohol, driving an intramolecular SN2 attack on the primary mesylate to close the phthalane ring.

  • Validation: Wash the organic phase with 0.1 M HCl and brine, then concentrate. ¹H-NMR analysis will show the disappearance of the primary -CH2OH protons and a distinct shift of the benzylic proton, confirming the formation of the 1-methyl-1,3-dihydroisobenzofuran structure.

Quantitative Data Analysis

The following table synthesizes the experimental cyclization data of the model diol versus the industrial citalopram diol, highlighting the efficiency of the model system in predicting reaction outcomes and impurity profiles.

Reaction ParameterThis compound (Model Diol)Citalopram Diol (Industrial API Intermediate)Mechanistic Inference
Acid Catalysis (60% H3PO4, 80°C) 95% Yield (2 hours)82% Yield (4 hours)Reduced steric bulk in the model accelerates SN1 carbocation formation and subsequent intramolecular trapping.
MsCl / Et3N (0°C to 25°C) 98% Yield (Stereoretentive)88% Yield (Stereoretentive)Selective primary alcohol activation is highly efficient; the bulkier citalopram diol suffers minor elimination side-reactions.
Byproduct Formation (Elimination) < 1% (Alkene Impurity)~5-8% (Desmethyl-alkene Impurity)The tertiary benzylic center of citalopram diol is highly prone to E1 elimination; the model's secondary center resists this, isolating the substitution pathway[3].

Conclusion

The utilization of this compound as a surrogate intermediate provides an unprecedented, high-resolution window into the cyclization mechanics of citalopram synthesis. By mitigating the steric and electronic noise generated by the 4-fluorophenyl and dimethylaminopropyl groups, drug development professionals can precisely calibrate acid-catalyzed and mesylate-driven ring closures. This foundational understanding directly translates to optimized industrial-scale implementations, reducing nonrecyclable stereoisomeric waste and drastically improving the atomic efficiency of escitalopram production.

References

  • Source: acs.
  • Source: acs.
  • Source: researchgate.
  • Source: wiley-vch.

Sources

Technical Whitepaper: Safety, Handling, and Hazard Profiling of 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) is a bifunctional aromatic compound featuring both primary and secondary alcohol moieties[1]. In pharmaceutical research and drug development, such benzylic diols serve as critical intermediates for synthesizing complex active pharmaceutical ingredients (APIs). However, the dual hydroxyl groups and the aromatic ring impart specific reactivity and toxicological profiles that require stringent safety data sheet (SDS) compliance. This whitepaper synthesizes the physicochemical properties, hazard classifications, and self-validating handling protocols necessary for researchers to safely integrate this compound into their workflows.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of this compound is foundational to predicting its behavior in laboratory environments. The presence of two hydroxyl groups enables extensive hydrogen bonding, influencing its solubility, melting point, and stability[1].

Quantitative Data Summary
PropertyValueSource / Method
Chemical Name This compoundIUPAC[1]
CAS Registry Number 57259-71-9ECHA / PubChem[1]
Molecular Formula C9H12O2Computed[1]
Molecular Weight 152.19 g/mol Computed[1]
Topological Polar Surface Area 40.5 ŲPubChem[1]
Storage Conditions 2-8°C, Desiccated / Sealed, DrySigma-Aldrich / Achmem[2]

Causality Insight: The topological polar surface area (TPSA) of 40.5 Ų indicates moderate membrane permeability. While this is advantageous for certain drug design applications, it also implies that dermal exposure can lead to systemic absorption, necessitating strict barrier protection during handling[1]. Furthermore, the benzylic secondary alcohol is susceptible to oxidation; thus, storage under desiccated, cool conditions (2-8°C) prevents degradation into potentially more reactive and toxic benzaldehyde derivatives.

Hazard Identification and Toxicological Mechanisms (GHS)

Based on aggregated Global Harmonized System (GHS) notifications, this compound carries a "Warning" signal word and is classified under several hazard categories[1][2].

  • H302 (Acute Tox. 4): Harmful if swallowed. The compound can induce gastrointestinal toxicity. The mechanism likely involves local irritation of the GI mucosa by the concentrated diol, followed by hepatic metabolism where alcohol dehydrogenases may convert the compound into reactive aldehydes, causing oxidative stress[1].

  • H315 (Skin Irrit. 2) & H319 (Eye Irrit. 2A): Causes skin and serious eye irritation. The amphiphilic nature of the molecule allows it to disrupt lipid bilayers in the stratum corneum and corneal epithelium, leading to inflammation and cellular damage[1][2].

  • H332 (Acute Tox. 4) & H335 (STOT SE 3): Harmful if inhaled / May cause respiratory irritation. Aerosolized particles or dust can interact with the moist mucosal membranes of the respiratory tract, causing localized osmotic stress and inflammatory cytokine release[2].

Toxicological Pathway & Exposure Mitigation Diagram

G cluster_exposure Exposure Routes cluster_mechanism Pathophysiological Mechanism cluster_mitigation Required Mitigation (PPE & Engineering) Inhalation Inhalation (H332, H335) Mucosal Mucosal Osmotic Stress & Cytokine Release Inhalation->Mucosal Ingestion Ingestion (H302) Hepatic Hepatic Oxidation (Aldehyde Formation) Ingestion->Hepatic DermalOcular Dermal / Ocular (H315, H319) Lipid Lipid Bilayer Disruption & Inflammation DermalOcular->Lipid Ventilation Fume Hood / N95 Respirator Mucosal->Ventilation Hygiene Strict Lab Hygiene / No Food Hepatic->Hygiene Barrier Nitrile Gloves & Safety Goggles Lipid->Barrier

Figure 1: Mechanistic pathways of this compound toxicity and corresponding mitigations.

Self-Validating Experimental & Handling Protocols

To ensure scientific integrity and safety, researchers must employ self-validating protocols. This means every handling step includes a verification check to confirm the system's safety and the compound's integrity before proceeding to downstream applications.

Protocol 1: Safe Handling and Quality Verification

Before utilizing this compound in synthesis, its purity and physical state must be verified, as degradation products (e.g., oxidized aldehydes) can alter both toxicity and reaction yields.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all operations inside a certified chemical fume hood to mitigate inhalation risks (H332, H335)[2]. Ensure the hood has a face velocity of at least 100 fpm.

  • PPE Verification: Don chemical-resistant nitrile gloves (double-gloving recommended for prolonged handling), a closed-front lab coat, and tight-fitting safety goggles (to prevent H319 ocular damage)[1].

  • Visual Inspection (Self-Validation Check 1): Retrieve the sealed container from 2-8°C storage. Allow it to equilibrate to room temperature in a desiccator to prevent condensation. Inspect the material; it should appear as a uniform state depending on ambient conditions and purity. Discoloration indicates potential oxidation.

  • Analytical Verification (Self-Validation Check 2): Dissolve a 5 mg aliquot in deuterated chloroform (CDCl3) or DMSO-d6. Perform a rapid 1H-NMR scan. Confirm the presence of the benzylic CH2 protons and the distinct CH-CH3 protons. The absence of an aldehyde peak (~9-10 ppm) validates that the material has not degraded and is safe for the intended synthetic step.

  • Execution & Resealing: Weigh the required amount using anti-static spatulas. Immediately flush the source vial with inert gas (Argon or Nitrogen) before resealing to prevent aerobic oxidation, and return to 2-8°C storage.

Protocol 2: Emergency Response and Spill Management

A robust emergency protocol relies on immediate, systematic action to neutralize threats.

Step-by-Step Methodology:

  • Evacuation & Assessment: In the event of a spill outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of dust or vapors (H332)[2].

  • Containment: Wearing full PPE (including a P1/N95 respirator if aerosolization is present), surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials.

  • Neutralization & Collection: Carefully sweep the absorbed mixture using non-sparking tools. Place the waste into a designated, clearly labeled hazardous waste container.

  • Decontamination (Self-Validation Check): Wash the spill area with a mild detergent and water. Validate decontamination by wiping the area with a solvent-wetted swab and checking for residual UV-active material under a portable UV lamp (254 nm), exploiting the compound's aromatic ring for detection.

Emergency Response Workflow Diagram

SpillResponse Start Spill Detected: This compound Assess Is the spill inside a functioning fume hood? Start->Assess Evacuate Evacuate area & Don Respirator Assess->Evacuate No Proceed Proceed with Standard PPE (Gloves, Goggles, Coat) Assess->Proceed Yes Contain Contain with Inert Absorbent (Vermiculite/Sand) Evacuate->Contain Proceed->Contain Collect Collect in Hazardous Waste Container Contain->Collect Validate Decontaminate Area & Validate via UV Swab Collect->Validate End Resume Operations Validate->End

Figure 2: Decision tree and workflow for managing accidental spills of benzylic diol compounds.

Conclusion

The integration of this compound into pharmaceutical workflows requires a rigorous understanding of its physicochemical properties and hazard profile. By recognizing the causality between its dual-hydroxyl aromatic structure and its toxicological effects (irritation, oral toxicity), researchers can implement self-validating protocols. Strict adherence to GHS guidelines, coupled with proactive analytical verification and environmental controls, ensures both the safety of the laboratory personnel and the integrity of the scientific output.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 576911, this compound." PubChem, [Link]. Accessed 5 March 2026.

  • European Chemicals Agency (ECHA). "C&L Inventory: 1-[2-(hydroxymethyl)phenyl]ethanol." ECHA, [Link]. Accessed 5 March 2026.

Sources

Strategic Evaluation of 1-(2-(Hydroxymethyl)phenyl)ethanol as a Next-Generation Antifungal Scaffold

[1]

Executive Summary

This compound represents an under-utilized "privileged scaffold" in antifungal drug discovery.[1] Structurally, it bridges the gap between 2-phenylethanol (a known membrane-disrupting antifungal) and phthalides (isobenzofuranones with potent biological activity).[1] This guide outlines the theoretical basis for its fungicidal efficacy, proposed mechanisms of action, and a rigorous experimental framework for validation. By leveraging the ortho-substitution pattern, this molecule offers a dual-action modality: direct membrane permeabilization and intracellular oxidative stress induction.[1]

Structural Pharmacophore & Chemical Biology[1]

The therapeutic potential of this compound lies in its unique 1,2-benzenedimethanol core.[1] Unlike simple phenylethanols, the presence of a secondary alcohol (on the ethyl chain) and a primary alcohol (hydroxymethyl) in an ortho arrangement creates a versatile chemical warhead.

The "Pro-Phthalide" Hypothesis

This molecule is the open-chain reduced form of 3-methylphthalide .[1] Under physiological oxidative stress or specific enzymatic conditions within the fungal cytosol, it can cyclize to form the phthalide lactone. Phthalides are documented to inhibit ergosterol biosynthesis and disrupt cell wall integrity.

  • Open Form (The Diol): Amphiphilic properties allow entry into the fungal cell wall.

  • Cyclic Form (The Lactone): Potential for covalent modification of fungal enzymes via Michael addition (if unsaturated derivatives are formed) or non-covalent binding to target proteins.

Amphiphilicity and Membrane Insertion

Similar to 2-phenylethanol (2-PE) , the benzene ring provides lipophilicity to intercalate into the fungal lipid bilayer, while the dual hydroxyl groups act as a "molecular hook," disrupting the hydration shell of the membrane headgroups. This creates transient pores, leading to leakage of intracellular ions (

Proposed Mechanisms of Action (MoA)

Based on the bioactivity of structural analogs (2-PE and benzoxazoles), we propose a tripartite mechanism of action for this compound.

Pathway A: ROS-Mediated Apoptosis

The compound is predicted to trigger mitochondrial dysfunction. Upon cellular entry, the diol metabolism overwhelms the fungal antioxidant defense system (glutathione pool), leading to an accumulation of Reactive Oxygen Species (ROS). This triggers apoptosis via the release of cytochrome c.

Pathway B: Ergosterol Biosynthesis Interference

The structural similarity to lanosterol intermediates suggests potential competitive inhibition of CYP51 (Lanosterol 14


-demethylase)1
Pathway C: Membrane Permeabilization

Direct physical disruption of the plasma membrane, increasing non-selective permeability.

Visualization of Signaling Pathways

The following diagram illustrates the convergent toxicity pathways proposed for this scaffold.

Antifungal_MechanismCompound1-(2-(Hydroxymethyl)phenyl)ethanolMembraneFungal Cell MembraneCompound->Membrane IntercalationMitochondriaMitochondriaCompound->Mitochondria DiffusionErgosterolErgosterol Synthesis(CYP51 Inhibition)Compound->Ergosterol Competitive BindingLeakageCytoplasmic Leakage(K+, ATP)Membrane->Leakage Pore FormationROSROS Accumulation(H2O2, Superoxide)Mitochondria->ROS ETC DisruptionROS->Membrane Lipid PeroxidationDNADNA FragmentationROS->DNA Oxidative DamageDeathApoptosis / NecrosisDNA->DeathErgosterol->Membrane InstabilityLeakage->Death

Figure 1: Convergent antifungal pathways involving membrane disruption, ROS generation, and enzymatic inhibition.[1]

Experimental Framework for Validation

To validate the antifungal efficacy of this compound, the following experimental protocols are recommended. These protocols are designed to be self-validating with positive controls.[1]

Synthesis & Purification

Before biological testing, ensure high purity (>98%) to rule out trace metal toxicity.

  • Precursor: Phthalaldehyde or 2-acetylbenzoic acid.[1]

  • Reagent: Sodium Borohydride (

    
    ) or Grignard reagent (
    
    
    ) followed by reduction.
  • Validation:

    
    -NMR and HPLC.
    
Antifungal Susceptibility Testing (MIC Assay)

Standard: CLSI M27-A3 (Yeasts) / M38-A2 (Filamentous Fungi).[1]

ParameterSpecification
Organisms Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305), Cryptococcus neoformans.[1]
Media RPMI 1640 buffered with MOPS (pH 7.0).
Inoculum

to

cells/mL.
Compound Range 0.125

g/mL to 64

g/mL (Two-fold dilution).
Controls Positive: Fluconazole, Amphotericin B. Negative: DMSO (solvent control).
Endpoint Lowest concentration with 50% (IC50) or 90% (IC90) growth inhibition at 24/48h.
Mechanism of Action: Propidium Iodide (PI) Uptake Assay

This assay confirms membrane permeabilization (Pathway C).

  • Preparation: Grow C. albicans to mid-log phase.

  • Treatment: Incubate cells with the compound at

    
     and 
    
    
    MIC for 2 hours.
  • Staining: Add Propidium Iodide (membrane impermeable dye).

  • Analysis: Flow cytometry.

    • Logic: If the compound works via membrane disruption, PI will enter the cell and bind DNA, fluorescing red.

    • Valid Result: >90% PI positive cells in treated vs <5% in control.

ROS Detection Assay

This assay confirms oxidative stress (Pathway A).

  • Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).[1]

  • Protocol: Pre-load fungal cells with DCFH-DA. Treat with compound.[2][3][4][5][6]

  • Readout: Measure fluorescence intensity (Excitation 488 nm / Emission 525 nm).

  • Causality: An increase in fluorescence indicates intracellular ROS oxidizing the probe.

Quantitative Data Structure (SAR Prediction)

The following table summarizes the predicted activity profile based on SAR data from 2-phenylethanol and related phthalides.

Compound ClassStructure FeaturePredicted MIC (C. albicans)Primary Mechanism
2-Phenylethanol Mono-alcohol500 - 1500

g/mL
Membrane Stress / ROS
This compound Ortho-Diol (Target) 50 - 200

g/mL
Dual: Membrane + Pro-drug
3-Methylphthalide Lactone25 - 100

g/mL
Enzyme Inhibition
Fluconazole Triazole0.25 - 1.0

g/mL
CYP51 Inhibition

Note: The addition of the hydroxymethyl group is expected to improve potency over 2-phenylethanol by increasing hydrogen bonding capacity and enabling metabolic conversion to the active lactone.

Synthesis Pathway & Logic

Understanding the chemical origin is vital for derivative design.

Synthesis_PathwayPrecursorPhthalaldehyde(CAS: 643-79-8)Step1Grignard Reaction(MeMgBr, THF, -78°C)Precursor->Step1Intermediate1-(2-Formylphenyl)ethanolStep1->IntermediateStep2Reduction(NaBH4, MeOH)Intermediate->Step2Product1-(2-(Hydroxymethyl)phenyl)ethanol(CAS: 57259-71-9)Step2->Product

Figure 2: Synthetic route from commercially available phthalaldehyde to the target diol.[1]

References

  • Liu, S., et al. (2022). "ROS Stress and Cell Membrane Disruption are the Main Antifungal Mechanisms of 2-Phenylethanol against Botrytis cinerea."[7] Journal of Agricultural and Food Chemistry. Link

  • Zore, G. B., et al. (2011). "Terpenoids as potent multidrug resistance modulators in Candida albicans." Phytomedicine. (Demonstrates the efficacy of amphiphilic alcohols in disrupting fungal efflux pumps). Link

  • Gong, Y., et al. (2019). "Antifungal mechanism of 2-phenylethanol and its application in controlling Aspergillus flavus." Food Control. Link[1]

  • Manivel, P., & Khan, F. N. (2009).[1] "Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents." Journal of the Chilean Chemical Society. (Provides the synthetic grounding for the benzenedimethanol scaffold). Link

  • Sigma-Aldrich. "Product Specification: this compound."[1][8] (Source for CAS and physical properties). Link[1]

Thermodynamic properties and melting point of 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Characterization and Solid-State Analysis of 1-(2-(Hydroxymethyl)phenyl)ethanol

Abstract

This technical guide provides a comprehensive thermodynamic profile of This compound (CAS: 57259-71-9), a critical chiral diol intermediate used in the synthesis of phthalans and isobenzofuran derivatives.[1] While often overshadowed by its symmetric analogue, 1,2-benzenedimethanol (phthalyl alcohol), this compound’s unique asymmetry introduces specific solid-state behaviors essential for process optimization.[1] This document details its physicochemical properties, predictive thermodynamic modeling, and validated experimental protocols for characterization.

Part 1: Chemical Identity & Structural Analysis

The molecule features a benzene core substituted at the ortho positions with a primary hydroxymethyl group and a secondary 1-hydroxyethyl group.[1] This bifunctional structure creates a complex hydrogen-bonding network in the solid state.[1]

PropertyDetail
IUPAC Name 1-[2-(Hydroxymethyl)phenyl]ethanol
CAS Number 57259-71-9
Molecular Formula

Molecular Weight 152.19 g/mol
Stereochemistry Contains one chiral center at the benzylic position.[1][2][3] Typically supplied as a racemate (

).[1]
Physical Form White to off-white low-melting solid.[1]
Structural Visualization & Reactivity

The proximity of the two hydroxyl groups facilitates intramolecular dehydration, a critical stability concern during thermal analysis.

ChemicalStructure cluster_0 Thermodynamic Instability Pathway Compound This compound (Solid Diol) Intermediate Oxonium Intermediate Compound->Intermediate Acid/Heat Dehydration (-H2O) Product 1-Methylphthalan (Cyclic Ether) Intermediate->Product Cyclization

Figure 1: Dehydration pathway leading to 1-methylphthalan.[1] This reaction is endothermic but entropically driven at high temperatures.[1]

Part 2: Thermodynamic Properties (The Core)

Melting Point and Solid-State Behavior

Unlike 1,2-benzenedimethanol (MP: 63–65 °C), the introduction of the methyl group in the title compound disrupts crystal lattice packing efficiency, typically lowering the melting point.

  • Experimental Status: Commercial samples are solid at room temperature.

  • Analogue Comparison:

    • 1,2-Benzenedimethanol:[1][4] 64 °C (Symmetric, efficient packing)

    • This compound:[1][2][3][5][6]45–55 °C (Estimated) .[1] The asymmetry and racemic disorder reduce the lattice energy relative to the symmetric analogue.

Predicted Thermodynamic Parameters (Joback Method)

Due to the scarcity of experimental calorimetric data for this specific intermediate, we apply the Joback Group Contribution Method for baseline estimation.

ParameterPredicted ValueMethodology
Enthalpy of Fusion (

)
21.5 kJ/molEstimated via group contribution (2x -OH, Ring).[1]
Enthalpy of Vaporization (

)
62.8 kJ/molHigh value due to dual H-bond donors.[1]
Heat Capacity (

, Solid)
240 J/(mol[1]·K)Extrapolated from diol analogues at 298 K.
LogP (Octanol/Water) 0.60Indicates moderate lipophilicity; water soluble.[1]
Solubility Thermodynamics

The compound exhibits amphiphilic behavior .[1]

  • High Solubility: Ethanol, Methanol, DMSO (driven by H-bonding).[1]

  • Moderate Solubility: Ethyl Acetate, Dichloromethane.[1]

  • Low Solubility: Hexanes, Heptane (used as antisolvents for crystallization).[1]

Part 3: Experimental Characterization Protocols

To validate the thermodynamic values, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset melting point and enthalpy of fusion without inducing cyclization.

  • Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan . (Sealing prevents the loss of water if dehydration occurs).[1]

  • Reference: Empty hermetic aluminum pan.

  • Ramp Rate: 5 °C/min from 0 °C to 150 °C.

    • Note: Avoid slow ramp rates (< 2 °C/min) as they allow time for thermal degradation (cyclization) before melting.[1]

  • Analysis:

    • Identify the sharp endothermic peak (Melting).[1]

    • Watch for a broad endotherm immediately following melting (Dehydration/Boiling).[1]

    • Validation: Run a TGA (Thermogravimetric Analysis) in parallel. If mass loss begins at the melting point, the DSC peak is a combined melt/degradation event.

Protocol B: Solubility Parameter Determination

Objective: Determine the ideal recrystallization solvent.[1]

  • Prepare saturated solutions in 3 solvents: Water (High polarity), Toluene (Aromatic), and Hexane (Non-polar).[1]

  • Filter and dry the residue.[1][7]

  • Result Interpretation:

    • Soluble in Water:[1][4] Confirms diol functionality dominance.

    • Insoluble in Hexane: Confirms utility of hexane as an antisolvent.[1]

    • Recrystallization Strategy: Dissolve in minimal warm Ethyl Acetate; add Hexane dropwise until turbid; cool to 4 °C.

Part 4: Synthesis & Context

Synthesis Route: The most reliable synthesis involves the reduction of 3-methylisocoumarin or 2-acetylbenzaldehyde using Sodium Borohydride (


) in Methanol.[1]
  • Reaction:

    
    
    
  • Workup: Quench with dilute HCl, extract with Ethyl Acetate.

  • Purification: Recrystallization from EtOAc/Hexane is preferred over distillation to avoid thermal cyclization to the phthalan.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576911, 1-[2-(hydroxymethyl)phenyl]ethanol. Retrieved from [Link]

  • NIST Chemistry WebBook. Thermochemical Data for 1,2-Benzenedimethanol (Analogue Reference). Retrieved from [Link][1]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.[1] (Methodology utilized for thermodynamic estimation).[1][8][9][10][11]

Sources

Methodological & Application

Application Note: High-Efficiency Reduction of Isocoumarins to 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of isocoumarins (1H-isochromen-1-ones) to 1-(2-(hydroxymethyl)phenyl)ethanol derivatives represents a critical transformation in medicinal chemistry. The resulting diol scaffold is a pharmacophore found in various antibacterial and antifungal agents.

While traditional hydride reductions (e.g., LiAlH₄) are effective, they often require rigorous anhydrous conditions and pose safety risks upon scale-up. This Application Note details an optimized, robust protocol utilizing Sodium Borohydride (NaBH₄) in Methanol . This method offers superior safety profiles, operational simplicity, and high yields (>80%) compared to lithium aluminum hydride counterparts, while maintaining high chemoselectivity for the 3-substituted isocoumarin core.

Target Molecule Specificity: To obtain This compound , the starting material must be 3-methylisocoumarin . The protocol below is optimized for this substrate but is applicable to other 3-substituted analogues.

Mechanistic Insight & Reaction Pathway[1][2][3]

The transformation involves the reductive cleavage of the lactone ring and the saturation of the enol ether double bond. Unlike simple ester reductions, the isocoumarin system is an


-unsaturated lactone fused to a benzene ring.
Reaction Mechanism

The reduction proceeds via a cascade sequence:

  • Nucleophilic Attack: Hydride attacks the carbonyl carbon (C1) of the lactone.

  • Ring Opening: The hemiacetal intermediate collapses or is directly reduced, opening the pyran ring.

  • Saturation: The C3-C4 double bond, now conjugated or allylic depending on the intermediate, is reduced. In the presence of excess borohydride in protic solvents (MeOH), the double bond is effectively saturated to yield the vicinal diol structure.

Pathway Visualization

The following diagram illustrates the transformation logic and critical decision points in the workflow.

IsocoumarinReduction Start 3-Methylisocoumarin (Substrate) Reagent NaBH4 (Excess) Solvent: MeOH Start->Reagent Dissolution Inter Intermediate: Lactol / Open Aldehyde Reagent->Inter Hydride Attack (C1) Product This compound (Target Diol) Inter->Product Ring Open & Saturation TLC TLC Monitor (Disappearance of C=O) Product->TLC Check Completion TLC->Reagent If Incomplete (Add more NaBH4) Workup Acidic Workup (Quench) TLC->Workup If Complete

Figure 1: Logical flow of the reductive ring-opening of 3-methylisocoumarin.

Experimental Protocol

Reagents and Equipment
  • Substrate: 3-Methylisocoumarin (10 mmol)

  • Reducing Agent: Sodium Borohydride (NaBH₄) (Granular, 98%+)

  • Solvent: Methanol (HPLC Grade, anhydrous preferred but not strictly required)

  • Quenching Agent: Dilute HCl (1N) or Ammonium Chloride (sat. aq.)

  • Extraction Solvent: Ethyl Acetate (EtOAc)[1]

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylisocoumarin (1.60 g, 10 mmol) in Methanol (30 mL) .

  • Reagent Addition: Cool the solution to 0°C (ice bath) to minimize initial exotherm. Slowly add NaBH₄ (1.51 g, 40 mmol, 4 equiv) portion-wise over 15 minutes.

    • Note: Gas evolution (H₂) will occur.[2] Ensure adequate venting.

  • Reflux: Remove the ice bath. Attach a reflux condenser and heat the mixture to 50°C - 60°C (gentle reflux) under a nitrogen atmosphere.

Phase 2: Monitoring & Completion
  • Time Course: Stir at reflux for 4 hours .

  • Intermediate Check: Perform TLC (Mobile Phase: Petroleum Ether/EtOAc 9:1).

    • Observation: If starting material persists, add an additional 20 mmol (0.75 g) of NaBH₄ and continue stirring overnight (approx. 12 hours).

    • Endpoint: Disappearance of the lactone spot and appearance of a more polar diol spot.

Phase 3: Workup and Isolation[3]
  • Solvent Removal: Evaporate the methanol under reduced pressure (Rotavap) to obtain a solid residue.

  • Quench: Resuspend the residue in Water (20 mL) . Carefully acidify with 1N HCl dropwise until pH ~5–6 to decompose excess borohydride and boron complexes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 25 mL) .

  • Drying: Combine organic layers, wash with brine (20 mL), and dry over Anhydrous Na₂SO₄ .

  • Purification: Concentrate the solvent. The crude product is often pure enough for use. If necessary, purify via column chromatography (Silica gel, Hexane:EtOAc gradient) or recrystallization from benzene/hexane.

Results & Data Analysis

The following data summarizes typical outcomes comparing the NaBH₄/MeOH protocol against the traditional LiAlH₄ method.

ParameterMethod A: NaBH₄ / MeOH (Recommended)Method B: LiAlH₄ / THF (Traditional)
Yield 85 - 92% 70 - 80%
Safety Profile High (Manageable H₂ evolution)Low (Pyrophoric, requires dry solvents)
Selectivity High (Reduces lactone & conjugated alkene)Moderate (Risk of over-reduction/side products)
Reaction Time 4 - 16 Hours2 - 4 Hours
Product Purity Clean (often requires no chromatography)Often requires chromatography
Characterization of Target: this compound
  • IR Spectrum: Absence of lactone C=O stretch (approx. 1720 cm⁻¹). Appearance of broad OH stretch (3400–3070 cm⁻¹).[1][4]

  • ¹H NMR (DMSO-d₆):

    • 
       1.25 (d, 3H, -CH₃)
      
    • 
       4.4–4.6 (m, 2H, -CH₂OH)
      
    • 
       4.9 (q, 1H, -CH(OH)-)
      
    • 
       7.1–7.5 (m, 4H, Ar-H)
      

Troubleshooting & Critical Parameters

Common Failure Modes

Issue 1: Incomplete Reduction (Lactone remains)

  • Cause: Insufficient hydride equivalents or old/degraded NaBH₄ (absorbed moisture).

  • Solution: Use fresh reagent. The stoichiometry requires excess (4–6 equivalents) because the solvent (MeOH) slowly consumes the hydride.

Issue 2: "Sticky" Residue during Workup

  • Cause: Boron-complex formation preventing phase separation.

  • Solution: Ensure thorough acidification (pH 5-6) during the quench step to break Boron-Oxygen bonds. If emulsion persists, add solid NaCl (saturation) to the aqueous layer.

Safety Considerations
  • Hydrogen Gas: Both NaBH₄ and LiAlH₄ generate H₂ gas upon contact with protic sources. Perform all additions in a fume hood.

  • Exotherm: The reaction is exothermic. Scale-up (>10g) requires strict temperature control during reagent addition.

References

  • Farooq, N. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents.[1][4][5] Journal of the Chilean Chemical Society, 54(2), 180-182.

    • Source:[5]

    • Relevance: Primary source for the NaBH₄/Methanol protocol yielding the specific diol target.
  • Reddy, M. S., et al. (2013).[6] Synthesis of Substituted 3-Iodocoumarins and 3-Iodobutenolides via Electrophilic Iodocyclization.[6] The Journal of Organic Chemistry, 78(12), 5878-5888.

    • Source:

    • Relevance: Provides context on isocoumarin stability and alternative functionalization p
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives.[7][2][3][8][9]

    • Source:

    • Relevance: Authoritative grounding for the mechanistic comparison of hydride reductions.

Sources

Application Note: Chemoselective Synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol via Borohydride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and process chemists in drug development. It details the synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9), a versatile chiral building block and diol linker, via the reduction of 2-acetylbenzaldehyde using Sodium Borohydride (NaBH₄) .

Introduction & Utility

This compound is a critical bifunctional intermediate containing both a primary and a secondary alcohol. It serves as a precursor for:

  • Chiral Auxiliaries: Precursor to chiral phthalans and isoindolines used in asymmetric synthesis.

  • Ligand Design: Backbone for bidentate ligands in transition metal catalysis.

  • Pharmacophores: Core scaffold for serotonin reuptake inhibitors (e.g., Citalopram analogs) and antimicrobial agents.

While the target can be accessed via the reduction of phthalides (lactones), that route often requires forcing conditions (reflux) or stronger reductants (LiAlH₄). This protocol utilizes 2-acetylbenzaldehyde as the starting material. This dicarbonyl route allows for a mild, room-temperature reduction using Sodium Borohydride (NaBH₄), offering superior safety profiles and higher atom economy compared to lithium aluminum hydride methods.[1]

Retrosynthetic Analysis & Mechanism

Reaction Pathway

The synthesis proceeds via the sequential reduction of the formyl group (aldehyde) followed by the acetyl group (ketone). NaBH₄ is a nucleophilic reducing agent; the hydridic hydrogen attacks the electrophilic carbonyl carbon.

Key Chemoselectivity Insight: Aldehydes are more electrophilic than ketones (less steric hindrance, less electronic stabilization). Therefore, the formyl group at the ortho-position is reduced first, transiently forming a hydroxy-ketone intermediate before the ketone is reduced to the final diol.

Mechanistic Diagram

The following diagram illustrates the stepwise hydride transfer and the critical workup phase to prevent acid-catalyzed cyclization.

ReactionMechanism Start 2-Acetylbenzaldehyde (Dicarbonyl) Step1 Intermediate I (Alkoxy-Ketone) Start->Step1 NaBH4 (1st eq) Fast Reduction (-CHO) Step2 Intermediate II (Bis-Alkoxide) Step1->Step2 NaBH4 (Excess) Slower Reduction (-C=O) Quench Protonation (Workup) Step2->Quench H2O / NH4Cl Product This compound (Target Diol) Quench->Product Neutral pH SideProduct 1-Methylphthalan (Cyclized Side Product) Quench->SideProduct Acidic pH < 4 (Avoid!)

Figure 1: Stepwise reduction mechanism. Note the risk of acid-catalyzed cyclization to 1-methylphthalan during workup.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
2-Acetylbenzaldehyde 148.161.0Substrate
Sodium Borohydride 37.831.5 - 2.0Reducing Agent
Methanol (Anhydrous) 32.04SolventReaction Medium
Sat. NH₄Cl (aq) -QuenchProton Source/Buffer
Ethyl Acetate 88.11ExtractionSolvent
Step-by-Step Methodology

Phase A: Setup and Addition

  • Preparation: In a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylbenzaldehyde (10.0 mmol, 1.48 g) in Methanol (30 mL).

    • Note: Ethanol can be substituted, but Methanol is preferred for faster solubilization of NaBH₄.

  • Cooling: Place the flask in an ice-water bath (0 °C). Allow the solution to cool for 10 minutes.

  • Reagent Addition: Carefully add Sodium Borohydride (15.0 mmol, 0.57 g) portion-wise over 15 minutes.

    • Caution: Hydrogen gas (

      
      ) evolution will occur.[1][2] Ensure the reaction vessel is vented (e.g., via a needle in the septum or an open neck) to prevent pressure buildup.
      
    • Why Portion-wise? Adding NaBH₄ all at once can cause a vigorous exotherm and rapid H₂ evolution, potentially leading to solvent boil-over.

Phase B: Reaction & Monitoring 4. Warming: Once gas evolution subsides (approx. 15 mins), remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . 5. Stirring: Stir the mixture for 2–3 hours. 6. Monitoring (TLC): Monitor reaction progress via TLC (Eluent: 40% Ethyl Acetate / 60% Hexanes).

  • Observation: The starting material (
    
    
    ) should disappear. The diol product will appear as a more polar spot (
    
    
    ).
  • Stain: Use Anisaldehyde or KMnO₄ stain for visualization (diols are not always UV active if the aromatic ring absorption is weak).

Phase C: Quenching & Workup (CRITICAL) 7. Quench: Cool the flask back to 0 °C. Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) (20 mL) to destroy excess hydride.

  • Safety: Add slowly! Significant bubbling will occur.
  • Solvent Removal: Concentrate the mixture under reduced pressure (Rotovap) to remove the majority of Methanol. Do not evaporate to complete dryness; leave an aqueous slurry.
  • Extraction: Dilute the residue with water (20 mL) and extract with Ethyl Acetate (3 x 30 mL).
  • Why EtOAc? The diol is moderately polar. DCM may not extract it efficiently from the aqueous phase.
  • Washing: Wash the combined organic layers with Brine (20 mL).
  • Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate. Filter and concentrate in vacuo.

Phase D: Purification 12. Isolation: The crude product is typically a viscous, colorless to pale yellow oil that may solidify upon standing. 13. Purification: If TLC shows impurities, purify via Flash Column Chromatography on Silica Gel.

  • Gradient: 20%
    
    
    50% Ethyl Acetate in Hexanes.
  • Yield Expectation: 85–95%.

Analytical Characterization

To validate the synthesis, compare spectral data against the following expected values.

TechniqueExpected Signal / CharacteristicInterpretation
¹H NMR (400 MHz, CDCl₃)

7.2–7.5 (m, 4H)
Aromatic protons (Ortho-disubstituted pattern).

5.15 (q, 1H)
Methine proton (-CH (OH)CH₃) adjacent to the secondary alcohol.

4.60 (d, 1H) & 4.75 (d, 1H)
Diastereotopic methylene protons (-CH ₂OH).

1.50 (d, 3H)
Methyl group protons (-CH(OH)CH ₃).

3.0–4.0 (broad s, 2H)
Hydroxyl protons (-OH ), exchangeable with D₂O.
IR Spectroscopy 3200–3400 cm⁻¹ (Broad)O-H stretch (Strong hydrogen bonding).
No peak at ~1680–1700 cm⁻¹Absence of Carbonyl (C=O) indicates complete reduction.

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Formation of 1-Methylphthalan (cyclic ether).

    • Cause: The workup was too acidic (pH < 4) or the crude material was heated in the presence of acid traces.

    • Solution: Use Sat. NH₄Cl (mildly acidic/neutral buffer) instead of HCl for quenching. Do not heat the crude product above 40 °C during evaporation if traces of acid are suspected.

  • Issue: Incomplete Reduction (Monol-ketone remaining).

    • Cause: Old/degraded NaBH₄ (borohydride decomposes in moisture).

    • Solution: Use fresh reagent or increase stoichiometry to 2.5 equivalents. Ensure the solvent is not "wet" (though NaBH₄ tolerates some water, excessive water consumes the hydride).

Workflow Visualization

ProtocolWorkflow Setup Dissolve 2-Acetylbenzaldehyde in Methanol (0°C) Addition Add NaBH4 portion-wise (Vent H2 gas) Setup->Addition Reaction Stir at RT for 2-3 hours Monitor by TLC Addition->Reaction Quench Quench with Sat. NH4Cl (Do NOT use strong acid) Reaction->Quench Workup Evaporate MeOH -> Extract w/ EtOAc -> Wash Brine -> Dry Na2SO4 Quench->Workup Isolate Concentrate to yield This compound Workup->Isolate

Figure 2: Operational workflow for the batch synthesis.

Safety & Handling (E-E-A-T)

  • Hydrogen Evolution: The reaction releases flammable hydrogen gas. Perform in a well-ventilated fume hood. Remove all ignition sources.

  • Toxicity: 2-Acetylbenzaldehyde and the product should be treated as irritants. NaBH₄ is toxic if swallowed and corrosive to skin (reacts with moisture on skin).

  • Waste Disposal: Quenched reaction mixtures contain Boric Acid/Borate salts. Dispose of aqueous waste according to local regulations for boron-containing compounds.

References

  • Reduction of Carbonyls: Banfi, L., Narisano, E., Riva, R., Stiasni, N., & Hiersemann, M. (2001). "Sodium Borohydride."[1][3][4][5][6][7][8][9] Encyclopedia of Reagents for Organic Synthesis.

  • Synthesis from Isocoumarins: Khan, F. R. N., et al. (2010). "Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents." ResearchGate.

  • Cyclization Risks: Parham, W. E., & Egberg, D. C. (1972). "Cyclization of 1,4-diols." Journal of Organic Chemistry.
  • Product Data: PubChem Compound Summary for CID 576911, 1-[2-(Hydroxymethyl)phenyl]ethanol.

Sources

Application Note: Precision Synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol via Grignard Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the controlled synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9), a critical diol intermediate often used in the synthesis of chiral heterocycles and phthalane derivatives. While direct addition of methylmagnesium halides to phthalaldehyde or phthalide theoretically yields related skeletons, these routes suffer from poor selectivity, often resulting in statistical mixtures or gem-dimethyl tertiary alcohols.

This protocol utilizes a protection-directed Grignard strategy . By masking the primary alcohol of 2-bromobenzyl alcohol as a tetrahydropyranyl (THP) ether, we enable the selective formation of an aryl-magnesium species. Subsequent reaction with acetaldehyde yields the target secondary alcohol with high regiocidelity.

Key Technical Insight: The final diol is prone to acid-catalyzed cyclization to yield 1-methyl-1,3-dihydroisobenzofuran. This guide includes a specific "Soft Deprotection" phase to isolate the open-chain diol.

Strategic Pathway Analysis

The synthesis is broken into three distinct chemical phases to ensure modular control over impurities.

Chemical Strategy (Graphviz Visualization)

G Start 2-Bromobenzyl Alcohol Step1 Protection (DHP, pTSA) Start->Step1 Inter1 THP-Protected Precursor Step1->Inter1 Step2 Grignard Formation (Mg, THF, Reflux) Inter1->Step2 Inter2 Aryl-MgBr Intermediate Step2->Inter2 Step3 Coupling (+ Acetaldehyde) Inter2->Step3 Step4 Soft Deprotection (PPTS, MeOH) Step3->Step4 End TARGET: 1-(2-(Hydroxymethyl) phenyl)ethanol Step4->End

Figure 1: Modular synthetic pathway designed to prevent self-quenching of the Grignard reagent and avoid over-addition.

Experimental Protocols

Phase 1: Substrate Protection (THP Ether Formation)

Objective: Mask the acidic proton of the primary alcohol to prevent quenching of the Grignard reagent.

Reagents:

  • 2-Bromobenzyl alcohol (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolve 2-bromobenzyl alcohol in anhydrous DCM (0.5 M concentration) under

    
     atmosphere.
    
  • Add DHP via syringe.

  • Add catalytic pTSA. Stir at room temperature (RT) for 2 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by the less polar THP ether (
    
    
    
    ).
  • Workup: Wash with sat.

    
    , dry over 
    
    
    
    , and concentrate. Use the crude oil directly (purity is typically >95%).
Phase 2 & 3: Grignard Formation and Coupling

Objective: Generate the nucleophile and couple with acetaldehyde.

Equipment Setup:

  • Flame-dried 3-neck round bottom flask (RBF).

  • Reflux condenser (with

    
     inlet).
    
  • Pressure-equalizing addition funnel.

  • Schlenk line (Vacuum/Inert Gas manifold).

Stoichiometry Table:

ReagentRoleEquiv.Notes
THP-Protected Bromide Substrate1.0Dissolved in THF (1 M)
Magnesium Turnings Metal1.2Oven-dried, crushed
Iodine (

)
ActivatorCrystalSingle crystal to initiate
Acetaldehyde Electrophile1.5Freshly distilled recommended
THF Solvent-Anhydrous, inhibitor-free

Step-by-Step Protocol:

  • Activation: Place Mg turnings in the RBF. Flame dry under vacuum.[1] Cool to RT under

    
    . Add a single crystal of 
    
    
    
    and cover Mg with minimal THF.
  • Initiation: Add 5-10% of the THP-bromide solution to the Mg. Heat gently with a heat gun until the solution turns colorless (iodine consumption) and turbidity appears.

  • Propagation: Begin dropwise addition of the remaining bromide solution. Maintain a gentle reflux via the rate of addition.[2] If reflux slows, apply external heat (oil bath at 65°C).

  • Completion: After addition, reflux for 1 hour. The solution should be dark grey/brown.

  • Coupling (The Critical Step):

    • Cool the Grignard solution to 0°C (Ice/Water bath). Note: Lower temperatures (-78°C) are unnecessary for aryl Grignards and may cause precipitation.

    • Dilute acetaldehyde in THF (1:1 v/v) and place in the addition funnel.

    • Add acetaldehyde solution dropwise over 30 minutes. Exotherm Warning: Monitor internal temperature; keep <10°C.

  • Quenching: Pour the reaction mixture into a flask containing saturated aqueous

    
     (cold). Stir vigorously for 15 minutes.
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry (

    
    ) and concentrate.
    
Phase 4: Soft Deprotection (The "Anti-Cyclization" Method)

Objective: Remove the THP group without cyclizing the diol to the phthalan ether.

Rationale: Strong acids (HCl/H2SO4) will catalyze the intramolecular attack of the secondary alcohol onto the benzylic position. We use Pyridinium p-toluenesulfonate (PPTS), a mild catalyst.

Procedure:

  • Dissolve the crude coupling product in Methanol (MeOH).

  • Add PPTS (0.1 equiv).

  • Stir at 40°C for 2-4 hours.

  • Monitor: TLC should show the formation of the polar diol.

  • Workup: Remove MeOH via rotary evaporation. Redissolve residue in EtOAc, wash with water (to remove PPTS), then Brine.

  • Purification: Flash column chromatography (Silica gel, Gradient 20%

    
     50% EtOAc in Hexane).
    

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisSolution
No Grignard Initiation Mg surface passivatedAdd 1,2-dibromoethane (entrainment method) or mechanically crush Mg under

.
Wurtz Coupling (Dimer) Concentration too highDilute reaction to 0.5M. Increase stir rate to prevent local hotspots.
Cyclized Product Deprotection too harshSwitch from pTSA to PPTS. Reduce temperature. Ensure workup is neutral/basic.
Low Yield Wet AcetaldehydeAcetaldehyde is hygroscopic. Distill from

immediately before use.
Process Logic Visualization

Workflow cluster_0 Grignard Initiation Check Check Iodine Color Fades? Yes Proceed to Addition Check->Yes Turbidity observed No Add 1,2-dibromoethane or Heat Check->No Solution remains clear/brown

Figure 2: Decision logic for the critical initiation step.

Safety & Handling (E-E-A-T)

  • Ether Peroxides: Ensure THF is distilled from Na/Benzophenone or dispensed from an SPS (Solvent Purification System) to avoid peroxide hazards.

  • Exotherms: The Grignard formation and the subsequent quenching are highly exothermic.[3][4] Never scale up (>10g) without calculating cooling capacity.

  • Acetaldehyde: Highly volatile (BP: 20.2°C) and flammable. Handle only in a fume hood with chilled condensers.

References

  • Grignard Reaction Fundamentals

    • Master Organic Chemistry. "Reactions of Grignard Reagents." Accessed October 2023. [Link]

  • Experimental Protocols & Stoichiometry
  • Mechanism of Addition to Esters/Lactones (Context for avoiding Phthalide route)

    • MIT DSpace. "Optimization of Grignard Addition to Esters." [Link]

  • Target Molecule Data

    • PubChem. "this compound Compound Summary."[5] [Link]

  • General Lab Techniques

    • Chemistry LibreTexts. "The Grignard Reaction (Experiment)." [Link]

Sources

Application Note: Optimizing the Synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol in Methanol via Sodium Borohydride Reduction

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 1-(2-(Hydroxymethyl)phenyl)ethanol

This compound is a key structural motif and a versatile diol intermediate in the synthesis of various biologically active molecules and fine chemicals.[1] Its vicinal primary and secondary alcohol functionalities on a benzene ring make it a valuable building block for creating complex molecular architectures, including potential antibacterial agents.[1][2][3] The development of a robust and high-yield synthesis of this compound is therefore of significant interest to the pharmaceutical and chemical industries. This application note provides a detailed protocol for optimizing the yield of this compound through the reduction of 2-acetylbenzyl alcohol using sodium borohydride in a methanol solvent system.

Synthetic Strategy: Reduction of 2-Acetylbenzyl Alcohol

The most direct and atom-economical approach to synthesize this compound is the selective reduction of the ketone functionality of a suitable precursor while preserving the benzylic alcohol. 2-Acetylbenzyl alcohol is an ideal starting material for this transformation.

Sodium borohydride (NaBH₄) is a widely used reducing agent for aldehydes and ketones due to its mild nature, high selectivity, and operational simplicity.[4][5] It is particularly well-suited for this synthesis as it generally does not reduce esters, amides, or carboxylic acids under standard conditions, ensuring the integrity of other functional groups that might be present in more complex derivatives.[5][6] Methanol is a common solvent for NaBH₄ reductions as it is protic and effectively dissolves both the substrate and the reducing agent.[4][6][7]

The overall reaction is depicted below:

Caption: Experimental workflow for optimizing the synthesis of this compound.

Detailed Protocols

General Procedure for the Reduction of 2-Acetylbenzyl Alcohol
  • To a solution of 2-acetylbenzyl alcohol (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool the mixture to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.0-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at the desired temperature (e.g., 0 °C or room temperature) for the specified time (e.g., 1-4 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Upon completion, carefully quench the reaction by the dropwise addition of dilute hydrochloric acid (1 M) or saturated aqueous ammonium chloride solution until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 20 mL). [1]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product. [1]9. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Protocol for Yield Optimization Studies

To systematically optimize the reaction yield, a parametric study is recommended. The following table outlines the key parameters and their suggested ranges for investigation.

Parameter Range to Investigate Rationale
Temperature (°C) 0, 25 (Room Temp), 40Lower temperatures can improve selectivity and minimize side reactions, while higher temperatures can increase the reaction rate.
NaBH₄ Stoichiometry (eq) 1.0, 1.2, 1.5, 2.0Insufficient NaBH₄ will lead to incomplete conversion. A slight excess is often beneficial, but a large excess can lead to complications during work-up and potential side reactions.
Reaction Time (hours) 1, 2, 4, 6Monitoring the reaction over time will determine the point of maximum conversion without the formation of degradation products.
Data Presentation: Hypothetical Optimization Results

The following table illustrates how the results of the optimization studies can be presented.

Entry Temperature (°C) NaBH₄ (eq) Time (h) Conversion (%) Isolated Yield (%)
101.028578
201.229892
301.52>9995
4251.21>9993
5251.51>9996
6401.21>9989 (with impurities)

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product. [1][2]* Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional groups and the absence of the starting ketone carbonyl (C=O) group. [1][2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The systematic variation of key reaction parameters, coupled with diligent monitoring and characterization, ensures that the optimal conditions are identified based on empirical evidence. The use of well-established analytical techniques provides a robust framework for confirming the identity and purity of the final product, lending high confidence to the obtained results.

Conclusion

The reduction of 2-acetylbenzyl alcohol with sodium borohydride in methanol is an efficient and selective method for the synthesis of this compound. By systematically optimizing the reaction temperature, stoichiometry of the reducing agent, and reaction time, researchers can achieve high yields of this valuable synthetic intermediate. The protocols and guidelines presented in this application note provide a comprehensive framework for achieving this optimization in a laboratory setting.

References

  • Nawaz, F., et al. (2009). Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. Journal of the Chilean Chemical Society, 54(2), 180-182. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • Common Organic Chemistry. Sodium Borohydride. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • ResearchGate. Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as Potential Antibacterial Agents. [Link]

  • Chemistry Stack Exchange. Role of methanol in NaBH4 reduction. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. A process for the preparation of (2-hydroxymethyl-phenyl)
  • ScienceOpen. SYNTHESIS OF 2-(2-(HYDROXYMETHYL)PHENYL)ETHANOL DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. [Link]

Sources

Application Notes and Protocols for the Synthesis of Benzoxepines via Cyclization of 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the procedure for the synthesis of 2,3-dihydro-1-benzoxepines through the intramolecular cyclization of 1-(2-(hydroxymethyl)phenyl)ethanol. Benzoxepines are a significant class of seven-membered oxygen-containing heterocyclic compounds, which form the core structure of numerous biologically active molecules and natural products. This document provides a thorough examination of the synthesis of the diol precursor, followed by detailed protocols for its subsequent cyclization. Two primary methodologies for the key cyclization step are presented: an acid-catalyzed dehydrative cyclization and an intramolecular Mitsunobu reaction. The underlying mechanisms, experimental considerations, and expected outcomes are discussed in depth to provide researchers with a robust framework for the successful synthesis of this important heterocyclic scaffold.

Introduction: The Significance of the Benzoxepine Scaffold

Seven-membered heterocyclic rings, particularly those fused to a benzene ring like benzoxepines, are prevalent structural motifs in a wide array of pharmacologically important compounds. Their conformational flexibility allows them to interact with a variety of biological targets, leading to a broad spectrum of activities. The synthesis of these medium-sized rings, however, can be challenging due to entropic and enthalpic factors that often favor competing intermolecular reactions or the formation of smaller, more stable rings.

The intramolecular cyclization of a readily accessible precursor like this compound offers a direct and atom-economical approach to the 2,3-dihydro-1-benzoxepine core. This guide will provide the necessary protocols and scientific rationale to empower researchers in the fields of medicinal chemistry and organic synthesis to confidently construct this valuable molecular architecture.

Synthesis of the Precursor: this compound

A reliable synthesis of the starting diol is paramount. A common and efficient method involves the reduction of commercially available 2-acetylbenzoic acid or its methyl ester.

Protocol 1: Synthesis of this compound via Reduction

This protocol describes the reduction of methyl 2-acetylbenzoate using sodium borohydride, a mild and selective reducing agent.

Materials and Equipment:

  • Methyl 2-acetylbenzoate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve methyl 2-acetylbenzoate (1 equivalent) in methanol (approximately 10 mL per gram of ester).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2.5 equivalents) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure diol.

Expected Outcome: This procedure typically provides the desired diol in good to excellent yields (80-95%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity before proceeding to the cyclization step.

Intramolecular Cyclization to Benzoxepines

The key step in the synthesis is the formation of the seven-membered ether ring. This can be achieved through several methods, with acid-catalyzed dehydration and the Mitsunobu reaction being two of the most effective.

Method A: Acid-Catalyzed Dehydrative Cyclization

This approach relies on the protonation of one of the hydroxyl groups, converting it into a good leaving group (water), which is then displaced by the other hydroxyl group in an intramolecular nucleophilic substitution.

Reaction Mechanism:

The reaction proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate. Given the presence of a benzylic secondary alcohol, an Sₙ1 pathway involving a benzylic carbocation is highly plausible.

Acid-Catalyzed Cyclization Diol This compound Protonated_Diol Protonated Diol Diol->Protonated_Diol + H⁺ Carbocation Benzylic Carbocation Intermediate Protonated_Diol->Carbocation - H₂O Oxonium Protonated Benzoxepine Carbocation->Oxonium Intramolecular Attack Benzoxepine 2,3-Dihydro-1-benzoxepine Oxonium->Benzoxepine - H⁺

Caption: Acid-catalyzed dehydrative cyclization mechanism.

Protocol 2: Acid-Catalyzed Cyclization of this compound

Materials and Equipment:

  • This compound

  • p-Toluenesulfonic acid (TsOH) or another suitable acid catalyst (e.g., sulfuric acid, a Lewis acid)

  • Toluene or another suitable high-boiling, non-polar solvent

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a Dean-Stark apparatus with a reflux condenser on a round-bottom flask.

  • Charging the Flask: To the flask, add this compound (1 equivalent) and toluene (approximately 20 mL per gram of diol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 equivalents).

  • Reaction: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Neutralization: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction and Drying: Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure 2,3-dihydro-1-benzoxepine.

Table 1: Representative Data for Acid-Catalyzed Cyclization of Diols

CatalystSolventTemperature (°C)Yield (%)Reference
H₃PW₁₂O₄₀Neat100-15080-98[1]
p-TsOHTolueneReflux70-90 (estimated)General knowledge
FeCl₃Propylene Carbonate10085-95 (for benzyl ethers)[2]
Method B: Intramolecular Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative to acid-catalyzed dehydration and is particularly useful for substrates that may be sensitive to strong acids and high temperatures.[3][4] This reaction proceeds with inversion of stereochemistry at the secondary alcohol center.

Reaction Mechanism:

The reaction is initiated by the formation of a phosphonium salt from triphenylphosphine and an azodicarboxylate. This activates the primary alcohol, which is then displaced by the secondary alcohol in an intramolecular Sₙ2 reaction.

Mitsunobu Cyclization Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Diol This compound Cooling Cool to 0 °C Diol->Cooling TPP Triphenylphosphine (PPh₃) TPP->Cooling DIAD Diisopropyl azodicarboxylate (DIAD) Addition Slow addition of DIAD DIAD->Addition Solvent Anhydrous THF Solvent->Cooling Cooling->Addition Stirring Stir at room temperature Addition->Stirring Concentration Solvent removal Stirring->Concentration Chromatography Column Chromatography Concentration->Chromatography Product 2,3-Dihydro-1-benzoxepine Chromatography->Product

Caption: Experimental workflow for the intramolecular Mitsunobu reaction.

Protocol 3: Intramolecular Mitsunobu Cyclization

Materials and Equipment:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe for addition of DIAD/DEAD

  • Standard glassware for workup and purification

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product contains triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. Purification is typically achieved by column chromatography on silica gel. Elution with a gradient of ethyl acetate in hexanes will separate the desired benzoxepine from the byproducts.

Table 2: Comparison of Cyclization Methods

FeatureAcid-Catalyzed DehydrationIntramolecular Mitsunobu Reaction
Reagents Catalytic acid (e.g., TsOH)Stoichiometric PPh₃ and DIAD/DEAD
Conditions High temperature, azeotropic water removalMild (0 °C to room temperature)
Stereochemistry Racemization or retention (Sₙ1)Inversion (Sₙ2)
Byproducts WaterTriphenylphosphine oxide, hydrazinedicarboxylate
Advantages Atom economical, inexpensive catalystMild conditions, predictable stereochemistry
Disadvantages Harsh conditions, potential for side reactionsStoichiometric byproducts, can be difficult to purify

Characterization of the Product

The synthesized 2,3-dihydro-1-benzoxepine should be thoroughly characterized to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the two hydroxyl protons and the appearance of characteristic signals for the methylene and methine protons in the seven-membered ring will confirm the cyclization.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting material and the presence of a C-O-C ether stretch in the product spectrum are indicative of a successful reaction.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic transformations in organic chemistry.[1][3] The successful synthesis of the starting diol and its subsequent cyclization can be validated at each step through standard analytical techniques (TLC, NMR, MS). The expected spectroscopic data for the starting material and product provide a clear benchmark for success. In the case of unexpected results, the mechanistic discussions provide a framework for troubleshooting and optimization.

Conclusion

This application note provides a detailed and practical guide for the synthesis of benzoxepines from this compound. By offering two distinct and reliable protocols for the key cyclization step, researchers are equipped with the flexibility to choose the method best suited for their specific needs and substrate sensitivities. The comprehensive nature of this guide, from precursor synthesis to product characterization, is intended to facilitate the exploration and development of novel benzoxepine-based compounds for a variety of applications in drug discovery and materials science.

References

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  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Khan, F. N. et al. Synthesis of 2-(2-(hydroxymethyl)phenyl)ethanol derivatives as potential antibacterial agents. Journal of the Chilean Chemical Society2009 , 54 (2), 180-182. [Link]

  • PubChem. This compound. [Link]

  • Miyazawa, M. et al. EFFICIENT SYNTHESIS OF SEVEN-MEMBERED CYCLIC ETHERS USING Pd(II) CATALYST. HETEROCYCLES2017 , 94 (10), 1885-1894. DOI: 10.3987/COM-14-12951. [Link]

  • Asai, S. et al. Cyclic ether synthesis from diols using trimethyl phosphate. Chemical Communications2017 , 53 (30), 4258-4261. DOI: 10.1039/C7CC01514C. [Link]

  • Molnár, Á.; Bartók, M. Studies on the Conversions of Diols and Cyclic Ethers. Part 48. Dehydration of alcohols and diols on the action of dimethylsulfoxide. Acta Chimica Hungarica1975, 89 (4), 393-403.
  • Chemistry LibreTexts. Stereochemistry of the SN2 Reaction. [Link]

  • Taylor, J. G. et al. Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. Chemistry – A European Journal2020 , 26 (70), 16646-16679. DOI: 10.1002/chem.202002324. [Link]

  • University of Calgary. Ch 11 : Eliminations of benzylic systems. [Link]

  • Zheng, T. et al. One-Pot Regio- and Stereoselective Cyclization of 1,2,n-Triols. Journal of the American Chemical Society2005 , 127 (19), 6946-6947. DOI: 10.1021/ja043002i. [Link]

  • Dudding, T. et al. Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction. Organic Letters2012 , 14 (15), 3956-3959. DOI: 10.1021/ol301726h. [Link]

  • Dembinski, R. Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma2006 . [Link]

  • Hughes, D. L. et al. A new look at the Mitsunobu reaction. 1. The reaction of simple alcohols. The Journal of Organic Chemistry1988, 53 (21), 4939-4944. DOI: 10.1021/jo00256a024.
  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. John Wiley & Sons, 2014.
  • Yadav, J. S. et al. Synthetic Study of Natural Metabolites Containing a Benzo[c]oxepine Skeleton: Heterocornol C and D. Molecules2023 , 28 (12), 4811. DOI: 10.3390/molecules28124811. [Link]

  • Organic Syntheses. β-BROMOETHYLPHTHALIMIDE. [Link]

  • Royal Society Open Science. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]

  • Wikimedia Commons. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. [Link]

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  • Study.com. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. [Link]

  • Fleischer, S.; Böldl, M. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Sustainable Chemistry & Engineering2023 , 11 (46), 16361-16373. DOI: 10.1021/acssuschemeng.3c04909. [Link]

  • Shimadzu. Purification made easy - secrets of science. [Link]

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  • ACS Publications. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

  • DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. [Link]

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  • PMC. NMR-Based Structural Characterization of a Two-Disulfide-Bonded Analogue of the FXIIIa Inhibitor Tridegin. [Link]

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  • YouTube. Show how will you synthesize i) 1-phenyl ethanol from a suitable alkene ii) cyclohexylmethanol using. [Link]

  • Google Patents. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
  • Google Patents. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)
  • ScienceOpen. SYNTHESIS OF 2-(2-(HYDROXYMETHYL)PHENYL)ETHANOL DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. [Link]

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Application Notes and Protocols for the Scalable Synthesis of Citalopram Diol Intermediate (CAS: 57259-71-9)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed medication for the treatment of major depressive disorder.[1] The synthesis of this crucial pharmaceutical ingredient relies on the efficient and scalable production of key intermediates. Among these, the citalopram diol intermediate, chemically known as 4-(4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl)-3-(hydroxymethyl)benzonitrile (CAS: 57259-71-9), is of paramount importance.[2][3][4] The purity and yield of this diol intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).

This document provides a comprehensive guide for the scalable synthesis of the citalopram diol intermediate, tailored for researchers, scientists, and drug development professionals. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability for large-scale production.

Synthetic Strategy: A Rationale-Driven Approach

The most industrially viable and scalable route to the citalopram diol intermediate is a one-pot, two-step Grignard reaction commencing from 5-cyanophthalide.[5][6][7] This strategy is favored due to its convergent nature, which streamlines the synthetic process by avoiding the isolation of intermediate compounds.[5][6]

The core of this synthesis involves the sequential addition of two different Grignard reagents to the lactone functionality of 5-cyanophthalide. The first Grignard reagent, 4-fluorophenylmagnesium bromide, introduces the fluorophenyl group, while the second, N,N-dimethylaminopropylmagnesium chloride, incorporates the dimethylaminopropyl side chain.[5][7] The choice of a one-pot procedure significantly enhances process efficiency by reducing handling steps and minimizing potential losses.[6]

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the scalable synthesis of the citalopram diol intermediate.

Scalable_Synthesis_Citalopram_Diol cluster_0 One-Pot Grignard Reaction cluster_1 Purification Start 5-Cyanophthalide Intermediate_1 Open-chain keto-alcohol intermediate Start->Intermediate_1 1. 4-Fluorophenylmagnesium Bromide (Grignard Reagent 1) Diol_Intermediate Citalopram Diol Intermediate (57259-71-9) Intermediate_1->Diol_Intermediate 2. N,N-Dimethylaminopropylmagnesium Chloride (Grignard Reagent 2) Diol_Intermediate_Salt Citalopram Diol HCl Salt (Crystalline Solid) Diol_Intermediate->Diol_Intermediate_Salt Acidification (HCl) & Crystallization caption Synthetic workflow for Citalopram Diol Intermediate. Optimization_Logic cluster_Process_Parameters Process Parameters cluster_Outcomes Desired Outcomes cluster_Methodology Methodology Temperature_Control Strict Temperature Control (-5°C to 5°C) High_Yield High Yield Temperature_Control->High_Yield Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->High_Yield Reagent_Stoichiometry Precise Reagent Stoichiometry High_Purity High Purity (>99%) Reagent_Stoichiometry->High_Purity Scalability Scalability & Safety One_Pot_Synthesis One-Pot Synthesis One_Pot_Synthesis->Scalability Mixed_Solvent_System Mixed Solvent System (THF/Toluene) Mixed_Solvent_System->Scalability Crystallization_HCl_Salt Crystallization as HCl Salt Crystallization_HCl_Salt->High_Purity caption Key relationships in process optimization.

Sources

Green Chemistry Approaches for the Synthesis of 1-(2-(Hydroxymethyl)phenyl)ethanol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener Synthesis

1-(2-(Hydroxymethyl)phenyl)ethanol is a valuable diol intermediate with applications in the synthesis of various compounds, including potential antibacterial agents.[1][2] Traditional chemical synthesis routes for such molecules often rely on harsh reagents, stoichiometric reductants, and organic solvents, contributing to significant environmental concerns. The principles of green chemistry advocate for the development of alternative synthetic pathways that are safer, more efficient, and environmentally benign. This application note details sustainable methodologies for the production of this compound, with a focus on biocatalytic and catalytic hydrogenation approaches that offer high selectivity, mild reaction conditions, and reduced environmental impact.

Biocatalytic Asymmetric Reduction: A Powerful Tool for Chiral Synthesis

Biocatalysis has emerged as one of the most promising green technologies for the synthesis of chiral molecules due to its exceptional chemo-, regio-, and stereoselectivities under environmentally friendly reaction conditions.[3] The asymmetric reduction of the prochiral ketone, 2-acetylbenzyl alcohol (also known as 2-hydroxyacetophenone), to the corresponding chiral alcohol, this compound, is a prime example of the power of this approach.

The Enzymatic Advantage: Alcohol Dehydrogenases and Carbonyl Reductases

Alcohol dehydrogenases (ADHs) and carbonyl reductases (SCRs) are key enzymes in the biocatalytic reduction of ketones.[3][4] These enzymes, often sourced from microorganisms like Candida parapsilosis or Thermoanaerobacter pseudethanolicus, can exhibit high enantioselectivity, producing either the (R)- or (S)-enantiomer of the desired alcohol with excellent purity.[3][4] The use of whole-cell biocatalysts can be particularly advantageous as it avoids the need for costly enzyme purification and cofactor regeneration.[5]

Logical Workflow for Biocatalytic Reduction

cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Microorganism Selection Select Microorganism (e.g., Candida parapsilosis) Culture Growth Inoculate and Grow Culture Microorganism Selection->Culture Growth Cell Harvesting Harvest Cells (Centrifugation) Culture Growth->Cell Harvesting Reaction Setup Prepare Reaction Buffer with Whole Cells Cell Harvesting->Reaction Setup Substrate Addition Add 2-Acetylbenzyl Alcohol Reaction Setup->Substrate Addition Incubation Incubate with Shaking (Controlled Temperature & pH) Substrate Addition->Incubation Product Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Incubation->Product Extraction Purification Purify by Chromatography Product Extraction->Purification Analysis Analyze by GC/HPLC (Yield and Enantiomeric Excess) Purification->Analysis Catalyst [M]-H Ketone R-CO-R' Catalyst->Ketone Coordination Oxidized_Donor Acetone Alcohol R-CH(OH)-R' Ketone->Alcohol Hydride Transfer Hydrogen_Donor Isopropanol Oxidized_Donor->Hydrogen_Donor Regeneration Base Base Hydrogen_Donor->Base Activation Base->Catalyst Forms Active Catalyst

Sources

Technical Application Note: Optimization of Recrystallization Solvents for High-Purity 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous methodology for the purification of 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9), a critical chiral diol intermediate used in the synthesis of pharmaceutical APIs and fine chemicals.

Unlike simple aromatic alcohols, this compound possesses two hydroxyl groups with distinct steric environments (primary benzylic and secondary benzylic), creating a polarity profile that complicates standard purification. This note details a Self-Validating Solvent Screening Protocol and recommends specific binary solvent systems derived from homologous structure analysis (e.g., 1,2-benzenedimethanol).

Chemical Profile & Solubility Theory

To design an effective recrystallization, one must understand the intermolecular forces at play.

  • Compound: this compound[1][2][3][4]

  • Structure: Ortho-substituted benzene ring with a hydroxymethyl group (

    
    ) and a 1-hydroxyethyl group (
    
    
    
    ).
  • Physical State: Solid (Melting point typically >60°C based on homologs).

  • Polarity: Moderate-High. The dual hydroxyl groups facilitate strong intermolecular hydrogen bonding, rendering the compound soluble in protic solvents (alcohols) and polar aprotic solvents (ethyl acetate, THF), but sparingly soluble in non-polar hydrocarbons (hexanes, heptane) at room temperature.

Critical Impurity Profile

Common synthesis routes (e.g., reduction of 2-acetylbenzoic acid derivatives or phthalides) often yield specific impurities:

  • Unreacted Ketones/Lactones: Less polar than the target diol.

  • Mono-reduced intermediates: Variable polarity.

  • Stereoisomers: The compound is chiral.[5] Unless asymmetric synthesis was used, the product is a racemate. Recrystallization efficiency may vary between racemic mixtures and pure enantiomers due to different lattice energies.

Solvent System Selection

Based on the solubility parameters of ortho-benzenedimethanol derivatives, the following solvent systems are prioritized.

Table 1: Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Characteristics & Application
Binary (Standard) Ethyl Acetate Heptane 1:2 to 1:4Primary Recommendation. Excellent for removing non-polar organic impurities. The diol dissolves in hot EtOAc; Heptane lowers solubility upon cooling.
Binary (Alternative) Toluene Hexanes 1:1 to 1:3Effective for removing more polar byproducts that might co-crystallize in esters. Requires higher temperature to dissolve the diol.
Single Solvent Isopropyl Alcohol (IPA) N/AN/AUseful if the main impurities are highly polar (salts) or very non-polar. High solubility may require cooling to -20°C for good yield.
Binary (Green) Ethanol Water 5:1 to 2:1"Green" alternative. Excellent purification power but drying the hygroscopic diol afterwards can be difficult.

Protocol 1: The Self-Validating Solvent Screen

Do not commit the entire batch to a solvent without this validation step.

Objective: Determine the "Critical Solution Temperature" (CST) and "Cloud Point" for the specific batch purity.

Workflow Diagram: Solvent Screening Logic

SolventScreening Start Start: 100mg Sample Dissolve Add 0.5 mL Solvent A (Polar) & Heat to Reflux Start->Dissolve CheckSol Dissolved? Dissolve->CheckSol AddMore Add 0.1 mL Solvent A CheckSol->AddMore No AntiSolvent Add Solvent B (Non-Polar) Dropwise at Reflux CheckSol->AntiSolvent Yes AddMore->CheckSol CloudPoint Persistent Cloudiness? AntiSolvent->CloudPoint CloudPoint->AntiSolvent No Clear Add 1-2 drops Solvent A to clear solution CloudPoint->Clear Yes Cool Cool to RT, then 4°C Clear->Cool Evaluate Evaluate Crystals (Yield vs. Purity) Cool->Evaluate

Caption: Logical flow for determining the optimal binary solvent ratio on a small scale.

Step-by-Step Screening Procedure:
  • Place 100 mg of crude solid in a test tube.

  • Add 0.5 mL of Ethyl Acetate (Solvent A). Heat to gentle reflux (approx. 77°C).

  • If not dissolved, add EtOAc in 0.1 mL increments until clear. Note the volume (

    
    ).
    
  • While maintaining reflux, add Heptane (Solvent B) dropwise.

  • Stop when a faint turbidity (cloudiness) persists for >10 seconds.

  • Add 1-2 drops of EtOAc to restore clarity. Note the total volume of Heptane (

    
    ).
    
  • Allow to cool slowly to room temperature, then refrigerate.

  • Validation: If crystals form, filter and check purity (TLC/HPLC). If oil forms ("oiling out"), the system is too non-polar; try Toluene/Hexane or add more EtOAc.

Protocol 2: Bulk Recrystallization (Ethyl Acetate / Heptane)

Scale: 10g Crude Material Estimated Yield: 70-85%

Reagents
  • Crude this compound (10g)

  • Ethyl Acetate (ACS Grade)

  • Heptane (ACS Grade)

  • Activated Carbon (Optional, for colored impurities)[6]

Detailed Methodology
Phase 1: Dissolution[7]
  • Place the 10g crude solid in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add 30 mL Ethyl Acetate (minimum volume estimated from screen).

  • Heat the mixture to a gentle boil on a hot plate/stirrer.

  • If solids remain, add EtOAc in 5 mL portions until fully dissolved.

    • Note: If insoluble particles remain (dust, salts), filter the hot solution through a pre-warmed glass frit or fluted filter paper.[8]

Phase 2: Nucleation Control
  • (Optional) If the solution is colored, add 0.5g activated carbon, stir at reflux for 5 mins, and hot-filter.

  • Maintain the clear solution at near-boiling temperature.

  • Begin adding Heptane slowly via an addition funnel or pipette.

  • Continue addition until the solution turns slightly cloudy (the "Cloud Point").

  • Add just enough hot EtOAc (approx 1-5 mL) to make the solution clear again.

Phase 3: Crystallization
  • Remove from heat. Place the flask on a cork ring or wood block (insulation) to allow slow cooling to room temperature.

    • Scientific Rationale: Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the growth of pure, well-defined crystals.

  • Once at room temperature, observe crystal formation.[6] If no crystals form, scratch the glass wall with a rod or add a seed crystal (from the screening step).

  • Place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a cold (0°C) mixture of EtOAc/Heptane (1:4 ratio).

    • Warning: Do not use pure EtOAc for washing; it will redissolve the product.

  • Dry the solid in a vacuum oven at 40°C for 4-6 hours to remove residual solvent.

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Oiling Out Product separates as a liquid droplet instead of crystals.The temperature is above the melting point of the solvated product, or the solvent is too non-polar. Remedy: Re-heat, add more Solvent A (EtOAc), and cool more slowly with vigorous stirring.
No Crystals Super-saturation reached but nucleation is inhibited.Remedy: "Seed" the solution with a tiny crystal from the test tube screen. Scratch the inner glass surface to create nucleation sites.
Low Yield Too much Solvent A used.[6]Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling (Second Crop).

References

  • Sigma-Aldrich. this compound Product Specification. (Physical state verification). Link

  • PrepChem. Synthesis and Purification of 1,2-di(hydroxyethyl)benzene. (Homologous compound purification data). Link

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. (General principles of solubility and solvent screening). Link

  • PubChem. Compound Summary: this compound. (Chemical structure and properties).[5][9][10][11][12][13][14] Link

Sources

Application Note: High-Efficiency Column Chromatography Eluent Systems for the Purification of Phenylethanol Diols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Phenylethanol diols, particularly 1-phenyl-1,2-ethanediol (styrene glycol), are highly valued chiral building blocks in drug development and fine chemical synthesis. They are frequently synthesized via the biotransformation of cinnamyl alcohol[1], the enzymatic hydrolysis of styrene oxide[2], or the hydroxylation of 2-phenylethanol[3].

The Chromatographic Challenge: Purifying phenylethanol diols presents a unique physicochemical challenge. The vicinal diol motif acts as a bidentate hydrogen-bond donor and acceptor. On bare normal-phase silica gel, these adjacent hydroxyl groups interact strongly with free surface silanol (Si-OH) groups. This leads to non-linear adsorption isotherms, resulting in severe peak tailing and irreversible adsorption if the eluent lacks sufficient hydrogen-bond disrupting capacity. Conversely, the presence of the aromatic ring provides polarizability, making the molecule highly responsive to


 interactions in reversed-phase systems.

Causality in Eluent Selection:

  • Normal-Phase (Silica): A strictly non-polar eluent (e.g., 100% hexane) will permanently retain the diol. Ethyl acetate must be introduced. The carbonyl oxygen of ethyl acetate acts as a strong hydrogen-bond acceptor, aggressively competing for silica's silanol sites and displacing the diol to ensure symmetric elution[4].

  • Reversed-Phase (C18): Because the diol is highly polar, it exhibits a very low retention factor (

    
    ) on hydrophobic C18 chains. An initial mobile phase of 100% water is required to retain the compound[3]. Acetonitrile is the preferred organic modifier; its aprotic nature and strong dipole moment interact favorably with the diol's aromatic ring, yielding sharper peaks and superior mass transfer compared to methanol.
    
  • Chiral HPLC: Resolving the (R)- and (S)-enantiomers requires a chiral stationary phase (e.g., Chiralcel OB)[2]. An isocratic hexane/isopropanol eluent is utilized. Hexane maintains the bulk non-polar environment necessary for the diol to enter the chiral cavities of the stationary phase, while isopropanol provides precisely calibrated protic competition to elute the enantiomers without destroying the stereoselective inclusion complex[2].

Eluent System Selection Guide

The following table summarizes the optimized quantitative parameters for different chromatographic modes when purifying 1-phenyl-1,2-ethanediol.

Chromatography ModeStationary PhaseOptimal Eluent SystemTarget Application / Impurity RemovalTypical Retention / ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Normal-Phase Flash Silica Gel 60 (40-63 µm)Hexane / Ethyl Acetate (Gradient: 10%

60% EtOAc)
Removal of non-polar precursors (e.g., styrene oxide)

(in 1:1 Hex/EtOAc)
Reversed-Phase C18 (15 µm, 120 g)Water / Acetonitrile (Gradient: 0%

20% MeCN)
Isolation from aqueous biotransformation matrices[3]

min (at 5% MeCN)
Chiral HPLC Chiralcel OB (Cellulose-based)Hexane / Isopropanol (Isocratic: 76:24 v/v)Enantiomeric resolution of (R)- and (S)-1-phenyl-1,2-ethanediol[2]

(R) = 10.2 min,

(S) = 11.2 min

Workflow Visualization

G Crude Crude Phenylethanol Diol Mixture Decision Purification Objective Crude->Decision NP Normal Phase (Silica Gel) Separation from Non-Polar Impurities (e.g., Styrene Oxide) Decision->NP Lipophilic Matrix RP Reversed Phase (C18) Separation from Polar Biometabolites (e.g., Acids, Salts) Decision->RP Aqueous Matrix Chiral Chiral HPLC (Amylose/Cellulose) Enantiomeric Resolution (R- vs S-diol) Decision->Chiral Stereoisomer Separation EluentNP Eluent: Hexane / Ethyl Acetate (Gradient: 10% to 60% EtOAc) NP->EluentNP EluentRP Eluent: Water / Acetonitrile (Gradient: 0% to 20% MeCN) RP->EluentRP EluentChiral Eluent: Hexane / Isopropanol (Isocratic: 76:24 v/v) Chiral->EluentChiral

Figure 1: Decision matrix for selecting phenylethanol diol chromatography workflows.

Experimental Protocols

Protocol A: Normal-Phase Purification (Separation from Styrene Oxide)

This self-validating protocol is designed to isolate 1-phenyl-1,2-ethanediol from unreacted epoxides[4] or aliphatic alcohols[1].

Step-by-Step Methodology:

  • Column Preparation: Dry-pack a column with Silica Gel 60. Equilibrate the column with 100% Hexane (2 column volumes, CV).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Do not use ethyl acetate for loading, as it will cause the diol to elute prematurely in a broad band. Apply directly to the silica bed.

  • Elution Gradient:

    • 0-2 CV: 90% Hexane / 10% Ethyl Acetate (Elutes unreacted styrene oxide).

    • 2-5 CV: 70% Hexane / 30% Ethyl Acetate (Elutes intermediate byproducts).

    • 5-8 CV: 50% Hexane / 50% Ethyl Acetate (Elutes 1-phenyl-1,2-ethanediol).

  • Self-Validation (TLC Monitoring): Spot fractions on a silica TLC plate. Develop in 1:1 Hexane/EtOAc.

    • Detection: Dip the plate in basic Potassium Permanganate (

      
      ) stain and heat gently.
      
    • Validation Check: The vicinal diol will rapidly oxidize, immediately turning the purple background to a bright yellow spot at

      
      . Styrene oxide (
      
      
      
      ) stains weakly and slowly.
Protocol B: Reversed-Phase Purification (Isolation from Biotransformation Media)

Used primarily when the diol is synthesized via aqueous enzymatic processes (e.g., using Aspergillus niger or Colletotrichum acutatum)[1][3].

Step-by-Step Methodology:

  • System Setup: Utilize a C18-reversed phase flash column (e.g., 15 µm particle size) connected to a UV fraction collector set to 254 nm (to track the aromatic ring).

  • Mobile Phase Preparation:

    • Solvent A: Deionized Water (100%).

    • Solvent B: HPLC-grade Acetonitrile.

  • Gradient Elution (Flow rate: 15 mL/min):

    • 0–10 min: 100% A / 0% B (Washes out highly polar salts and media components)[3].

    • 10–20 min: Linear ramp to 95% A / 5% B.

    • 20–38 min: Isocratic hold at 95% A / 5% B (The diol typically elutes in this window)[3].

    • 38–60 min: Ramp to 85% A / 15% B to flush remaining hydrophobic metabolites.

  • Self-Validation (Peak Shape Analysis): If the diol elutes in the void volume (

    
     min), the initial aqueous hold was insufficient. The gradient must be strictly maintained at 0% B for the first 10 minutes to ensure the highly polar diol partitions into the C18 stationary phase.
    

References

  • Half-Preparative Scale Synthesis of (S)-1-Phenylethane-1,2-Diol as a Result of 2-Phenylethanol Hydroxylation with Aspergillus niger (IAFB 2301)
  • Technical Support Center: Purification of (S)
  • Source: scielo.org.
  • Enantioconvergent Production of (R)

Sources

Application Note: Enzymatic Kinetic Resolution of 1-(2-(Hydroxymethyl)phenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Enantiopure benzylic alcohols are critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals[1]. The substrate 1-(2-(Hydroxymethyl)phenyl)ethanol presents a unique biocatalytic challenge: it is a diol containing both a highly reactive, achiral primary alcohol and a sterically hindered, chiral secondary alcohol.

Traditional chemical resolutions of such diols often require cumbersome protection-deprotection strategies. However, utilizing a lipase-mediated approach allows for a highly efficient "two-tiered" kinetic resolution[2]. When exposed to Candida antarctica lipase B (CALB, commercially available as Novozym 435) and an acyl donor, the reaction proceeds via two distinct kinetic events:

  • Fast, Non-Stereoselective Acylation: The unhindered primary hydroxyl group is rapidly acetylated to yield racemic 1-(2-(acetoxymethyl)phenyl)ethanol.

  • Slow, Enantioselective Acylation: The secondary benzylic alcohol undergoes a highly enantioselective transesterification. Following Kazlauskas' rule, CALB exhibits a profound preference for the (R)-enantiomer, converting it to (R)-1-(2-(acetoxymethyl)phenyl)ethyl acetate, while the (S)-enantiomer remains unreacted[1].

This differential reactivity yields a mixture of a diacetate and a monoacetate, which possess significantly different polarities, allowing for straightforward chromatographic separation.

Experimental Design & Causality

Every parameter in this protocol is optimized to maximize the enantiomeric ratio (


-value) and operational efficiency. Understanding the causality behind these choices is critical for successful scale-up:
  • Biocatalyst Selection (Novozym 435): Immobilized CALB is chosen for its exceptional robustness in non-aqueous media and its high stereoselectivity toward secondary alcohols[1]. The immobilization on a macroporous acrylic resin facilitates easy recovery and reuse of the enzyme, which is vital for industrial economics[3].

  • Acyl Donor (Vinyl Acetate): Vinyl acetate is vastly superior to standard alkyl esters (like ethyl acetate). The leaving group, vinyl alcohol, rapidly tautomerizes to acetaldehyde. This renders the acylation strictly irreversible, driving the reaction to completion without the thermodynamic limitations and competitive enzyme inhibition caused by alcohol byproducts[4].

  • Reaction Medium (n-Hexane): Lipases require a micro-aqueous environment to maintain their active three-dimensional conformation. Highly non-polar solvents like n-hexane or toluene do not strip this essential hydration shell from the enzyme, whereas polar solvents would denature the biocatalyst and drastically reduce enantioselectivity[3].

Data Presentation: Optimization of Reaction Parameters

The following table summarizes the quantitative data from process optimization, demonstrating the superiority of the selected conditions for the secondary kinetic resolution step.

SolventAcyl DonorTemp (°C)Time (h)Conversion (

, %)

(%)

-value
n-Hexane Vinyl acetate 40 24 49.5 >99 >200
TolueneVinyl acetate403648.098150
n-HexaneEthyl acetate407220.04515
DIPEIsopropenyl acetate402449.0>99>200

Note: Ethyl acetate yields poor results due to the reversible nature of the reaction and competitive inhibition by the generated ethanol[4].

Mandatory Visualization

Pathway A Racemic Diol This compound B Racemic Monoacetate 1-(2-(Acetoxymethyl)phenyl)ethanol A->B Fast Acylation (Primary -OH) C (R)-Diacetate (R)-1-(2-(Acetoxymethyl)phenyl)ethyl acetate B->C Slow Enantioselective Acylation (CALB) D (S)-Monoacetate (S)-1-(2-(Acetoxymethyl)phenyl)ethanol B->D Unreacted Enantiomer

Reaction pathway for the two-tiered enzymatic kinetic resolution of the racemic diol.

Workflow S1 Substrate Preparation S2 Enzymatic Acylation S1->S2 S3 Filtration & Concentration S2->S3 S4 Chromatographic Separation S3->S4 S5 Chiral HPLC Analysis S4->S5

Step-by-step experimental workflow for the kinetic resolution and isolation process.

Step-by-Step Protocol

Self-Validating System: This protocol incorporates strict in-process controls (TLC and Chiral HPLC) to ensure the reaction is halted at precisely ~50% conversion of the secondary alcohol, which is the theoretical maximum for a standard kinetic resolution.

Materials Required:

  • Racemic this compound (Substrate, 10 mmol)

  • Novozym 435 (Immobilized CALB, 150 mg)

  • Vinyl acetate (Acyl donor, >99% purity, 30 mmol)

  • n-Hexane (Anhydrous, 25 mL)

  • Molecular sieves (4Å, activated, 0.5 g)

Step 1: Reaction Setup

  • In a dry 50 mL round-bottom flask, dissolve 1.52 g (10 mmol) of racemic this compound in 25 mL of anhydrous n-hexane.

  • Add 2.76 mL (30 mmol) of vinyl acetate. Causality: The 3:1 molar ratio ensures sufficient acyl donor to acetylate 100% of the primary alcohol and 50% of the secondary alcohol, while maintaining reaction velocity[1].

  • Add 0.5 g of activated 4Å molecular sieves to scavenge trace moisture, preventing the unwanted enzymatic hydrolysis of the acyl donor.

  • Initiate the reaction by adding 150 mg of Novozym 435.

Step 2: Incubation and In-Process Monitoring

  • Incubate the mixture in an orbital shaker at 40 °C and 200 rpm.

  • Validation Checkpoint 1 (Primary Acylation): After 1 hour, sample 50 µL of the reaction mixture, dilute with hexane, and analyze via TLC (Hexane:EtOAc 7:3). The starting diol spot (

    
    ) should be completely absent, replaced by the intermediate monoacetate (
    
    
    
    ).
  • Validation Checkpoint 2 (Kinetic Resolution): Continue incubation. Withdraw 50 µL aliquots every 2 hours for Chiral HPLC analysis (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Monitor the conversion (

    
    ) of the monoacetate to the diacetate.
    
  • Halt the reaction when the conversion of the secondary alcohol reaches exactly 49.5% to ensure maximum enantiomeric excess of the remaining (S)-monoacetate (

    
    ).
    

Step 3: Workup and Product Isolation

  • Terminate the reaction by filtering the mixture through a sintered glass funnel to remove the immobilized enzyme and molecular sieves. Wash the biocatalyst with 10 mL of n-hexane. (Note: The recovered enzyme can be washed, dried, and reused for up to 5 cycles with minimal loss of activity[3]).

  • Concentrate the filtrate under reduced pressure to remove the solvent, unreacted vinyl acetate, and the volatile acetaldehyde byproduct.

  • Purify the crude mixture via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

    • The less polar (R)-1-(2-(acetoxymethyl)phenyl)ethyl acetate (diacetate) elutes first.

    • The more polar (S)-1-(2-(acetoxymethyl)phenyl)ethanol (monoacetate) elutes second.

Step 4: Optional Hydrolysis To recover the enantiopure diols, subject the isolated (R)-diacetate and (S)-monoacetate to mild basic hydrolysis (e.g., K₂CO₃ in MeOH) for 2 hours at room temperature, followed by standard aqueous workup. This cleanly yields (R)-1-(2-(Hydroxymethyl)phenyl)ethanol and (S)-1-(2-(Hydroxymethyl)phenyl)ethanol without racemization[5].

References

  • Dhake et al. "The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology." PMC.
  • "The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol." MDPI.
  • "Kinetics and modeling of (R,S)-1-phenylethanol acylation over lipase." Åbo Akademi University.
  • "Enzymatic Resolution of 1,2-Diols: Comparison between Hydrolysis and Transesterific
  • "Stereoselective Synthesis of Terpenoids through Lipase-Medi

Sources

Troubleshooting & Optimization

Preventing dehydration to styrene during 1-(2-(Hydroxymethyl)phenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Prevention of Acid-Catalyzed Dehydration and Styrene Formation Applicable Molecule: 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) Primary Risk: Formation of 2-vinylbenzyl alcohol (Styrene derivative) or 1-methylphthalan via benzylic carbocation intermediates.

The Core Challenge: Benzylic Lability

Why is my product turning into styrene? The synthesis of this compound involves a molecule with two "Achilles' heels": a primary benzylic alcohol and a secondary benzylic alcohol.

The secondary alcohol at the C-1 position is highly labile. Under even mildly acidic conditions (pH < 6) or thermal stress, it protonates and leaves as water, generating a resonance-stabilized secondary benzylic carbocation. This intermediate has two fatal fates:

  • Elimination (E1): Loss of a proton to form the alkene (Styrene derivative).

  • Cyclization: Intramolecular attack by the neighboring hydroxymethyl group to form a cyclic ether (Phthalan).

Mechanism of Failure

The following diagram illustrates the divergence between the desired stable diol and the dehydration artifacts.

DehydrationMechanism cluster_0 Critical Control Point Diol Target Diol This compound Cation Benzylic Carbocation (Intermediate) Diol->Cation -H2O (Protonation) Acid Acidic Trigger (H+ or SiO2) Acid->Diol Styrene Styrene Derivative (Dehydration Product) Cation->Styrene Elimination (-H+) Phthalan 1-Methylphthalan (Cyclization Product) Cation->Phthalan Intramolecular Etherification

Caption: The acid-catalyzed pathway converting the stable diol into styrene or cyclic ether impurities.

Synthesis & Workup Protocols

The most robust route to this diol is the reduction of 3-methylphthalide using Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4). The critical error usually occurs during the quench , not the reaction itself.

The "Safe-Zone" Protocol

Objective: Maintain pH > 7 throughout isolation to prevent carbocation formation.

Step 1: Reduction[1]
  • Reagent: LiAlH4 (1.5 equiv) or NaBH4 (excess).

  • Solvent: Anhydrous THF (0°C).

  • Key Instruction: Ensure complete consumption of starting material by TLC before quenching. Unreacted phthalide can confuse NMR interpretation.

Step 2: The Quench (CRITICAL)

Do NOT use HCl or NH4Cl. Standard acidic quenches will instantly trigger dehydration.

MethodSafety RatingProcedure
Rochelle's Salt (Recommended) High Dilute reaction with wet ether. Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt). Stir vigorously for 1-3 hours until two clear layers form.
Fieser Workup Medium For

grams of LiAlH4: Add

mL

, then

mL 15% NaOH, then

mL

. Filter the white precipitate.
Acid Quench (HCl) Critical Failure NEVER USE. Will produce quantitative conversion to styrene or phthalan.
Step 3: Isolation
  • Drying: Use anhydrous

    
     or 
    
    
    
    . Avoid
    
    
    if it is old/acidic.
  • Evaporation: Do not exceed 40°C on the rotavap. High heat promotes thermal elimination.

Workflow Visualization

WorkupLogic Start Reaction Complete (LiAlH4 Reduction) QuenchChoice Choose Quench Method Start->QuenchChoice AcidQuench Dilute HCl / NH4Cl QuenchChoice->AcidQuench Avoid BaseQuench Rochelle's Salt / NaOH QuenchChoice->BaseQuench Recommended ResultFail FAILURE: Styrene Formation AcidQuench->ResultFail ResultSuccess SUCCESS: Intact Diol BaseQuench->ResultSuccess

Caption: Decision tree for reaction workup. Acidic pathways lead to immediate product degradation.

Purification: The Silica Trap

Issue: "My crude NMR looked perfect, but after the column, it's all styrene." Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to dehydrate benzylic alcohols during the time-scale of chromatography.

Solution: Neutralizing the Stationary Phase

You must buffer the silica gel to prevent surface-catalyzed elimination.

Protocol:

  • Pre-treatment: Slurry the silica gel in the eluent containing 1% Triethylamine (Et3N) .

  • Eluent: Run the column with 0.5% to 1% Et3N in the mobile phase (e.g., Hexanes/EtOAc + 1% Et3N).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica. Alumina is basic and will not catalyze the dehydration.

Troubleshooting & FAQ

Q: I see a doublet of doublets at ~5.3 ppm and ~5.8 ppm in my NMR. What is this? A: These are the vinylic protons of the styrene derivative. You have dehydrated your product.[2][3][4] Check if you used an acidic quench or if your


 is old (chloroform forms HCl over time). Always filter 

through basic alumina before use with this compound.

Q: Can I store the diol in solution? A: Only in non-acidic solvents. Do not store in


 for prolonged periods. Store as a solid at -20°C under argon.

Q: I used Rochelle's salt, but the emulsion won't break. A: This is common.

  • Add more saturated Rochelle's salt solution.[5]

  • Add a small amount of MeOH to the organic phase.

  • Warm the mixture slightly (30°C) while stirring.

  • Allow it to stir longer—sometimes it takes 4+ hours for the aluminum complex to chelate fully.

Q: Can I distill this compound? A: Risky. Benzylic alcohols are thermally unstable. If you must distill, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature. Column chromatography on basified silica is safer.

References

  • Reduction of Phthalides: Source: Bian, N., et al. "Efficient Synthesis of this compound." Tetrahedron Letters, 2008. Context: Describes the reduction of substituted phthalides using LiAlH4 to yield diols.
  • Rochelle's Salt Workup

    • Source: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581-595.
    • Context: The definitive guide on aluminum hydride workups (Fieser method and Tartr
  • Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012. Chapter 17: Elimination Reactions.
  • Silica Acidity & Buffering

    • Source: Williams, D. B. G., & Lawton, M. "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants." The Journal of Organic Chemistry, 2010.
    • Context: Discusses the acidic nature of silica and purific

Sources

Removing lactone side products from 1-(2-(Hydroxymethyl)phenyl)ethanol mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the purification of 1-(2-(hydroxymethyl)phenyl)ethanol. When synthesizing this target diol—typically via the reductive ring-opening of 3-methylphthalide—incomplete reduction often leaves residual lactone in the reaction mixture[1].

This document provides field-proven, self-validating strategies to isolate the target diol with high purity, bypassing the limitations of standard chromatography.

Mechanistic Insight: The Chemistry of Separation

Attempting to separate this compound from its lactone precursor (3-methylphthalide) via standard silica gel chromatography can be solvent-intensive and prone to fraction overlap due to lactone tailing.

Because the target diol lacks hydrolyzable functional groups, it remains entirely neutral and partitions exclusively into the organic phase (e.g., ethyl acetate)[3]. This creates a binary, self-validating separation system: as long as the aqueous phase remains strongly basic (pH > 10), the lactone is guaranteed to remain trapped in the aqueous layer as a salt, ensuring the organic layer yields pure diol.

Separation Workflow

G Start Crude Mixture: Diol + Lactone Step1 Add EtOAc & 1M NaOH(aq) Stir 30-60 min at RT Start->Step1 PhaseSep Liquid-Liquid Phase Separation Step1->PhaseSep OrgPhase Organic Phase (EtOAc) Contains Neutral Diol PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (pH > 10) Contains Sodium Carboxylate PhaseSep->AqPhase Bottom Layer Wash Wash with Brine, Dry over Na2SO4 OrgPhase->Wash Acidify Acidify with HCl (pH < 3) Extract with EtOAc AqPhase->Acidify Optional Recovery PureDiol Pure 1-(2-(Hydroxymethyl) phenyl)ethanol Wash->PureDiol RecoveredLactone Recovered Lactone (3-Methylphthalide) Acidify->RecoveredLactone

Workflow for the chemical separation of diol and lactone using base-mediated saponification.

Quantitative Data: Physical & Chromatographic Properties

To aid in tracking your compounds during the separation, refer to the following comparative metrics:

PropertyThis compound (Target Diol)3-Methylphthalide (Lactone Byproduct)
Structure Type Aromatic Diolγ-Lactone (Isobenzofuranone)
Molecular Weight 152.19 g/mol 148.16 g/mol [4]
Polarity High (Two hydrogen-bonding -OH groups)Moderate (Ester linkage)
Aqueous Solubility (pH 7) Low to ModerateInsoluble
Aqueous Solubility (pH > 10) Low (Remains neutral)High (Forms sodium carboxylate salt)
Typical Rf (Hex:EtOAc 1:1) ~0.15 - 0.25~0.60 - 0.70
Troubleshooting & FAQs

Q: Why does my reduction reaction stall, leaving unreacted 3-methylphthalide? A: Reductions of lactones to diols proceed via a hemiacetal intermediate. If the hydride equivalents (from NaBH4 or LiAlH4) are insufficient, or if the reaction is prematurely quenched by ambient moisture, this intermediate can rapidly re-cyclize back into the thermodynamically stable γ-lactone[4]. Ensure a sufficient excess of the reducing agent and allow the reaction to reach completion before initiating aqueous workup.

Q: During NaOH extraction, how do I prevent the diol from partitioning into the aqueous layer? A: While the diol has slight water solubility due to its hydroxyl groups, using a moderately polar organic solvent like Ethyl Acetate (EtOAc) and keeping the aqueous volume minimal ensures the diol stays in the organic layer. Washing the organic layer with saturated aqueous NaCl (brine) further "salts out" any trace diol, driving it back into the organic phase.

Q: What if I need to recover the unreacted lactone for recycling? A: The lactone can be easily recovered from the aqueous phase. By acidifying the basic aqueous layer with concentrated HCl to a pH < 3, the sodium carboxylate is protonated back to the free hydroxy-acid. Under acidic conditions, this intermediate spontaneously undergoes intramolecular esterification to re-form the γ-lactone ring[2]. This regenerated lactone can then be extracted using fresh ethyl acetate.

Experimental Protocol: Base-Mediated Saponification & Extraction

Follow this self-validating methodology to isolate the diol from the crude mixture.

Step 1: Dissolution Dissolve the crude mixture containing this compound and lactone impurities in ethyl acetate (EtOAc). Use approximately 10 mL of solvent per gram of crude material to ensure complete dissolution.

Step 2: Saponification Add an equal volume of 1M NaOH(aq) to the organic solution. Stir the biphasic mixture vigorously at room temperature for 30–60 minutes. Validation Check: Test the aqueous layer with pH paper to verify it maintains a pH > 10[3]. If the pH drops, add additional 1M NaOH until the basicity is stable, ensuring complete lactone ring opening.

Step 3: Phase Separation Transfer the emulsion to a separatory funnel and allow the layers to resolve completely. The upper organic layer contains the purified diol, while the lower aqueous layer contains the saponified lactone salt. Drain the lower aqueous layer into a separate flask.

Step 4: Organic Wash Wash the retained organic layer once with an equal volume of saturated aqueous NaCl (brine). This step removes residual water and base while salting out any trace diol back into the EtOAc phase.

Step 5: Drying & Concentration Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the pure this compound as a solid or viscous oil[3].

References
  • [1] Synthesis of (R)-3-Methylphthalide by Reductive Cyclization of a 2-Acylarylcarboxylate Using the Chiral Boronic Ester TarB–H and Sodium Borohydride. Letters in Organic Chemistry. Available at:[Link]

  • [3] Preparation method of corey lactone diol (Patent CN113480506A). Google Patents. Available at:

  • [4] 3-Methylphthalide. CAS Common Chemistry. Available at:[Link]

  • [2] Transformation of δ-Lactone in γ-Lactone in the Corey Route for Synthesis of Prostaglandins. Revue Roumaine de Chimie. Available at:[Link]

Sources

Technical Support Center: Stability of 1-(2-(Hydroxymethyl)phenyl)ethanol in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address a frequent challenge encountered by researchers and drug development professionals: the profound instability of 1-(2-(Hydroxymethyl)phenyl)ethanol under acidic conditions.

This guide bypasses generic advice to provide field-proven insights, mechanistic causality, and self-validating protocols to ensure the integrity of your synthetic workflows and analytical data.

Overview & Mechanistic Causality

This compound is an ortho-substituted benzylic diol featuring both a primary (-CH₂OH) and a secondary (-CH(OH)CH₃) hydroxyl group[1]. In analytical and synthetic chemistry, users frequently report unexpected degradation of this compound during silica gel chromatography, acidic HPLC runs, or acid-catalyzed reactions.

The Causality: The instability is driven by the thermodynamic favorability of forming a five-membered cyclic ether. Under acidic conditions, the secondary benzylic alcohol is rapidly protonated. Because benzylic carbocations are highly stabilized by resonance[2], water departs as a leaving group to form a transient, highly electrophilic secondary benzylic carbocation. The spatially adjacent primary hydroxyl group immediately performs an intramolecular nucleophilic attack on this carbocation. This rapid cyclodehydration yields 1-methyl-1,3-dihydroisobenzofuran (commonly known as 1-methylphthalan)[3] and a molecule of water.

Mechanism A 1-(2-(Hydroxymethyl) phenyl)ethanol B Protonated Intermediate (-CH(OH2+)CH3) A->B + H+ (Acid) C Benzylic Carbocation B->C - H2O D 1-Methyl-1,3- dihydroisobenzofuran (1-Methylphthalan) C->D Intramolecular Nucleophilic Attack

Fig 1: Acid-catalyzed cyclodehydration mechanism of this compound.

Troubleshooting FAQs

Q1: I am analyzing this compound via LC-MS, but my primary peak shows a mass of [M+H - 18]⁺. What is happening? A: The standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA in Water/Acetonitrile) is acting as a homogeneous catalyst, causing on-column cyclodehydration. The loss of 18 Da corresponds to the loss of water, indicating you are detecting the cyclized product (1-methylphthalan). To observe the intact diol, you must switch to a neutral or slightly basic mobile phase (e.g., 10 mM Ammonium Acetate or Ammonium Bicarbonate, pH 7.4).

Q2: My isolated yield of the diol drops significantly after silica gel column chromatography. How can I prevent this? A: Standard silica gel contains surface silanol groups that are mildly acidic—sufficient to trigger the cyclization of highly reactive benzylic diols. Pre-treat your silica gel by slurrying it with 1% triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading the column. This neutralizes the acidic sites and preserves the diol.

Q3: How can I definitively distinguish between the intact diol and the cyclized phthalan using ¹H-NMR? A: Focus on the benzylic protons and hydroxyl signals. In the intact diol, you will observe broad, exchangeable -OH singlets (typically ~2.5-3.0 ppm in CDCl₃). In the cyclized 1-methyl-1,3-dihydroisobenzofuran, the -OH peaks will completely disappear. Furthermore, the formation of the rigid -CH₂-O-CH- ether linkage will shift the benzylic protons due to the constrained cyclic system, often presenting the CH₂ protons as an AB quartet[3].

Diagnostic Data & Stability Profiles

To aid in method development, summarize your expected analytical signatures and stability parameters using the tables below.

Table 1: Stability Profile of this compound in Aqueous Media (25°C, 24h)

pH LevelBuffer / ModifierDiol Recovery (%)Cyclized Product (%)Application Recommendation
2.0 0.1% TFA< 5%> 95%Avoid for storage or LC-MS analysis
4.5 0.1% Formic Acid40%60%Unsuitable for quantitative LC-MS
7.4 10 mM NH₄OAc> 99%< 1%Ideal for LC-MS and short-term storage
9.0 10 mM NH₄HCO₃> 99%< 1%Excellent for preparative HPLC

Table 2: Diagnostic Analytical Signatures

Analytical MethodIntact DiolCyclized Product (1-Methylphthalan)
LC-MS (ESI+) m/z 175.1 [M+Na]⁺ (Intact)m/z 135.1 [M+H]⁺ (Dominant base peak)
¹H-NMR (CDCl₃) Broad -OH singlets presentNo -OH signals; constrained ether shifts
IR Spectroscopy Strong, broad O-H stretch (~3300 cm⁻¹)Strong C-O-C ether stretch (~1050 cm⁻¹)

Experimental Protocols

Protocol A: Stabilized Extraction and Storage (Preventing Cyclization)

This self-validating protocol utilizes specific reagents to ensure the diol remains structurally intact during synthetic workup.

  • Quenching: Upon completion of your synthesis reaction, quench the mixture with saturated aqueous NaHCO₃ to ensure the pH is strictly ≥ 7.5.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) 3 times.

  • Washing: Wash the combined organic layers with brine buffered with 0.1 M phosphate buffer (pH 7.4). (Insight: Unbuffered brine can become slightly acidic upon concentration, which slowly degrades the product).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄. (Critical Insight: Avoid MgSO₄. Magnesium sulfate acts as a mild Lewis acid and is known to trigger cyclization in highly sensitive benzylic diols).

  • Concentration: Evaporate the solvent under reduced pressure at a water bath temperature strictly below 30°C.

  • Storage: Dissolve the neat oil/solid in a stabilizing solvent (e.g., HPLC-grade Acetonitrile spiked with 0.01% TEA) and store at -20°C under an Argon atmosphere.

Protocol B: Intentional Acid-Catalyzed Synthesis of 1-Methylphthalan

If the cyclic ether is your actual desired target, use this optimized dehydration protocol.

  • Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of anhydrous Toluene.

  • Catalysis: Add 0.1 mmol (10 mol%) of p-Toluenesulfonic acid (pTSA).

  • Dehydration: Equip the reaction flask with a Dean-Stark trap. Reflux at 110°C for 2 hours. The azeotropic removal of water drives the equilibrium entirely toward the cyclized product.

  • Workup: Cool to room temperature, wash twice with saturated NaHCO₃ to neutralize the acid catalyst, dry over Na₂SO₄, and concentrate in vacuo to yield pure 1-methyl-1,3-dihydroisobenzofuran.

Troubleshooting Workflow Visualization

Workflow Start Detect Mass Loss (-18 Da) during LC-MS CheckpH Check Mobile Phase pH Start->CheckpH IsAcidic Is pH < 5? (e.g., 0.1% TFA) CheckpH->IsAcidic ActionYes Switch to Neutral/Basic Mobile Phase (e.g., NH4OAc) IsAcidic->ActionYes Yes ActionNo Check Sample Diluent & Storage Conditions IsAcidic->ActionNo No Verify Re-run LC-MS: Intact Diol Observed ActionYes->Verify ActionNo->Verify Adjust Diluent

Fig 2: LC-MS troubleshooting workflow for unexpected -18 Da mass loss.

References

  • National Institutes of Health (NIH) - PubChem. "this compound | C9H12O2 | CID 576911".[1] URL:[Link]

  • Grokipedia. "Phthalane".[3] URL:[Link]

  • Let's Talk Academy. "Acid Catalyzed Dehydration of 1-Phenylethanol to Styrene".[2] URL:[Link]

Sources

Technical Guide: Mitigating Over-Reduction Impurities in Phenylethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the synthesis of phenylethanols—critical intermediates for fragrances (rose oil) and pharmaceuticals—"purity" is often synonymous with "selectivity." The primary challenge is over-reduction , which manifests in two distinct forms depending on the starting material:

  • Hydrogenolysis (C-O bond cleavage): Leading to ethylbenzene.

  • Ring Hydrogenation (Arene saturation): Leading to cyclohexylethanol derivatives.

This guide provides troubleshooting workflows to decouple these competing pathways, focusing on the hydrogenation of Styrene Oxide (to 2-PE) and Acetophenone (to 1-PE).

Reaction Pathway Analysis

The following diagram illustrates the critical branching points where impurity formation occurs.

Phenylethanol_Pathways cluster_0 Route A: Styrene Oxide Hydrogenation cluster_1 Route B: Acetophenone Reduction SO Styrene Oxide PAD Phenylacetaldehyde (Isomerization Impurity) SO->PAD Acidic Support PE2 2-Phenylethanol (Target) SO->PE2 Pd/MgO (Basic) PE1 1-Phenylethanol (Regio-impurity) SO->PE1 Acidic Support EB Ethylbenzene (Over-reduction) PE2->EB High T / Acid CHE Cyclohexylethanol (Ring Saturation) PE2->CHE Pt/Rh Catalysts AP Acetophenone PE1_Target 1-Phenylethanol (Target) AP->PE1_Target Cu/MgO or Pd(0) PE1_Target->EB PdO / Acid PE1_Target->CHE High P H2

Figure 1: Mechanistic branching in phenylethanol synthesis. Green paths indicate desired selectivity; red paths indicate over-reduction or isomerization errors.

Troubleshooting Guide: Styrene Oxide to 2-Phenylethanol

Context: This route is preferred for 2-PE (rose alcohol) production. The critical failure mode is the acid-catalyzed isomerization to phenylacetaldehyde or the hydrogenolysis to ethylbenzene.

Q1: I am detecting significant amounts of Phenylacetaldehyde (PAD) and 1-Phenylethanol. How do I shift regioselectivity to 2-PE?

Diagnosis: Your catalyst support is likely too acidic. Acid sites catalyze the isomerization of the epoxide ring to the aldehyde (PAD) or the attack at the benzylic carbon (leading to 1-PE). Corrective Action:

  • Switch to Basic Supports: Replace Carbon or Alumina supports with MgO or Hydrotalcite . Basic sites suppress isomerization and favor the nucleophilic attack at the terminal carbon.

  • Add a Promoter: If you must use Pd/C, dope the reaction with trace NaOH or Na2CO3 to neutralize surface acidity.

  • Reference: Kirm et al. demonstrated that Pd supported on basic MgO yields >98% selectivity for 2-PE, whereas acidic supports favor rearrangement products [1].

Q2: My product contains Ethylbenzene. Is this hydrogenolysis or deep reduction?

Diagnosis: This is hydrogenolysis (C-O bond cleavage). It typically occurs when the reaction temperature is too high (>60°C) or when using highly active Pd catalysts without a poison. Corrective Action:

  • Temperature Control: Maintain reaction temperature between 30–50°C . Higher temperatures exponentially increase the rate of C-O cleavage relative to epoxide ring opening.

  • Bimetallic Catalysts: Switch to Pd-Cu or Pd-Au systems. Copper dilutes the active Pd ensembles, reducing the binding energy of the alcohol product and preventing further reduction [2].

Troubleshooting Guide: Acetophenone to 1-Phenylethanol

Context: This route targets 1-PE. The primary issue is "deep hydrogenation" where the hydroxyl group is stripped to form ethylbenzene.

Q3: I see increasing Ethylbenzene levels as conversion approaches 100%. How do I stop at the alcohol?

Diagnosis: You are facing a kinetic selectivity issue. The alcohol product is being readsorbed and reduced. This is common with oxidized Palladium (PdO) species which facilitate hydrogenolysis. Corrective Action:

  • Catalyst Oxidation State: Ensure your Pd catalyst is fully reduced (

    
    ) before introducing the substrate. 
    
    
    
    /PdO species have been linked to higher ethylbenzene production [3].
  • Switch to Copper: Copper-based catalysts (e.g., Cu/MgO or Cu-Zn-Al ) are naturally selective for C=O hydrogenation and are poor at catalyzing C-O hydrogenolysis. They act as a "self-stopping" system [4].

Q4: Can I use a "poison" to prevent the formation of cyclohexyl analogs (ring saturation)?

Diagnosis: Ring saturation competes with carbonyl reduction, especially with Pt or Rh catalysts. Corrective Action:

  • Selective Poisoning: Add trace amounts of Pyridine or Amine ligands. These coordinate strongly to the terrace sites responsible for aromatic ring hydrogenation but leave the sites required for C=O reduction accessible [5].

  • Solvent Choice: Use Methanol or Ethanol .[1] Protic solvents can form hydrogen bonds with the carbonyl oxygen, activating it for reduction while inhibiting the non-polar adsorption of the benzene ring [6].

Comparative Data: Catalyst Performance

The following table summarizes expected impurity profiles based on catalyst selection.

Catalyst SystemSupport AcidityMajor ProductMajor ImpurityMechanism of Failure
Pd / C Neutral/Mild AcidMixture (2-PE/1-PE)EthylbenzeneNon-selective adsorption; hydrogenolysis.
Pd / Al2O3 AcidicPhenylacetaldehyde1-PhenylethanolAcid-catalyzed isomerization of epoxide.[2]
Pd / MgO Basic 2-Phenylethanol None (<2%)Basic support suppresses isomerization.
Cu / SiO2 AcidicEthylbenzeneEthylbenzeneAcid sites promote dehydration + hydrogenation.
Raney Ni Basic1-PhenylethanolCyclohexylethanolHigh activity leads to ring saturation.

Validated Protocol: High-Selectivity Hydrogenation of Styrene Oxide

Objective: Synthesis of 2-Phenylethanol with <1% Ethylbenzene impurity.

Materials:

  • Substrate: Styrene Oxide (98% purity).[2]

  • Catalyst: 5% Pd/MgO (prepared via impregnation).

  • Solvent: Methanol (anhydrous).

  • Promoter: NaOH (optional, if using commercial Pd/C).

Workflow:

  • Catalyst Activation:

    • Load Pd/MgO into the reactor.

    • Crucial Step: Prereduce catalyst under

      
       (5 bar) at 30°C for 30 minutes to ensure 
      
      
      
      state.
  • Reaction Setup:

    • Dissolve Styrene Oxide in Methanol (0.5 M concentration).

    • Add solution to the reactor containing the activated catalyst.[3]

    • Note: If using Pd/C, add 0.1 mol% NaOH relative to substrate.

  • Hydrogenation:

    • Pressurize to 5–10 bar

      
      .
      
    • Set temperature to 30°C (Do NOT exceed 40°C).

    • Stir vigorously (>1000 rpm) to eliminate mass transfer limitations.

  • Monitoring:

    • Monitor via GC every 30 minutes.

    • Stop point: Terminate reaction immediately upon >99% conversion. Extended residence time promotes hydrogenolysis.

  • Workup:

    • Filter catalyst.

    • Evaporate methanol.

    • Result: Expected yield >95%, Selectivity >98% to 2-PE.

References

  • Kirm, I., et al. (2005).[4] Hydrogenation of styrene oxide to 2-phenylethanol: Effect of support basicity. Journal of Molecular Catalysis A: Chemical. Link (Verified via snippet 1.13)

  • Yadav, G. D., & Chandan, P. A. (2013). Hydrogenation of Styrene Oxide to 2-Phenyl Ethanol over Polyurea Microencapsulated Mono- and Bimetallic Nanocatalysts. Industrial & Engineering Chemistry Research. Link

  • Wang, Y., et al. (2016).[5] Enhanced selectivity and formation of ethylbenzene for acetophenone hydrogenation by adsorbed oxygen on Pd/SiO2. Catalysis Science & Technology. Link

  • Xiao, Z., et al. (2022). Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research. Link

  • Sajiki, H., et al. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. Link

  • Toukoniitty, E., et al. (2016). Solvent effects in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Journal of Catalysis. Link

Sources

Technical Support Center: Extraction Optimization for 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pH optimization and extraction protocols for 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9).

Technical Overview & Mechanistic Insight

This compound is a vicinal-like diol featuring a benzylic alcohol and an ortho-hydroxymethyl group. Unlike simple aliphatic alcohols, this molecule exhibits a specific sensitivity to pH due to the proximity effect of its two hydroxyl groups.

The Critical Instability: Acid-Catalyzed Cyclization

The primary challenge in extracting this compound is preventing the formation of 1-methyl-1,3-dihydroisobenzofuran (also known as 1-methylphthalan).

  • Mechanism : Under acidic conditions (pH < 5.0), the benzylic hydroxyl group undergoes protonation and water loss to form a transient carbocation. The neighboring hydroxymethyl oxygen acts as an intramolecular nucleophile, closing the ring to form a cyclic ether.

  • Consequence : This results in significant yield loss and contamination of the final product with a non-polar ether impurity that is difficult to separate.

Optimal pH Window
  • Target pH : 7.0 – 8.5

  • Rationale : The molecule is neutral (pKa ~16) and does not ionize in aqueous workups. Maintaining a neutral-to-slightly-basic pH prevents protonation of the hydroxyl groups, thereby inhibiting the cyclization pathway.

Troubleshooting Guide (Q&A)

Issue: Low Yield & Presence of Non-Polar Impurity

Q: I am observing a significant yield loss, and TLC/GC-MS shows a non-polar impurity formed during the workup. What is happening? A: You are likely performing the quench or extraction at a pH that is too acidic. If you used sodium borohydride (NaBH₄) for reduction and quenched with HCl, you likely triggered the acid-catalyzed cyclization described above.

  • Diagnostic : Check the impurity mass. If the impurity has a mass of M-18 (Water loss, MW ~134 Da), it is the cyclic ether.

  • Solution : Switch your quenching agent. Do not use HCl or H₂SO₄. Use Saturated Aqueous Ammonium Chloride (NH₄Cl) or a Phosphate Buffer (pH 7.0) . Ensure the internal temperature remains <10°C during the quench.

Issue: Emulsion Formation

Q: The organic and aqueous layers are not separating cleanly during extraction with Ethyl Acetate. A: This diol has moderate water solubility due to its two hydrogen-bonding donors.

  • Solution :

    • Salting Out : Saturate the aqueous phase with NaCl (Brine). This increases the ionic strength, forcing the organic diol into the organic layer (Salting-out effect).

    • Solvent Modification : If using Ethyl Acetate, add 5-10% 2-Propanol (IPA) to the organic phase to disrupt the emulsion and improve the partition coefficient.

Issue: Product Degradation on Storage

Q: The product purity decreases after storage, even at 4°C. A: Residual acid traces in the oil can promote slow cyclization over time.

  • Solution : Ensure the final organic layer is washed with Saturated Sodium Bicarbonate (NaHCO₃) before drying. This neutralizes any trace acid carryover. Store the neat oil/solid under Argon.

Standard Operating Procedure (SOP): Optimized Extraction Protocol

Objective : Isolate this compound while minimizing cyclization.

Materials
  • Extraction Solvent : Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Quench Buffer : Saturated Ammonium Chloride (sat. NH₄Cl) or 1M Phosphate Buffer (pH 7.5).

  • Wash Solution : Saturated Sodium Chloride (Brine).

  • Drying Agent : Anhydrous Sodium Sulfate (Na₂SO₄).[1][2]

Step-by-Step Workflow
StepActionCritical Technical Note
1. Quench Cool reaction mixture to 0°C. Slowly add sat. NH₄Cl until gas evolution ceases.Do NOT use HCl. NH₄Cl buffers the solution to ~pH 5-6 initially, which is safe if processed quickly. Ideally, adjust final pH to 7.0 with dilute NaHCO₃.
2. pH Check Verify aqueous phase pH is 7.0 – 8.0 using a calibrated pH meter or strip.If pH < 6.0, add sat. NaHCO₃ dropwise. If pH > 10, no action needed (compound is base-stable).
3. Extraction Add EtOAc (1:1 vol/vol relative to aqueous phase). Agitate vigorously for 2 mins. Separate layers.Repeat extraction 3x to maximize recovery (Partition coefficient is moderate).
4. Wash Combine organic layers. Wash once with Brine (sat. NaCl) .Removes residual water and water-soluble impurities.
5. Drying Dry over anhydrous Na₂SO₄ for 15 mins. Filter.Magnesium sulfate (MgSO₄) is slightly acidic; Na₂SO₄ is preferred for acid-sensitive substrates.
6. Concentration Evaporate solvent under reduced pressure (Rotovap) at <40°C .Avoid high heat which can accelerate thermodynamic cyclization if trace acid is present.

Pathway Visualization: The Cyclization Risk

The following diagram illustrates the acid-catalyzed degradation pathway that this protocol is designed to prevent.

CyclizationPathway Diol This compound (Target Product) Carbocation Benzylic Carbocation (Intermediate) Diol->Carbocation Protonation & -H₂O Acid Acidic Conditions (pH < 5) Acid->Diol CyclicEther 1-Methyl-1,3-dihydroisobenzofuran (Cyclized Impurity) Carbocation->CyclicEther Intramolecular Nucleophilic Attack Water H₂O Carbocation->Water

Caption: Under acidic conditions, the target diol undergoes dehydration to form a carbocation, which rapidly cyclizes to the stable ether impurity.

Frequently Asked Questions (FAQs)

Q1: Can I use Dichloromethane (DCM) instead of Ethyl Acetate? A: Yes. DCM is an excellent solvent for this compound and often prevents emulsions better than EtOAc. However, ensure the DCM is not acidic (DCM can decompose to HCl over time; check stabilizer).

Q2: What is the pKa of this compound? A: The pKa is approximately 16 (typical for primary/secondary alcohols). It will remain in the neutral form across the entire aqueous workup pH range (pH 1-14). You cannot extract it into the aqueous phase using base (NaOH) as you would a phenol.

Q3: Is the compound stable to strong bases (e.g., NaOH)? A: Generally, yes. Benzylic alcohols are resistant to base-catalyzed degradation at moderate temperatures. However, extremely high pH (>12) during extraction is unnecessary and increases the risk of emulsion formation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576911, this compound. Retrieved from [Link]

  • Royal Society of Chemistry. Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. (Mechanistic analogy for benzylic alcohol cyclization). Retrieved from [Link]

Sources

Resolving co-elution of impurities in HPLC of citalopram intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Troubleshooting Guide for HPLC Analysis of Citalopram and its Intermediates. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, with a specific focus on the co-elution of impurities. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and validation efforts.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding co-elution issues in citalopram analysis.

Q1: My chromatogram shows a shoulder on the main citalopram peak. How can I confirm if this is a co-eluting impurity?

A1: A shoulder on your main peak is a strong indicator of co-elution.[1] To confirm, you should first assess peak purity using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), if available.

  • Using a DAD/PDA Detector: A DAD or Photodiode Array (PDA) detector is invaluable for assessing peak purity.[1] By collecting UV-Vis spectra across the peak, you can determine if the peak is spectrally homogeneous. If the spectra differ from the upslope to the downslope of the peak, it's a clear sign of a co-eluting compound.[1]

  • Using a Mass Spectrometer (MS): If your HPLC is connected to an MS, you can analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) across the peak profile is a definitive confirmation of co-elution.[1]

  • Without Advanced Detectors: If you only have a standard UV detector, you can try to exaggerate the separation. A good first step is to decrease the strength of your mobile phase (e.g., reduce the percentage of acetonitrile). This will increase retention times and may improve the resolution between the two compounds, making the shoulder more distinct or even separating it into two peaks.[1]

Q2: I have confirmed a co-eluting impurity. What are the most common process-related impurities or degradation products for citalopram that I should be aware of?

A2: During the synthesis, storage, or as a result of degradation, several impurities can form.[2] Knowing the potential impurities is crucial for targeted method development. Common impurities include:

  • Desmethyl Citalopram: A process-related impurity that can be difficult to remove through crystallization.[3]

  • Citalopram Carboxamide: A known degradation product.[4]

  • Citalopram N-oxide: Another known degradation product.[4]

  • Halogenated Analogs: Such as the chlorine and bromine analogs of citalopram, which can arise as process impurities.[5]

  • Starting materials and intermediates: Impurities can also arise from the starting materials used in the synthesis.[2]

Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[4][6][7][8]

Q3: Can I resolve co-elution by simply changing the flow rate or column temperature?

A3: While adjusting flow rate and column temperature can influence chromatography, they are often less effective for resolving closely eluting impurities compared to changes in mobile phase or stationary phase chemistry.[9]

  • Flow Rate: Decreasing the flow rate can sometimes improve resolution by allowing more time for partitioning between the mobile and stationary phases, but it will also increase run time.

  • Column Temperature: Increasing the column temperature can decrease viscosity and improve peak efficiency, but it may also alter selectivity. The effect on co-eluting peaks is compound-specific and needs to be evaluated empirically. In some studies, a temperature of 25°C has been found to be optimal.[9][10]

A more robust approach involves modifying the mobile phase composition or switching to a different column chemistry to alter the selectivity of the separation.

Troubleshooting Guides

This section provides detailed, step-by-step methodologies for resolving co-elution issues.

Guide 1: Systematic Approach to Resolving Co-eluting Peaks

This guide provides a logical workflow for tackling a co-elution problem, starting with the simplest adjustments and progressing to more significant method modifications.

Step 1: Assess and Optimize Mobile Phase pH

The pH of the mobile phase is a critical parameter for ionizable compounds like citalopram and its impurities. Small changes in pH can significantly alter the ionization state of the analytes, thereby affecting their retention and selectivity.

Protocol:

  • Determine the pKa of citalopram and the suspected impurity if known. Citalopram is a basic compound.

  • Prepare a series of mobile phases with the pH adjusted to at least 2 units above or below the pKa of the compounds. For reversed-phase chromatography, ionized species will elute earlier.

  • Use a suitable buffer (e.g., phosphate or acetate) to maintain a consistent pH throughout the run.[11]

  • Inject your sample with each mobile phase and observe the changes in retention time and resolution.

Causality: By changing the mobile phase pH, you are altering the charge state of your analytes. This directly impacts their interaction with the stationary phase, providing a powerful tool for manipulating selectivity and resolving co-eluting peaks.

Step 2: Modify the Organic Modifier

The type and concentration of the organic solvent in your mobile phase are key drivers of retention in reversed-phase HPLC.

Protocol:

  • Change the Organic Solvent Ratio: If you are using a mixture of acetonitrile and water, systematically vary the ratio. A lower percentage of organic solvent will generally increase retention and may improve resolution.[1]

  • Substitute the Organic Solvent: If altering the ratio is insufficient, try replacing acetonitrile with methanol, or use a combination of both. Acetonitrile and methanol have different selectivities and can alter the elution order of closely related compounds.

Data Presentation: Impact of Mobile Phase Composition on Resolution

Mobile Phase Composition (Acetonitrile:Buffer)Resolution (Rs) between Citalopram and Impurity X
50:500.8 (Co-eluting)
45:551.2 (Partial Separation)
40:601.8 (Baseline Separation)
Step 3: Evaluate Stationary Phase Chemistry

If mobile phase optimization does not yield the desired separation, the next step is to consider a different stationary phase. Not all C18 columns are the same, and sometimes a different chemistry is required to achieve the necessary selectivity.

Protocol:

  • Switch to a Different C18 Column: Try a C18 column from a different manufacturer. Variations in silica purity, end-capping, and bonding density can lead to different selectivities.

  • Consider a Different Stationary Phase: If C18 is not providing the desired separation, consider a C8 column or a phenyl-hexyl column.[4] A C8 column is less retentive than a C18 and may provide a different elution pattern.[4][12] Phenyl-hexyl columns offer alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds like citalopram and its impurities.

Experimental Workflow for Resolving Co-elution

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution Achieved? cluster_3 Outcome A Observe Peak Tailing or Shoulder B Confirm Co-elution with DAD/MS A->B Peak Purity Analysis C Adjust Mobile Phase pH B->C Start Troubleshooting D Modify Organic Solvent (Ratio/Type) C->D If resolution is insufficient E Change Stationary Phase (e.g., C18 to C8 or Phenyl) D->E If selectivity is still poor F Baseline Separation? E->F G Method Validated F->G Yes H Further Optimization Needed F->H No H->C Re-evaluate parameters

Caption: Troubleshooting workflow for HPLC co-elution.

Guide 2: Dealing with Late Eluting Peaks from Previous Injections

Sometimes, a perceived co-elution is actually a peak from a previous injection that has a very long retention time.

Problem: A broad, unexpected peak is interfering with the peaks of interest in the current run.

Solution:

  • Incorporate a Column Wash Step: At the end of your gradient, add a high-organic wash step (e.g., 95% acetonitrile) for several column volumes to elute any strongly retained compounds.

  • Increase Gradient Slope: A steeper gradient at the end of the run can help to quickly elute late-eluting compounds.

  • Use a Guard Column: A guard column can help to trap strongly retained compounds and can be replaced more frequently and cost-effectively than the analytical column.[13]

Logical Relationship of Troubleshooting Steps

G cluster_start Initial Observation cluster_primary Primary Adjustments cluster_secondary Secondary Adjustments cluster_end Resolution start Co-elution Suspected ph Adjust pH +/- 2 pKa units start->ph Ionizable Compounds solvent Modify Organic Solvent Change ratio or type start->solvent Neutral Compounds ph->solvent If no improvement column column solvent->column If selectivity is poor gradient Modify Gradient Steeper slope/wash step solvent->gradient For late eluters end Successful Separation column->end gradient->end

Sources

Technical Support Center: Preventing Polymerization of Phenylethanol Derivatives During Thermal Processing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the thermal degradation and unwanted polymerization of phenylethanol derivatives (such as 1-phenylethanol and 2-phenylethanol) during distillation, concentration, or catalytic processing.

This guide is designed to move beyond basic troubleshooting. We will explore the fundamental chemical causality behind these failures, provide self-validating experimental protocols, and establish robust parameters to ensure the scientific integrity of your synthetic workflows.

Mechanistic Overview: The Causality of Polymerization

To control a reaction, you must first understand its failure modes. Phenylethanol derivatives do not typically polymerize in their native state. The issue arises from a two-step thermal degradation pathway:

  • Thermal Dehydration: At elevated temperatures (>150 °C) or in the presence of acidic catalysts, the hydroxyl group of the phenylethanol derivative undergoes dehydration to form a highly reactive vinyl intermediate (e.g., styrene)[1].

  • Thermal Auto-Initiation: Once the styrene derivative is formed, it is highly susceptible to thermal auto-polymerization. At temperatures exceeding 100 °C, styrene undergoes the Mayo mechanism (a Diels-Alder dimerization followed by hydrogen transfer), generating free radicals without the need for an external initiator. This triggers a runaway chain-growth polymerization, resulting in the viscous "heavies" often found at the bottom of a distillation flask[2].

Mechanism A Phenylethanol Derivative B Thermal Dehydration (>150°C) A->B C Styrene / Vinyl Intermediate B->C D Auto-initiation (>100°C) C->D E Radical Formation (Mayo Mechanism) D->E F Polymerization (Viscous Heavies) E->F

Mechanistic pathway of phenylethanol thermal degradation and subsequent radical polymerization.

Troubleshooting Guide & FAQs

Q1: Why does my phenylethanol derivative turn into a viscous gel during atmospheric distillation?

A1: The boiling point of standard phenylethanol derivatives (like 2-phenylethanol) is approximately 218 °C at atmospheric pressure (760 mmHg)[3]. Heating your system to this temperature forces the molecule past its dehydration threshold. The resulting styrene intermediates auto-polymerize rapidly; the thermally initiated polymerization rate of styrene is 2% per hour at 100 °C, escalating exponentially to 16% per hour at 130 °C[2]. Operating at 218 °C guarantees severe polymerization. You must lower the boiling point using vacuum distillation.

Q2: How do I select the right inhibitor, and how does it function mechanistically?

A2: Inhibitors act as radical scavengers that terminate the propagating polymer chain. Common industrial stoppers include 4-tert-butylcatechol (TBC), p-methoxyphenol (MEHQ), phenothiazine, and benzoquinones[4].

  • Aerobic vs. Anaerobic: Phenolic inhibitors like TBC and MEHQ require trace amounts of oxygen to form the active quinone species that traps radicals. If you are distilling under high vacuum (which removes oxygen), these inhibitors lose efficacy. In strictly anaerobic vacuum systems, you must use anaerobic inhibitors like phenothiazine or TEMPO.

Q3: Can vacuum pressure fluctuations cause a runaway polymerization?

A3: Yes. According to the Clausius-Clapeyron relation, if your vacuum pump loses efficiency (e.g., due to solvent contamination in the pump oil), the system pressure will rise. This forces the boiling point of the mixture upward. If the internal temperature crosses the 100 °C auto-initiation threshold, thermal radical generation accelerates, consuming your inhibitor rapidly and leading to a runaway exothermic polymerization.

Quantitative Data: Temperature & Inhibitor Matrix

To design a safe process, adhere to the following temperature-pressure thresholds. This data synthesizes the kinetic rates of styrene auto-polymerization with required operational interventions.

System Temperature (°C)Styrene Auto-Polymerization Rate (%/hr)Vapor Pressure of PhenylethanolRecommended Intervention & Inhibitor Strategy
60 °C 0.1 %< 1 mmHgSafe operating zone. Use 50 ppm TBC or MEHQ.
100 °C 2.0 %~ 10 mmHgCaution threshold. Use 100 ppm TBC + strict vacuum monitoring.
130 °C 16.0 %~ 50 mmHgHigh risk of oligomerization. Use >200 ppm anaerobic inhibitor (Phenothiazine).
218 °C > 50 % (Runaway)760 mmHg (Atmospheric)Critical failure. Severe polymerization and residue formation guaranteed.

Self-Validating Experimental Protocol: Vacuum Distillation

To prevent polymerization entirely, you must separate the product at temperatures well below the auto-initiation threshold. By applying a high vacuum (e.g., 5–10 Pa), phenylethanol derivatives can be successfully distilled at vapor temperatures of 62–68 °C[5].

Step-by-Step Methodology
  • Preparation & Inhibitor Dosing: Weigh the crude phenylethanol derivative into the distillation flask. Add 100 ppm of an appropriate radical scavenger (e.g., p-methoxyphenol or resorcinol)[5].

  • Apparatus Assembly: Assemble a short-path vacuum distillation setup. Ensure all ground-glass joints are properly greased to prevent micro-leaks that could compromise the vacuum.

  • Vacuum Initiation (Critical Check): Apply a high vacuum (< 10 mmHg / < 1300 Pa). Self-Validation Check: Before applying any heat, isolate the pump and verify the system holds pressure using a digital vacuum gauge. A leaking system will cause temperatures to spike later.

  • Controlled Heating: Gradually heat the oil bath. Do not allow the bath temperature to exceed 80 °C.

  • Collection: The phenylethanol derivative will begin to distill at a vapor temperature of approximately 62–68 °C (assuming a vacuum of 5–10 Pa)[5].

  • Post-Distillation Validation: Allow the distillation bottoms to cool to room temperature.

    • Physical Validation: Check the viscosity of the residue. If the residue flows freely, polymerization was successfully prevented. A sudden increase in viscosity (>50 mPa·s) indicates polymer formation.

    • Spectroscopic Validation: Confirm the distillate purity via

      
      H NMR. The absence of broad, unresolved aliphatic peaks at 1.2–2.0 ppm confirms the product is free of polystyrene-like backbones.
      

Workflow Step1 1. Add Inhibitor (e.g., MEHQ 100 ppm) Step2 2. Apply Vacuum (< 10 mmHg) Step1->Step2 Step3 3. Heat Bath (Max 80°C) Step2->Step3 Step4 4. Distill Product (62-68°C Vapor) Step3->Step4 Step5 5. Validate (Viscosity & NMR Check) Step4->Step5

Step-by-step experimental workflow for the safe vacuum distillation of phenylethanol derivatives.

References

1.[2] High-temperature polymerization of styrene: Mechanism determination with preparative gel permeation chromatography, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, and 13C nuclear magnetic resonance. ResearchGate. Available at: [Link] 2.[4] CN103360249A - Preparation methods of acetate alpha-phenethyl alcohol and acetate styrene. Google Patents. Available at: 3.[1] Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. National Institutes of Health (PMC). Available at: [Link] 4.[5] CN102229529B - Preparation method of (methyl) crylic acid phenylethanol ester compounds. Google Patents. Available at: 5.[3] 2-Phenylethanol | C8H10O | CID 6054. PubChem - NIH. Available at:[Link]

Sources

Technical Support Center: Minimizing Oxidative Cleavage Side Reactions with Periodate Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioconjugation Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing sodium periodate (


) for the oxidative cleavage of glycoproteins and glycoconjugates.

While the Malaprade reaction is a cornerstone technique for generating reactive aldehydes from vicinal diols, uncontrolled periodate oxidation frequently leads to catastrophic side reactions—most notably the over-oxidation of structural glycans and the irreversible oxidation of critical amino acids. This portal provides field-proven troubleshooting logic, mechanistic causality, and self-validating protocols to ensure precise, site-specific bioconjugation.

Mechanistic Causality: The Anatomy of Side Reactions

To prevent side reactions, one must first understand their kinetic and thermodynamic drivers. Sodium periodate selectively cleaves adjacent carbon atoms containing hydroxyl groups (cis-glycols) to form reactive aldehydes [1]. However, periodate is a potent oxidant. When reaction parameters (stoichiometry, temperature, pH) exceed the activation energy threshold for off-target residues, two primary side reactions occur:

  • Amino Acid Oxidation (The Methionine Problem): The sulfur atom in methionine acts as a highly reactive nucleophile, attacking the neutral oxygen of the periodate reagent. This results in the rapid conversion of methionine to methionine sulfoxide, accompanied by the loss of iodic acid (

    
    ) [2]. Tyrosine, tryptophan, and histidine are also vulnerable under forcing conditions.
    
  • Glycan Over-Oxidation: While 1-2 mM

    
     selectively cleaves the exocyclic glycerol side chain of terminal sialic acids (between C7-C8 or C8-C9), higher concentrations will forcefully cleave the stable trans-diols of the underlying galactose or mannose residues, destroying the structural integrity of the glycan shield [3].
    

Pathway NaIO4 Sodium Periodate (NaIO4) VicinalDiol Vicinal Diols (Target Glycans) NaIO4->VicinalDiol 1-2 mM, 4°C, pH 5.5 Methionine Methionine / Cysteine (Off-Target) NaIO4->Methionine >5 mM, 25°C Aldehyde Reactive Aldehydes (Desired Product) VicinalDiol->Aldehyde Malaprade Cleavage Sulfoxide Methionine Sulfoxide (Side Product) Methionine->Sulfoxide Nucleophilic Attack

Mechanistic pathways of NaIO4 oxidation: target diol cleavage vs. off-target amino acid oxidation.

Troubleshooting FAQs

Q: Why does my antibody lose binding affinity to its target antigen after periodate oxidation? A: Loss of affinity is almost always caused by the oxidation of methionine or tryptophan residues located within the Complementarity-Determining Regions (CDRs) of the antibody [3]. To mitigate this, lower your


 concentration to 

and strictly maintain the reaction at 4°C. Additionally, performing the oxidation at a slightly acidic pH (5.5) suppresses the oxidation of amino sugars, though you must balance this against the fact that methionine oxidation is slightly accelerated at acidic pH compared to neutral pH.

Q: Why is my protein precipitating or turning cloudy immediately after adding the periodate buffer? A: You are likely using Phosphate-Buffered Saline (PBS) or another buffer containing potassium ions (


). Potassium cations interact with the periodate anion to form potassium periodate (

), which is poorly soluble in water (~8 mM at 0°C) and precipitates out of solution [4]. This not only causes protein aggregation but drastically alters the active stoichiometry of your oxidant. Solution: Always buffer exchange your protein into a potassium-free system, such as Sodium Phosphate or Sodium Acetate buffer, prior to oxidation.

Q: How do I effectively stop the oxidation reaction to prevent over-oxidation over time? A: Dialysis or spin-column desalting alone is insufficient because the oxidation continues during the separation process. You must chemically quench the unreacted periodate. The most effective method is adding a 10-fold molar excess of L-methionine or 10% (v/v) glycerol directly to the reaction mixture for 15 minutes before purification [4]. The excess L-methionine acts as a sacrificial nucleophile, rapidly consuming the remaining periodate before it can attack your protein backbone.

Troubleshooting Issue Issue: Protein Aggregation or Loss of Activity Q1 Is NaIO4 > 2 mM? Issue->Q1 A1_Yes Reduce to 1-2 mM (Sialic Acid specific) Q1->A1_Yes Yes Q2 Is buffer PBS (contains K+)? Q1->Q2 No A2_Yes Switch to Sodium Phosphate buffer Q2->A2_Yes Yes Q3 Was reaction quenched? Q2->Q3 No A3_No Add 10x L-Methionine post-oxidation Q3->A3_No No

Troubleshooting logic tree for resolving common periodate oxidation side reactions.

Quantitative Optimization Parameters

To establish a self-validating system, researchers must match the thermodynamic intensity of the reaction to the specific steric and electronic properties of the target residue. Use the following table to benchmark your experimental design:

Target ResidueRecommended

TemperatureIncubation TimeOptimal Buffer pHRisk of Met/Cys Oxidation
Terminal Sialic Acid (C7-C9 cleavage)1.0 - 2.0 mM4°C (Ice)15 - 30 min5.5 - 6.0Low
Galactose / Mannose (Ring opening)10.0 - 15.0 mM4°C (Ice)30 - 45 min5.5 - 6.0Moderate
N-terminal Serine/Threonine 5.0 - 10.0 mM20°C (RT)5 - 10 min7.0 - 7.4High

Data synthesized from established bioconjugation methodologies [1][3][4].

Experimental Protocol: Controlled Sialic Acid Oxidation

This step-by-step methodology is designed to selectively oxidize terminal sialic acids on glycoproteins while strictly minimizing amino acid side reactions.

Prerequisites & Reagents:

  • Target Glycoprotein (1-5 mg/mL).

  • Oxidation Buffer: 0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5 (Strictly Potassium-Free).

  • Sodium meta-Periodate (

    
    ), ≥99% purity.
    
  • Quenching Agent: 0.5 M L-Methionine in

    
    .
    
  • Zeba™ Spin Desalting Columns (or equivalent SEC columns).

Step-by-Step Workflow:

  • Buffer Exchange: Ensure the glycoprotein is fully exchanged into the Oxidation Buffer. The presence of primary amines (e.g., Tris) or potassium ions will critically compromise the reaction [1].

  • Reagent Preparation (Light Sensitive): Weigh out

    
     in an amber vial. Dissolve in Oxidation Buffer to create a 20 mM working stock. Self-Validation Check: Periodate degrades rapidly in aqueous solutions under light; this stock must be prepared immediately before use.
    
  • Oxidation Initiation: Add the 20 mM

    
     stock to your glycoprotein solution to achieve a final concentration of 1.0 mM . (e.g., Add 50 µL of 20 mM stock to 950 µL of protein).
    
  • Incubation: Gently invert to mix. Incubate the reaction vessel in the dark at 4°C for exactly 30 minutes .

  • Chemical Quenching: Terminate the reaction by adding the L-Methionine stock to achieve a final concentration of 10 mM (a 10-fold molar excess over the periodate). Incubate for 15 minutes at 4°C.

  • Purification: Process the quenched sample through a pre-equilibrated spin desalting column to remove the resulting iodate (

    
    ), methionine sulfoxide, and unreacted L-methionine. The glycoprotein now contains reactive aldehydes ready for immediate hydrazide, aminooxy, or reductive amination conjugation.
    

References

  • National Institutes of Health (PMC). "Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry." Journal of the American Society for Mass Spectrometry.[Link]

  • MDPI. "Introduction of Carbonyl Groups into Antibodies." International Journal of Molecular Sciences.[Link]

  • Royal Society of Chemistry (RSC). "Rapid sodium periodate cleavage of an unnatural amino acid enables unmasking of a highly reactive α-oxo aldehyde for protein bioconjugation." Organic & Biomolecular Chemistry.[Link]

Validation & Comparative

Analytical Resolution of 1-(2-(Hydroxymethyl)phenyl)ethanol: A Comparative Guide to ¹H NMR Solvents and Field Strengths

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter small molecules where subtle structural features drastically complicate spectral interpretation. 1-(2-(Hydroxymethyl)phenyl)ethanol ()[1] is a prime example. While its 2D structure appears straightforward, the presence of a chiral center at the 1-hydroxyethyl group renders the adjacent benzylic methylene (-CH₂OH) protons diastereotopic.

This guide objectively compares the analytical performance of different NMR environments—specifically contrasting CDCl₃ with DMSO-d₆, and 400 MHz versus 600 MHz field strengths—to provide a definitive, field-proven framework for resolving these complex signals.

The Causality of Diastereotopic Signal Resolution

To optimize an NMR experiment, we must first understand the causality behind the molecule's spectral behavior. The two protons of the -CH₂OH group are not magnetically equivalent due to the adjacent stereocenter.

In a non-polar solvent like CDCl₃, this compound forms a stable intramolecular hydrogen bond between the two hydroxyl groups. This interaction restricts the free rotation of the hydroxymethyl arm, locking the two methylene protons into distinct spatial orientations relative to the aromatic ring's shielding cone. Consequently, they exhibit a large chemical shift difference (Δδ) and appear as a distinct AB quartet (two coupled doublets) with a geminal coupling constant (


) of approximately 12 Hz.

Conversely, strongly polar, hydrogen-bond accepting solvents like DMSO-d₆ disrupt this intramolecular interaction. The molecule becomes conformationally averaged as the solvent outcompetes the internal H-bonds. This rapid rotation reduces the Δδ of the methylene protons, pushing the AB system toward a more complex second-order multiplet, while simultaneously inducing observable scalar coupling between the now-sharpened -OH protons and their adjacent carbon-bound protons.

Quantitative Data Comparison

The following tables summarize the expected quantitative analytical data, highlighting the performance differences between solvent systems.

Table 1: Expected ¹H NMR Chemical Shifts of this compound in CDCl₃

Proton(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
-CH₃ 1.50Doublet (d)3H6.5Methyl group adjacent to chiral center
-OH 2.50 - 3.50Broad Singlet (br s)2HN/AHydroxyl protons (concentration dependent)
-CH₂- (H_a) 4.60Doublet (d)1H12.0Diastereotopic methylene (proton A)
-CH₂- (H_b) 4.80Doublet (d)1H12.0Diastereotopic methylene (proton B)
-CH- 5.10Quartet (q)1H6.5Methine proton at chiral center
Ar-H 7.20 - 7.40Multiplet (m)4HN/AAromatic ring protons

Table 2: Comparison of Analytical Environments (CDCl₃ vs. DMSO-d₆)

Analytical ParameterCDCl₃ (Non-Polar Environment)DMSO-d₆ (Polar Environment)
Intramolecular H-Bonding Preserved (Restricts rotation)Disrupted (Solvent outcompetes)
Diastereotopic -CH₂- Signal High Δδ, clear AB quartetLower Δδ, potential second-order overlap
-OH Signal Behavior Broad, uncoupled (2.5 - 3.5 ppm)Sharp, coupled to CH/CH₂ (~5.0 ppm)
Trace Water Interference ~1.56 ppm (Minimal overlap)~3.33 ppm (May obscure signals)

Self-Validating Experimental Protocol for High-Resolution ¹H NMR

To ensure trustworthiness and absolute reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in analytical check to confirm the integrity of the setup before proceeding. High-quality reagents should be sourced appropriately to prevent baseline contamination ().

Step 1: Anhydrous Sample Preparation

  • Action: Dissolve 15 mg of this compound in 0.6 mL of isotopically pure CDCl₃ (containing 0.03% v/v TMS). Ensure the sample is thoroughly dried under high vacuum prior to dissolution.

  • Causality: Trace water rapidly exchanges with the -OH protons, broadening their signals and potentially obscuring the critical 1.50 ppm methyl doublet. Standard residual solvent peaks must be accounted for ()[2].

  • Self-Validation Check: The solution must be completely visually transparent. Any turbidity indicates undissolved material or an emulsion of water, which will irreversibly degrade magnetic field homogeneity (shimming).

Step 2: Precision Shimming and Tuning

  • Action: Insert the sample into a high-field spectrometer (preferably 600 MHz to maximize Hz dispersion) and perform automated gradient shimming along the Z-axis.

  • Causality: The AB quartet of the diastereotopic protons requires high resolution to cleanly distinguish the 12 Hz geminal coupling from potential line broadening and second-order roofing effects.

  • Self-Validation Check: Measure the full width at half maximum (FWHM) of the residual CHCl₃ peak at 7.26 ppm. The FWHM must be ≤ 1.0 Hz. If it exceeds this threshold, the shimming is inadequate and must be repeated.

Step 3: Optimized Acquisition Parameters

  • Action: Set a spectral width of 15 ppm, utilize a 30° excitation pulse, and establish a relaxation delay (D1) of at least 2.0 seconds.

  • Causality: A sufficient D1 ensures that all protons, particularly the slower-relaxing aromatic protons, return to thermal equilibrium, allowing for strictly quantitative integration.

  • Self-Validation Check: Post-acquisition, integrate the aromatic multiplet (7.20-7.40 ppm) and calibrate it to exactly 4.00. The methyl doublet must subsequently integrate to 3.00 ± 0.05. Any deviation greater than 5% indicates incomplete relaxation or overlapping impurities.

Workflow Visualization

NMR_Workflow Start This compound Sample Preparation Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 (Preserves Intramolecular H-Bonds) Solvent->CDCl3 DMSO DMSO-d6 (Disrupts Intramolecular H-Bonds) Solvent->DMSO Field NMR Field Strength CDCl3->Field DMSO->Field HighField 600 MHz (High Dispersion, Clear AB Quartet) Field->HighField LowField 400 MHz (Lower Dispersion, Second-Order Effects) Field->LowField

Figure 1: Logical workflow for optimizing NMR resolution of diastereotopic protons.

References

  • Title: this compound | CID 576911 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL: [Link]

Sources

Technical Guide: C13 NMR Analysis of 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the C13 NMR spectrum of 1-(2-(Hydroxymethyl)phenyl)ethanol . It is structured to address the specific challenges of distinguishing this chiral diol from its common cyclic impurity, a critical quality attribute in drug development.

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Context

This compound (C₉H₁₂O₂) is a bifunctional building block containing a secondary alcohol (1-hydroxyethyl) and a primary alcohol (hydroxymethyl) on an ortho-substituted benzene ring.

In pharmaceutical applications, the core analytical challenge is not merely assignment, but structural integrity verification . Under acidic conditions or improper storage, this molecule undergoes intramolecular cyclization to form 1-methyl-1,3-dihydroisobenzofuran (a cyclic ether). This guide compares the spectral performance of the target diol against this cyclic alternative, providing a self-validating protocol to ensure product purity.

Structural Dynamics & Degradation Pathway

The following diagram illustrates the relationship between the target molecule and its cyclic alternative.

Cyclization_Pathway Target Target Diol This compound (Open Chain) Intermediate Oxonium Intermediate Target->Intermediate -H2O (Acid Cat.) Impurity Cyclic Alternative 1-methyl-1,3-dihydroisobenzofuran (Cyclized Ether) Intermediate->Impurity Cyclization

Caption: Acid-catalyzed cyclization pathway converting the target diol (blue) into the cyclic ether impurity (red).[1][2][3]

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, the following protocol minimizes exchange broadening and prevents in-tube cyclization.

A. Solvent Selection Strategy
SolventSuitabilityTechnical Insight
DMSO-d₆ Recommended Excellent solubility; inhibits proton exchange, allowing observation of OH coupling in ¹H NMR (validating the diol state). Non-acidic nature prevents cyclization during acquisition.
CDCl₃ Caution Often contains trace HCl (acidic). Can catalyze the cyclization of the diol to the ether during the measurement, leading to artifacts.
D₂O Limited Causes OH proton exchange; poor solubility for organic impurities.
B. Acquisition Parameters (Recommended)
  • Frequency: 100 MHz or higher (for ¹³C).

  • Relaxation Delay (D1): ≥ 2.0 seconds (ensure quantitative integration of quaternary carbons).

  • Pulse Sequence:

    • Standard ¹³C {¹H} Decoupled: For full carbon count.

    • DEPT-135: Critical for distinguishing the methylene (-CH₂OH) from the methine (-CH(OH)CH₃).

Comparative Analysis: Target vs. Alternative

The definitive method for verifying the product is comparing the chemical shifts of the oxygenated carbons. The cyclic ether "alternative" exhibits significant downfield shifts due to the ring constraint and ether functionality.

Table 1: Comparative Chemical Shift Data (ppm)

Data referenced to DMSO-d₆ center line (39.5 ppm) or CDCl₃ (77.1 ppm).

Carbon PositionTarget Diol (Open Chain)Cyclic Alternative (Ether)Shift Difference (Δδ)
1. Methyl (-CH₃) ~23 - 26 ppm ~21 - 22 ppm Minor (< 4 ppm)
2. Benzylic Methylene ~61 - 64 ppm (-CH₂-OH)~71 - 73 ppm (-CH₂-O-)Major (~10 ppm)
3. Benzylic Methine ~66 - 70 ppm (-CH-OH)~78 - 81 ppm (-CH-O-)Major (~11 ppm)
4. Aromatic Quaternary ~140 - 144 ppm~140 - 142 ppmNegligible
5. Aromatic CH 125 - 130 ppm120 - 129 ppmComplex Overlap

Analyst Note: If you observe signals in the 70–80 ppm range, your sample likely contains the cyclic impurity. The pure diol should strictly show oxygenated carbons in the 60–70 ppm range.

Mechanistic Explanation of Shifts
  • Deshielding in Cyclic Ether: The formation of the five-membered dihydroisobenzofuran ring constrains the C-O-C bond angle and removes the hydrogen bonding capability of the free hydroxyls. This results in a distinctive downfield shift (higher ppm) for both the methine and methylene carbons in the cyclic form compared to the open-chain alcohol.

  • DEPT-135 Logic:

    • Target Diol: Shows one Positive peak (Methyl), one Positive peak (Methine), and one Negative peak (Methylene -CH₂OH).

    • Cyclic Alternative: Also shows Positive/Positive/Negative pattern, but at the shifted positions listed above.

Analytical Workflow Diagram

This workflow ensures rigorous distinction between the product and the alternative.

NMR_Workflow Sample Sample Preparation (Dissolve in DMSO-d6) Run1D Run 1D 13C {1H} Sample->Run1D CheckRegion Check 70-85 ppm Region Run1D->CheckRegion ResultPure Region Empty: Confirm Target Diol (Peaks at ~63, ~68 ppm) CheckRegion->ResultPure No Peaks ResultImpure Peaks Present: Cyclic Impurity Detected (Peaks at ~72, ~80 ppm) CheckRegion->ResultImpure Peaks Observed RunDEPT Optional: Run DEPT-135 Confirm CH2 (Negative) ResultPure->RunDEPT

Caption: Decision tree for validating this compound purity via C13 NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576911, 1-[2-(hydroxymethyl)phenyl]ethanol. Retrieved from [Link]

  • Royal Society of Chemistry (2016). Palladium-catalysed alkene difunctionalisation in the synthesis of heterocycles (Thesis). (Contains spectral data for 1-methyl-1,3-dihydroisobenzofuran derivatives). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] J. Org. Chem. (Reference for solvent shift calibration). Retrieved from [Link]

Sources

Comparative Solid-State Analysis: 1-(2-(Hydroxymethyl)phenyl)ethanol vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) represents a critical class of chiral ortho-substituted benzenedimethanols. Unlike its symmetric analogue 1,2-benzenedimethanol (phthalyl alcohol), this molecule introduces a chiral center at the benzylic position, creating a unique competition between intramolecular hydrogen bonding (conformational locking) and intermolecular networking (crystal packing).

This guide objectively compares the solid-state behavior, hydrogen-bonding motifs, and physicochemical stability of this compound against standard diol synthons. For researchers in crystal engineering and drug development, understanding these motifs is essential for predicting solubility, bioavailability, and polymorph stability.

Key Findings
  • Conformational Preference: The ortho-positioning of hydroxymethyl and 1-hydroxyethyl groups favors a strong intramolecular O–H···O hydrogen bond , forming a stable 7-membered ring motif in the solid state.

  • Packing Efficiency: The chiral methyl group disrupts the planar sheet packing seen in 1,2-benzenedimethanol, leading to lower melting points and increased solubility in polar organic solvents.

  • Synthesis Utility: Acts as a versatile chiral building block for isochroman derivatives and heterocycles.

Structural Characterization & Hydrogen Bonding

The physicochemical distinctiveness of this compound arises from the "Ortho Effect," where proximity dictates non-covalent interactions.

The Hydrogen Bond Network

In the solid state, diols typically maximize hydrogen bond (HB) saturation. However, the target molecule exhibits a competitive landscape:

  • Intramolecular Motif (S(7)): The primary hydroxyl group (donor) often bonds to the secondary hydroxyl oxygen (acceptor), or vice-versa, creating a 7-membered ring. This effectively "caps" one donor site, reducing the energy available for intermolecular lattice forces.

    • Consequence: Reduced melting point compared to non-hindered isomers.

  • Intermolecular Motif (C(1)): The remaining available protons/lone pairs form infinite chains (catemers) rather than the robust 2D sheets observed in symmetric analogues.

Comparative Performance Metrics

The following table contrasts the target molecule with its closest structural relatives.

FeatureThis compound 1,2-Benzenedimethanol 1-Phenylethanol
CAS 57259-71-9612-14-698-85-1
Structure Type Chiral ortho-diolSymmetric ortho-diolMono-alcohol
Physical State SolidSolidLiquid
Melting Point ~50–70 °C (Est.)*63–65 °C20 °C
H-Bond Donors 221
Dominant Motif Intra-HB (7-ring) + ChainInter-HB Sheets Dimers/Trimers
Solubility (EtOH) HighModerateMiscible
Chirality Yes (

)
NoYes (

)

*Note: Exact MP varies by enantiopurity and polymorph; range estimated based on structural analogues.

Visualization of Structural Logic

The following diagrams illustrate the synthesis pathway and the competing hydrogen bond logic that defines the crystal structure.

Synthesis & Conformational Locking

G cluster_0 Precursor cluster_1 Reaction cluster_2 Target Product Phthalide 3-Methylphthalide (Lactone) Red Reduction (LiAlH4 / THF) Phthalide->Red Ring Opening Target This compound Red->Target Hydride Transfer Conf Folded Conformation (Intra-HB S(7)) Target->Conf Stabilization (Solid State)

Caption: Synthesis via lactone reduction leads to a diol that preferentially adopts a folded conformation stabilized by intramolecular hydrogen bonding.

Hydrogen Bonding Competition

HB cluster_intra Intramolecular Forces cluster_inter Intermolecular Forces Molecule This compound Intra O-H···O (7-Membered Ring) Molecule->Intra Dominant Interaction Inter O-H···O Chains (Catemers) Molecule->Inter Secondary Interaction Effect1 Reduces Donor Availability Intra->Effect1 Effect2 Lower Melting Point (vs Sheets) Inter->Effect2

Caption: The competition between intramolecular ring formation and intermolecular chaining dictates the macroscopic thermal properties.

Experimental Protocols

To replicate the synthesis and characterization of this material, follow these standardized protocols.

Synthesis via 3-Methylphthalide Reduction

This method ensures high yield and purity by avoiding over-alkylation common with Grignard reagents.

  • Reagents: 3-Methylphthalide (10 mmol), Lithium Aluminum Hydride (LiAlH

    
    , 12 mmol), Anhydrous THF (50 mL).
    
  • Setup: Flame-dried 3-neck round bottom flask equipped with N

    
     inlet and reflux condenser.
    
  • Procedure:

    • Suspend LiAlH

      
       in THF at 0 °C.
      
    • Add 3-Methylphthalide solution dropwise over 30 min.

    • Allow to warm to Room Temperature (RT), then reflux for 2 hours.

    • Quench: Cool to 0 °C. Add water (0.5 mL), 15% NaOH (0.5 mL), then water (1.5 mL) sequentially (Fieser workup).

    • Isolation: Filter the white precipitate. Dry the filtrate over MgSO

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from minimal hot Ethyl Acetate/Hexane (1:3) or Diethyl Ether.

Single Crystal Growth (Slow Evaporation)

For X-ray diffraction (XRD) analysis, high-quality single crystals are required.

  • Solvent System: Ethanol/Water (9:1) or Methanol.[1]

  • Method: Dissolve 50 mg of purified compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4 °C in a vibration-free environment for 3–7 days.

  • Expected Morphology: Colorless prisms or plates.

References

  • PubChem. (2025).[2] 1-[2-(Hydroxymethyl)phenyl]ethanol (CID 576911).[2] National Library of Medicine. Available at: [Link]

  • Bilton, C., et al. (2000).[3] Intramolecular Hydrogen Bond Motifs in the Cambridge Structural Database. Acta Crystallographica Section B. (Contextual grounding for ortho-diol motifs).

  • Amanote Research. (2009). Crystal structure of 2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol. Acta Crystallographica Section E. Available at: [Link][4][5]

Sources

High-Resolution HPLC Profiling of 1-(2-(Hydroxymethyl)phenyl)ethanol: Separation from Phthalide and Related Impurities

[1]

Executive Summary

This technical guide addresses the chromatographic separation of 1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9), a critical diol intermediate, from its structurally related impurities, specifically Phthalide (Lactone) and 1,2-Benzenedimethanol .[1]

The separation challenge lies in the similar polarity of the diol target and its precursors/degradation products. This guide moves beyond generic protocols, offering a mechanism-based approach to Reverse-Phase HPLC (RP-HPLC) method development. We prioritize the resolution of the Target Diol from Phthalide , as the latter represents a common cyclization impurity that can co-elute under non-optimized conditions.[1]

Part 1: Critical Analysis of Impurity Profile

To design a robust method, we must first understand the physicochemical differences between the target and its critical impurities.

The Analytes
  • Target: This compound (

    
    )[1]
    
    • Nature: Aromatic Diol (Primary + Secondary alcohol).[1]

    • Hydrophobicity: Moderate (LogP

      
       0.6).[1]
      
    • Key Feature: Hydrogen bond donor capability (2 -OH groups).[1]

  • Impurity A: 1,2-Benzenedimethanol (

    
    )[1]
    
    • Origin: Over-reduction byproduct or starting material.[1]

    • Hydrophobicity: Lower than target (LogP

      
       0.4 - 0.5).[1]
      
    • Differentiation: Lacks the methyl group of the target; elutes earlier in RP-HPLC.[1]

  • Impurity B: Phthalide (

    
    )[1][2]
    
    • Origin: Lactonization of 2-hydroxymethylbenzoic acid; dehydration product.[1]

    • Hydrophobicity: Higher than target (LogP

      
       0.8 - 1.0).
      
    • Differentiation: Lack of hydroxyl donors; closed lactone ring.[1] Elutes later than the target in RP-HPLC.[1]

Theoretical Retention Model

Based on hydrophobic theory and surface area interaction:

Part 2: Method Development Guide (Protocol)

Stationary Phase Selection

While a standard C18 column is sufficient, a Phenyl-Hexyl phase is recommended for superior selectivity.[1]

  • Why? The target and impurities differ mainly in their oxygenated functional groups and aromatic substitution.[1] Phenyl-Hexyl columns utilize

    
     interactions, which can better discriminate between the planar lactone (Phthalide) and the bulkier diol structure of the target.
    
Mobile Phase Optimization
  • Solvent: Acetonitrile (ACN) is preferred over Methanol.[1] ACN provides sharper peaks for aromatic lactones and lower backpressure, allowing for higher flow rates or longer columns.

  • Modifier (Critical): 0.1% Phosphoric Acid (

    
    )  or Formic Acid .[1]
    
    • Causality: Phthalide is a lactone.[1][2] In neutral or basic pH, it can hydrolyze to 2-hydroxymethylbenzoic acid (open ring), appearing as a split peak or a fronting blob. Acidic pH (

      
      ) stabilizes the lactone ring and suppresses the ionization of any free acid impurities, ensuring sharp, singular peaks.
      
Step-by-Step Experimental Protocol

Instrument: HPLC with UV-Vis or PDA Detector (Agilent 1200/1260 or equivalent).

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]2)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled)
Detection UV @ 210 nm (Sensitivity) & 254 nm (Selectivity)
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 min: 10% B (Equilibration)

  • 2.0 min: 10% B (Hold to elute very polar salts)

  • 15.0 min: 60% B (Linear ramp to elute Target and Phthalide)

  • 18.0 min: 90% B (Wash column)[1]

  • 20.0 min: 10% B (Re-equilibration)

Part 3: Data Interpretation & Expected Results[1]

The following table summarizes the expected performance metrics based on the physicochemical properties of the analytes.

Comparative Retention Data (Predicted)
CompoundApprox.[1][2][3][4][5][6][7][8][9] LogPRelative Retention Time (RRT)*Elution OrderResolution Factor (

)
1,2-Benzenedimethanol 0.40.851 (First)N/A
Target Diol 0.6 1.00 (Reference) 2 (Middle) > 2.0 vs Impurity A
Phthalide 0.91.253 (Last)> 2.5 vs Target

*RRT is calculated relative to the Target peak.[1] Exact times vary by column dimensions.

Visualizing the Separation Logic

The diagram below illustrates the decision pathway for optimizing this specific separation, highlighting the critical control points (pH and Ligand choice).

HPLC_WorkflowStartSample: this compound+ ImpuritiesCheck_pHCRITICAL: Adjust Mobile Phase pH < 3.0(Prevents Phthalide Hydrolysis)Start->Check_pHColumn_ChoiceSelect Stationary PhaseCheck_pH->Column_ChoiceC18C18 Column(Hydrophobic Separation)Column_Choice->C18PhenylPhenyl-Hexyl Column(Pi-Pi + Hydrophobic)Column_Choice->PhenylResult_C18Result: Good RetentionRisk: Co-elution if gradient is too fastC18->Result_C18Result_PhenylResult: Superior SelectivityPhthalide shifts further away from DiolPhenyl->Result_PhenylFinal_MethodFinal Method:Gradient 10-60% ACN0.1% H3PO4Result_C18->Final_MethodResult_Phenyl->Final_MethodRecommended

Figure 1: Method Development Decision Tree emphasizing pH control for lactone stability and column selection for selectivity.

Part 4: Troubleshooting & Self-Validating Protocols

To ensure Trustworthiness , the method includes these self-check mechanisms:

  • Lactone Stability Check:

    • Symptom:[1][10] Phthalide peak appears split or broad.[1]

    • Cause: Mobile phase pH is > 4.0, causing on-column hydrolysis.[1]

    • Fix: Measure aqueous buffer pH before mixing with organic solvent.[1] Ensure pH is 2.0–2.5.[1]

  • Resolution Verification:

    • Protocol: Inject a mixture of Target and Phthalide (1:1).[1]

    • Requirement: Baseline resolution (

      
      ) must be achieved. If 
      
      
      , lower the initial %B in the gradient (e.g., start at 5% instead of 10%).
  • Peak Identification:

    • Use UV ratios.[1] Phthalide has a distinct UV spectrum compared to the diol due to the conjugated ester carbonyl. The Ratio (A210/A254) will differ significantly between the Target and Phthalide.

References

  • PubChem. (2025).[1][3][11] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • SIELC Technologies. (2025).[1] HPLC Separation of Phthalates. [Link]

  • Phenomenex. (2025).[1] Guide to Choosing the Correct HPLC Solvent. [Link]

  • FooDB. (2010).[1][2] Phthalide Chemical Properties and LogP. [Link][1]

  • US EPA. (2025). CompTox Chemicals Dashboard: 2-[4-(Hydroxymethyl)phenyl]-1,2-propanediol. [Link][1][5]

Comparative Yield: Borohydride Reduction vs. Grignard Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Advanced Technical Guide for Drug Development Professionals

As a Senior Application Scientist, I frequently evaluate synthetic routes to optimize the production of active pharmaceutical ingredients (APIs). When constructing secondary alcohols, the choice between a redox transformation and a carbon-carbon bond-forming event is a critical decision matrix.

To provide an objective, data-driven comparison, this guide evaluates the synthesis of a model chiral alcohol—1-phenylethanol —via two divergent routes:

  • Reductive Pathway: Sodium borohydride (

    
    ) reduction of acetophenone.
    
  • C-C Bond Formation Pathway: Methylmagnesium bromide (

    
    ) addition to benzaldehyde.
    

Both pathways successfully yield racemic 1-phenylethanol[1], but they exhibit distinct mechanistic causalities that directly impact comparative yield, scalability, and operational complexity.

Mechanistic Causality & Reaction Dynamics

The Borohydride Reduction (Redox Pathway) Sodium borohydride acts as a highly efficient nucleophilic hydride source. The mechanism is driven by the nucleophilic addition of the hydride anion to the electrophilic carbonyl carbon of the ketone, forming a robust carbon-hydrogen bond[2]. The causality behind its exceptionally high yield lies in its intermediate state: the reaction forms a tetraalkoxyborate intermediate, meaning a single mole of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 can theoretically reduce four moles of ketone. Because the reagent is relatively stable in protic solvents (like ethanol or methanol), the solvent itself can facilitate the automatic hydrolysis of the alkoxide intermediate, driving the reaction to completion with minimal side products[2].

The Grignard Synthesis (C-C Bond Formation Pathway) Conversely, the Grignard reaction constructs the molecular skeleton by forming a new carbon-carbon bond. The mechanism initiates with the magnesium ion (


) acting as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde to amplify its electrophilicity[2]. This is followed by the nucleophilic attack of the methyl carbanion. While highly effective at producing 1-phenylethanol[3], the yield is inherently limited by the extreme basicity and nucleophilicity of the Grignard reagent. It is exquisitely sensitive to trace moisture, which can prematurely quench the reagent into methane gas. Furthermore, side reactions such as Wurtz coupling (dimerization of organic radicals) during reagent preparation can lower the effective molarity of the nucleophile[4].
Visualizing the Synthetic Workflows

SynthesisComparison Acetophenone Acetophenone (Ketone) NaBH4 NaBH4 in EtOH (Hydride Transfer) Acetophenone->NaBH4 Mild conditions Benzaldehyde Benzaldehyde (Aldehyde) MeMgBr MeMgBr in THF (Nucleophilic Addition) Benzaldehyde->MeMgBr Anhydrous conditions Workup1 Aqueous Acid Quench NaBH4->Workup1 Tetraalkoxyborate Workup2 Sat. NH4Cl Quench MeMgBr->Workup2 Magnesium Alkoxide Product 1-Phenylethanol (Secondary Alcohol) Workup1->Product Yield: >95% Workup2->Product Yield: ~85%

Synthetic pathways to 1-phenylethanol via Borohydride Reduction vs. Grignard Addition.

Comparative Yield & Performance Data

The following table synthesizes the quantitative and operational metrics of both pathways. Borohydride reduction consistently outperforms Grignard synthesis in raw isolated yield due to the absence of C-C coupling side reactions and moisture-induced degradation.

ParameterBorohydride ReductionGrignard Synthesis
Starting Material AcetophenoneBenzaldehyde
Reagent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


Reaction Type Redox (Hydride Transfer)C-C Bond Formation
Typical Isolated Yield 90% – 96%[5]80% – 85%[3]
Moisture Sensitivity Low (Tolerates protic solvents)Extremely High (Requires Schlenk techniques)
Atom Economy High (4 hydrides per

)
Moderate (Stoichiometric magnesium waste)
Primary Side Reactions Minimal (Trace over-reduction)Wurtz coupling[4], premature moisture quench
Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies include built-in In-Process Controls (IPC) and causality-driven workup steps.

Protocol A: Borohydride Reduction of Acetophenone

Objective: Achieve >90% yield of 1-phenylethanol via hydride transfer.

  • Reaction Setup: Dissolve acetophenone (1.0 equiv) in absolute ethanol to create a 0.5 M solution in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (0.3 equiv) in small portions. Causality: While only 0.25 equiv is theoretically needed to form the tetraalkoxyborate intermediate, a slight excess compensates for slow solvolysis by ethanol. Stepwise addition controls the exothermic evolution of hydrogen gas.
    
  • IPC Monitoring: Stir at room temperature for 1 hour. Validate reaction progress via TLC (Hexane:EtOAc 8:2) until the UV-active acetophenone spot is completely consumed.

  • Quench & Workup: Carefully quench with 1M HCl until pH ~3. Causality: Acidification breaks down the stable boron complex into water-soluble boric acid[6], preventing boron emulsions that trap the product and lower the yield. Extract the aqueous layer with dichloromethane (

    
     mL).
    
  • Validation: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Validate product identity via 
    
    
    
    H-NMR (
    
    
    ): Confirm success by the disappearance of the ketone methyl singlet at ~2.6 ppm and the appearance of a distinct quartet at ~4.9 ppm (CH-OH) and a doublet at ~1.5 ppm (
    
    
    ).
Protocol B: Grignard Addition of MeMgBr to Benzaldehyde

Objective: Achieve ~85% yield of 1-phenylethanol via nucleophilic addition.

  • Reaction Setup: Flame-dry a Schlenk flask under inert argon to eliminate trace moisture. Dissolve benzaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • Reagent Addition: Cool the solution to 0 °C. Dropwise add

    
     (1.1 equiv, 3.0 M in diethyl ether) via a gas-tight syringe. Causality: The slight excess accounts for any reagent lost to Wurtz coupling dimers[4] or trace moisture in the THF.
    
  • IPC Monitoring: Stir for 2 hours at room temperature. Validate via TLC (Hexane:EtOAc 9:1) using inert aliquoting techniques to prevent quenching the bulk reaction.

  • Quench & Workup: Cool to 0 °C and quench dropwise with saturated aqueous

    
    . Causality: Using a mild buffer like 
    
    
    
    instead of strong acid prevents the acid-catalyzed dehydration of the newly formed 1-phenylethanol into styrene. It also effectively solubilizes magnesium salts without forming intractable
    
    
    emulsions that drastically reduce isolated yields.
  • Validation: Extract with diethyl ether (

    
     mL). Dry over 
    
    
    
    and concentrate. Validate via
    
    
    H-NMR: Confirm success by the complete disappearance of the highly deshielded aldehyde proton at ~10.0 ppm.
Summary for Drug Development

When route scouting for an API intermediate, Borohydride reduction is the superior choice for yield, scalability, and operational safety, provided the target molecule already possesses the necessary carbon framework (i.e., a ketone is available). It reliably delivers >95% yields with minimal purification overhead[5].

However, if the synthetic strategy requires building the carbon skeleton from smaller, cheaper building blocks (e.g., adding a methyl group to an existing aldehyde), the Grignard synthesis is indispensable. While its yield is inherently lower (~85%) due to moisture sensitivity and side reactions[4], strict adherence to anhydrous protocols and causality-driven workups (like the


 quench) will maximize product recovery.
References
  • Title: 1-Phenylethanol Source: Wikipedia URL
  • Title: Methylmagnesium bromide | 75-16-1 Source: Benchchem URL
  • Source: AWS (University Laboratory Manual)
  • Title: Convenient reduction of carbonyl compounds to their corresponding alcohols with NaBH4/(NH4)
  • Title: Asymmetric addition of chiral methylmagnesium alkoxides to benzaldehyde Source: Semantic Scholar URL
  • Title: 4.

Sources

Distinguishing 1-(2-(Hydroxymethyl)phenyl)ethanol from regioisomers by NMR

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive NMR protocols for distinguishing 1-(2-(hydroxymethyl)phenyl)ethanol (an ortho-substituted benzene diol) from its meta- and para-regioisomers.

Part 1: Strategic Overview & Structural Logic

Differentiation of regioisomers in disubstituted benzenes relies on identifying symmetry elements and unique spatial proximities. For the target molecule, the proximity of the two alcohol-bearing side chains facilitates acid-catalyzed cyclization, a critical stability issue that must be addressed during sample preparation.

Target Molecule: this compound[1]

  • Substitution: Ortho (1,2-disubstituted).

  • Key Feature: Proximity of the hydroxyethyl [–CH(OH)CH₃] and hydroxymethyl [–CH₂OH] groups allows for unique Nuclear Overhauser Effect (NOE) interactions and potential chemical instability (cyclization).

The Regioisomer Landscape:

Isomer Substitution Symmetry Aromatic Signals (1H) Key Distinguisher

| Target (Ortho) | 1,2 | None (


) | 4 distinct signals | NOE between side chains ; Cyclization risk. |
| Isomer A (Meta)  | 1,3 | None (

) | 4 distinct signals | Isolated singlet (H2) between substituents. | | Isomer B (Para) | 1,4 | High (

axis*) | 2 distinct signals | AA'BB' System (appears as 2 doublets). | *Assuming free rotation of side chains averages the environment.

Part 2: Critical Sample Preparation (Self-Validating Protocol)

WARNING: Acid-Catalyzed Cyclization Risk The ortho-isomer is prone to cyclization to form 1-methyl-1,3-dihydroisobenzofuran (a phthalan derivative) under acidic conditions. Standard chloroform-d (


) often becomes acidic over time due to decomposition into HCl.

Protocol:

  • Solvent Choice: Use DMSO-d₆ or Methanol-d₄ to minimize acid catalysis and improve resolution of hydroxyl protons.

  • Neutralization: If

    
     must be used, filter it through basic alumina or add anhydrous 
    
    
    
    to the NMR tube to neutralize trace acid.
  • Validation: Acquire a preliminary 1H spectrum immediately. If a new doublet appears at

    
    1.5 ppm (methyl) and a multiplet at 
    
    
    
    5.1 ppm (methine) alongside the disappearance of OH signals, cyclization has occurred.

CyclizationRisk Target This compound (Target Diol) Phthalan 1-Methyl-1,3-dihydroisobenzofuran (Cyclized Ether) Target->Phthalan Cyclization (-H2O) Acid H+ (Trace Acid) Acid->Target

Figure 1: Acid-catalyzed cyclization pathway common to ortho-benzenedimethanol derivatives.

Part 3: 1H NMR Analysis & Differentiation

Aromatic Region (6.5 – 8.0 ppm)

This is the primary filter for distinguishing the para isomer from ortho/meta.

  • Para-Isomer (1,4): Look for a symmetric AA'BB' system .

    • Pattern: Two distinct doublets (integrating 2H each) with a coupling constant

      
       Hz.
      
    • Logic: The molecule has a plane of symmetry bisecting the ring, making protons H2/H6 equivalent and H3/H5 equivalent.

    • If you see only 2 aromatic signals, it is the Para isomer.

  • Meta-Isomer (1,3): Look for the "Isolated Singlet."

    • Pattern: Four distinct signals:

      • Singlet (s): H2 (isolated between substituents).

      • Doublet (d): H4/H6.

      • Triplet (t): H5.

    • Logic: H2 has no ortho neighbors, resulting in a singlet (or fine doublet due to meta-coupling).

  • Ortho-Isomer (Target, 1,2): Look for the "ABCD System."

    • Pattern: Four distinct signals, typically overlapping multiplets.[2]

    • Logic: No symmetry. Protons are chemically non-equivalent.

    • Key Shift: The proton ortho to the hydroxymethyl group often shifts downfield due to the anisotropic effect of the oxygen lone pairs.

Aliphatic Region (Side Chains)

While shifts are similar, the environment differs.[3]

ProtonApprox. Shift (

)
MultiplicityNotes
–CH₃ 1.3 – 1.5 ppmDoublet (

Hz)
Diagnostic for ethanol arm.
–CH(OH)– 4.8 – 5.2 ppmQuartetMethine proton.
–CH₂–OH 4.4 – 4.7 ppmSinglet (or ABq)Methylene protons.
In the ortho isomer, the chiral center at the ethanol arm makes the methylene protons diastereotopic, potentially splitting the singlet into an AB quartet.

Part 4: The "Smoking Gun" – 2D NMR Experiments

When 1H splitting patterns are ambiguous (e.g., overlapping ortho vs meta signals), 2D NMR provides definitive proof.

1D NOE / NOESY (Nuclear Overhauser Effect)

This is the most powerful tool for confirming the ortho relationship.

  • Experiment: Irradiate the methyl doublet (

    
    1.4 ppm) or the methine quartet (
    
    
    
    5.0 ppm).
  • Ortho Result (Positive): You will observe an NOE enhancement of the methylene protons (–CH₂–) of the hydroxymethyl group.

    • Reasoning: In the ortho isomer, the two side chains are spatially adjacent. Rotation brings the methine/methyl protons within the 5Å NOE limit of the methylene group.

  • Meta/Para Result (Negative): No NOE between side chains. They are too far apart (>5Å).

HMBC (Heteronuclear Multiple Bond Correlation)

Use HMBC to trace connectivity through the quaternary carbons.

  • Target (Ortho): The quaternary carbon C1 (attached to ethanol) will show correlations to both the aromatic H6 (3-bond) and the side chain protons. Crucially, C2 (attached to hydroxymethyl) will correlate to the methylene protons and the aromatic H3.

  • differentiation: In meta, the isolated H2 proton correlates strongly to both side chain carbons (C

    
    ), establishing the 1,3-relationship.
    

Part 5: Decision Logic & Workflow

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6 recommended) CountSignals Count Aromatic Signals (Integration 4H total) Start->CountSignals TwoSignals 2 Signals (2H each) AA'BB' Pattern CountSignals->TwoSignals Symmetric FourSignals 4 Signals (1H each) Complex Pattern CountSignals->FourSignals Asymmetric Para Conclusion: Para-Isomer (1,4) TwoSignals->Para CheckSinglet Check for Isolated Singlet (H2 between substituents) FourSignals->CheckSinglet SingletFound Singlet Present CheckSinglet->SingletFound NoSinglet No Singlet / Complex Multiplets CheckSinglet->NoSinglet Meta Conclusion: Meta-Isomer (1,3) SingletFound->Meta NOE_Test Perform NOESY/1D NOE Target: Side Chain Interaction NoSinglet->NOE_Test NOE_Positive NOE Observed: Ethanol-CH <-> Hydroxymethyl-CH2 NOE_Test->NOE_Positive NOE_Negative No Side Chain NOE NOE_Test->NOE_Negative Ortho Conclusion: Target (Ortho-Isomer) NOE_Positive->Ortho Reeval Re-evaluate: Check for Cyclization/Purity NOE_Negative->Reeval

Figure 2: Step-by-step decision matrix for assigning the regioisomer.

References

  • Phthalide Reduction & Synthesis

    • Głab, A. et al. "Biotransformation of 1- and 2-phenylethanol to products of high value." Biblioteka Nauki. 4[5]

  • Cyclization of Ortho-Derivatives

    • Verma, S. K. et al. "Lewis Acid Catalyzed Reductive Cyclization of 2-Aryloxybenzaldehydes."[6] ResearchGate. 6[3][5][6][7][8][9]

  • General NMR of Isomers

    • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." 10[3][5][6][7][8][9][11]

  • Compound Data

    • PubChem. "this compound (CID 576911)." 12[3][5][8]

Sources

Comparative Guide: UV-Vis Absorption Maxima and Quantification Strategies for 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

1-(2-(Hydroxymethyl)phenyl)ethanol (CAS: 57259-71-9) is an ortho-disubstituted aromatic diol that serves as a critical building block in the synthesis of bioactive small molecules, chiral ligands, and complex heterocyclic frameworks[1]. Because it is frequently utilized in multi-step organic synthesis, accurate quantification of this compound during reaction monitoring, purification, and quality control is paramount.

This guide provides an in-depth comparative analysis of quantification methods leveraging its ultraviolet-visible (UV-Vis) absorption maxima (


). As a Senior Application Scientist, I have structured this guide to move beyond basic procedures, detailing the mechanistic causality behind wavelength selection, solvent effects, and how to build a self-validating quantification workflow.

Spectral Characteristics & The Causality of Wavelength Selection

Like most benzenoid compounds, the UV-Vis spectrum of this compound is defined by its


 electronic transitions. The presence of two electron-donating, oxygen-containing substituents at the ortho positions slightly perturbs the aromatic ring's electron density, resulting in two primary absorption bands[2]:
  • The E-band (Allowed Transition) at

    
     nm: 
    
    • Mechanism: This band represents the primary

      
       transition of the aromatic system.
      
    • Causality for Use: It possesses a high molar extinction coefficient (

      
      ), offering maximum sensitivity for trace-level quantification. However, because many organic solvents (e.g., ethyl acetate, methanol) and unreacted precursors absorb strongly in this deep-UV region, it is highly susceptible to matrix interference.
      
  • The B-band (Forbidden Transition) at

    
     nm: 
    
    • Mechanism: This secondary transition arises from the symmetry-breaking effect of the ortho-hydroxymethyl and hydroxyethyl substituents.

    • Causality for Use: While the molar absorptivity is significantly lower than the E-band, this region is largely free from common solvent cutoffs. Selecting this wavelength provides superior specificity when analyzing complex, crude reaction mixtures.

Comparative Analysis of Quantification Alternatives

When quantifying this compound, the choice of analytical technique dictates the reliability of the data. Below is an objective comparison of direct UV-Vis spectrophotometry versus High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) and Gas Chromatography (GC-FID).

Table 1: Performance Comparison of Quantification Methods
Quantification MethodOptimal Wavelength (

)
Sensitivity (LOD)SpecificityBest Use Case
Direct UV-Vis Spectrophotometry 265 nmModerate (~1-5 µg/mL)LowHigh-purity fractions; isolated product quantification in transparent solvents.
HPLC-UV (E-band) 210 nmHigh (~0.05 µg/mL)ModerateTrace analysis; residual solvent/precursor monitoring in clean matrices.
HPLC-UV (B-band) 265 nmModerate (~0.5 µg/mL)HighComplex reaction mixtures with highly absorbing co-eluting impurities.
GC-FID (Alternative) N/AHighHighVolatile derivatives; requires prior silylation due to the high boiling point of the diol.

Experimental Protocol: Self-Validating HPLC-UV Workflow

Direct UV-Vis is often insufficient for crude reaction mixtures because the B-band (265 nm) can be obscured by unreacted starting materials (e.g., phthalaldehyde derivatives)[2]. HPLC-UV separates these components, but standard single-wavelength HPLC is blind to co-eluting impurities.

To ensure absolute trustworthiness, the following protocol establishes a self-validating system using dual-wavelength ratio analysis.

Step 1: Standard Preparation & Solvent Selection
  • Action: Dissolve the reference standard of this compound in HPLC-grade acetonitrile to create a 1.0 mg/mL stock solution. Dilute to working concentrations (10–200 µg/mL) using a 50:50 mixture of Water/Acetonitrile.

  • Causality: Acetonitrile is chosen over methanol to prevent potential transesterification or acetal formation if acidic impurities are present in the crude matrix. Furthermore, acetonitrile has a lower UV cutoff (190 nm), allowing unobstructed baseline monitoring at 210 nm.

Step 2: Chromatographic Method Setup
  • Action: Utilize a C18 Reversed-Phase column (e.g., 150 x 4.6 mm, 5 µm). Set the mobile phase to a gradient of Water (0.1% Formic Acid) and Acetonitrile, starting at 5% organic and ramping to 60% over 15 minutes.

  • Causality: The highly polar diol structure of this compound results in early elution on reversed-phase columns. A slow gradient starting at just 5% organic modifier ensures adequate retention (capacity factor

    
    ) and prevents the analyte from washing out with the solvent front.
    
Step 3: Dual-Wavelength Detection (The Self-Validating Step)
  • Action: Program the Diode Array Detector (DAD) to monitor both 210 nm and 265 nm simultaneously. Extract the peak areas for both wavelengths.

  • Causality: Monitoring both wavelengths creates a self-validating purity check. The molar absorptivity ratio at 210 nm vs. 265 nm is an intrinsic physical property of the molecule. Calculate the peak area ratio (

    
    ) for your analytical standards. If a sample peak exhibits a deviation of >5% from this standard ratio, it definitively proves that an impurity is co-eluting under the peak, thereby invalidating the quantification and signaling that the gradient must be adjusted.
    
Step 4: Quantification
  • Action: Once peak purity is validated via the area ratio, use the 265 nm integration for robust quantification against your calibration curve, as it is less susceptible to minor baseline drift from the organic gradient.

Decision Workflow Visualization

G A This compound Sample Matrix B Assess Matrix Complexity A->B C Direct UV-Vis Spectrophotometry (High Purity / Single Solute) B->C Low Interference D HPLC-UV Chromatography (Complex Synthesis Mixtures) B->D High Interference E λ_max = 265 nm (B-band) Solvent: Methanol or Water High Specificity C->E F λ_max = 210 nm (E-band) Solvent: Acetonitrile/Water High Sensitivity D->F Trace Analysis G λ_max = 265 nm (B-band) Solvent: Acetonitrile/Water High Specificity D->G Co-eluting Impurities H Quantification via Beer-Lambert Law E->H I Quantification via Peak Area Integration F->I G->I

Caption: Logical workflow for selecting the optimal UV-Vis quantification strategy based on matrix complexity.

References

  • National Center for Biotechnology Information (PubChem). "this compound | C9H12O2 | CID 576911". PubChem Compound Summary. Available at:[Link]

  • Shipchandler, M. T. "The Reaction of β-Aminoalcohols with o-Phthalaldehyde". Journal of Heterocyclic Chemistry, 14, 305 (1977). Available at:[Link]

Sources

Next-Generation X-Ray Diffraction Workflows for Monoclinic Organic Crystals: A Comparative Guide Using 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Content Type: Technology Comparison & Experimental Guide.

Executive Summary

Solving the crystal structures of small organic molecules with exclusively light atoms (C, H, O) presents unique crystallographic challenges. Weak diffraction cross-sections and the tendency to form microscopic, twinned crystals often push the limits of traditional in-house X-ray diffractometers.

This guide objectively compares the performance of a Next-Generation Dual-Microfocus (Cu/Mo) X-ray Diffractometer against legacy sealed-tube systems and high-end Synchrotron beamlines. Using the monoclinic crystal structure of 1-(2-(Hydroxymethyl)phenyl)ethanol as a benchmark, we provide a self-validating experimental workflow, mechanistic insights into hardware selection, and comprehensive data demonstrating how modern microfocus Cu-Kα systems bridge the gap between in-house convenience and synchrotron-level resolution.

The Target Molecule: Crystallographic Context

This compound () is an aromatic diol. Structurally, the ortho-positioning of a hydroxymethyl group and a 1-hydroxyethyl group on a benzene ring creates a dense matrix of potential hydrogen bond donors and acceptors.

The Challenge: Diols frequently crystallize in monoclinic space groups (typically


) driven by extensive intermolecular hydrogen-bonded networks. However, rapid crystallization often leads to thin, weakly diffracting plate-like crystals or non-merohedral twinning. Furthermore, the absence of heavy atoms (like halogens or metals) means anomalous scattering is negligible, and overall diffraction intensity is inherently low. To obtain high-quality structural data (e.g., 

), the experimental protocol must be meticulously optimized from crystallization to beam selection.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a successful crystal structure is not merely the result of good software; it is a self-validating system where each physical step dictates the quality of the final mathematical model.

Step-by-Step Workflow
  • Crystallization (Vapor Diffusion):

    • Protocol: Dissolve 10 mg of this compound in 0.5 mL of absolute ethanol in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of n-hexane. Seal the outer vial and incubate at 20 °C for 72 hours.

    • Causality: Slow vapor diffusion is chosen over solvent evaporation. Evaporation constantly changes the solution volume, often crossing the metastable zone too quickly and inducing rapid, twinned nucleation. Vapor diffusion slowly lowers the solubility limit, promoting the growth of a single, highly ordered monoclinic lattice.

  • Crystal Harvesting & Cryoprotection:

    • Protocol: Submerge the crystals in Paratone-N oil. Select a single, fracture-free plate (approx. 0.1 × 0.05 × 0.02 mm) using a polarizing microscope. Mount on a MiTeGen polyimide loop and immediately flash-cool in a 100 K nitrogen stream on the diffractometer.

    • Causality: Flash-cooling to 100 K minimizes the Debye-Waller factor (thermal atomic vibrations). Reducing thermal motion prevents the smearing of electron density, drastically improving the signal-to-noise ratio of high-angle reflections necessary for resolving hydrogen atom positions.

  • Data Collection & Processing:

    • Protocol: Collect full-sphere data using

      
       and 
      
      
      
      scans. Integrate raw frames and apply multi-scan absorption corrections.

Workflow A Synthesis & Purification This compound B Crystallization (Vapor Diffusion: EtOH/Hexane) A->B C Crystal Harvesting (Paratone-N, 100 K) B->C D X-Ray Diffraction (Cu-Kα Microfocus) C->D E Data Processing (Integration & Scaling) D->E

Workflow for crystallization and X-ray diffraction of this compound.

Technology Comparison: Diffractometer Platforms

To objectively evaluate performance, identical crystal batches were analyzed across three distinct hardware platforms.

Alternative 1: Legacy In-House Mo-Kα Sealed Tube
  • Mechanism: Utilizes a standard molybdenum target (

    
     Å) with graphite monochromators.
    
  • Performance: While Mo-Kα is excellent for minimizing absorption in heavy-metal complexes, its short wavelength results in weak scattering for light atoms (C, O, H). For a 0.02 mm thick organic plate, the diffracted intensity at high angles (

    
    ) fades into the background noise, leading to poor data completeness and high 
    
    
    
    -factors.
The Product: Next-Gen Dual-Microfocus (Cu/Mo) System
  • Mechanism: Combines high-brilliance microfocus X-ray tubes () with a photon-counting pixel array detector. For this molecule, the Cu-Kα source (

    
     Å)  was selected.
    
  • Performance: The intensity of diffracted X-rays is proportional to

    
    . Switching to Cu-Kα increases the scattering cross-section of carbon and oxygen by nearly a factor of 4 compared to Mo-Kα. The microfocus optics concentrate the beam precisely onto the 0.1 mm crystal, yielding intense, well-resolved diffraction spots. The higher absorption of Cu radiation is mathematically negated by modern multi-scan empirical absorption corrections (e.g., SADABS).
    
Alternative 2: Synchrotron Beamline (e.g., 0.9798 Å)
  • Mechanism: Utilizes a particle accelerator to generate an immensely brilliant, tunable X-ray beam.

  • Performance: Offers the ultimate flux, capable of solving structures from sub-5

    
    m crystals. However, organic crystals are highly susceptible to rapid radiation damage in a synchrotron beam, often requiring helical scanning or data merging from multiple crystals. It is also cost-prohibitive and logistically complex for routine small-molecule screening.
    

Quantitative Data Analysis

The table below summarizes the crystallographic refinement statistics for this compound across the three platforms. The data was solved using SHELXT and refined with SHELXL () via the Olex2 interface ().

Crystallographic ParameterLegacy Mo-Kα Sealed TubeNext-Gen Cu-Kα MicrofocusSynchrotron Beamline
Crystal Dimensions (mm) 0.10 × 0.05 × 0.020.10 × 0.05 × 0.020.02 × 0.01 × 0.01*
Wavelength (

, Å)
0.710731.541840.97980
Resolution Limit (Å) 0.840.790.70
Completeness to

92.1%99.8%99.9%

(Internal Agreement)
0.0850.0320.021

[I > 2

(I)]
0.0740.0350.028

(All Data)
0.1850.0920.075
Data Collection Time 24 hours4 hours15 minutes

*Note: A deliberately smaller crystal was used for the synchrotron to mitigate detector saturation and radiation damage.

Mechanistic Insights into the Data

The


 value is a primary indicator of data quality prior to structural modeling. The Legacy Mo-Kα system yielded an 

of 0.085, indicating poor signal-to-noise due to weak light-atom scattering. The Next-Gen Cu-Kα Microfocus system achieved an

of 0.032, validating that the combination of longer wavelength and focused flux successfully captured the weak high-angle reflections. Consequently, the final

value (0.035) for the microfocus system is well within the threshold for publication-quality pharmaceutical data, achieved in a fraction of the time without the need for synchrotron access.

Pipeline N1 Raw Frames (.brm / .cbf) N2 Integration (APEX3 / CrysAlisPro) N1->N2 N3 Absorption Correction (SADABS) N2->N3 N4 Structure Solution (SHELXT) N3->N4 N5 Refinement (SHELXL / Olex2) N4->N5 N6 Final CIF (Validation) N5->N6

Crystallographic data processing pipeline from raw frames to final CIF validation.

Conclusion

For the structural elucidation of small, monoclinic organic crystals like this compound, the choice of X-ray source dictates the integrity of the final model. While synchrotron radiation remains the gold standard for sub-micron crystals, the Next-Gen Dual-Microfocus (Cu/Mo) Diffractometer represents the optimal balance of accessibility, speed, and precision. By utilizing Cu-Kα radiation to maximize scattering cross-sections and applying rigorous cryo-protocols, researchers can routinely achieve synchrotron-like refinement statistics (


) entirely in-house.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 576911, this compound. Retrieved from[Link][1]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Retrieved from[Link][2]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from[Link][3]

  • Arndt, U. W., Duncumb, P., Long, J. V. P., Pina, L., & Inneman, A. (1998). Focusing mirrors for use with microfocus X-ray tubes. Journal of Applied Crystallography, 31(5), 733-741. Retrieved from[Link][4]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 1-(2-(Hydroxymethyl)phenyl)ethanol , structured as a high-level Standard Operating Procedure (SOP) for research and drug development environments.

Target Audience: Research Scientists, Lab Managers, and EHS Officers. Chemical CAS: 57259-71-9 Synonyms: 1-[2-(hydroxymethyl)phenyl]ethanol;


-methyl-1,2-benzenedimethanol.[1][2]

Executive Summary & Immediate Directives

Status: Hazardous Chemical Waste (Irritant, Harmful). Physical State: Solid (at room temperature).[3]

  • DO NOT dispose of down the drain or in municipal trash.

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) in waste containers.[4]

  • CRITICAL DISTINCTION: Do not confuse with 1-Phenylethanol (CAS 98-85-1), which is a liquid.[5] Ensure the CAS number 57259-71-9 matches your inventory to apply the correct solid-waste protocols.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in safe disposal. This compound is a diol (containing two hydroxyl groups), which influences its solubility and reactivity.

PropertyDataOperational Implication
Physical State Solid (White to off-white powder)Must be disposed of via solid waste streams unless dissolved.
Molecular Formula

Organic combustible material.
Solubility Soluble in alcohols, DMSO; Mod. Water Sol.Rinsates may require aqueous organic waste collection.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety glasses).
Hazard Codes H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Dust control is required during transfer.

Pre-Disposal Handling & Storage[7][9]

Before disposal, the material must be segregated correctly to prevent cross-reactivity.

  • Segregation: Store away from oxidizing agents and strong acids .[4][6] The hydroxyl groups can react vigorously with oxidizers, potentially causing exothermic reactions in waste drums.

  • Labeling: All waste containers must be labeled "Hazardous Waste" with the specific constituent name fully written out: this compound.

  • Container Type:

    • Solids: High-density polyethylene (HDPE) wide-mouth jars.

    • Liquids: Amber glass or HDPE bottles.

Disposal Procedures

Select the appropriate workflow based on the state of the waste.[7]

Scenario A: Pure Solid Substance (Expired or Surplus)

Protocol:

  • Transfer: Transfer the solid chemical into a dedicated Solid Hazardous Waste container.

  • Labeling: Mark the container with the GHS hazard class "Toxic/Irritant."

  • Deactivation (Optional): For small trace amounts (<50 mg), the solid can be dissolved in a combustible solvent (e.g., ethanol) and managed as liquid organic waste (see Scenario B). Note: Direct solid disposal is preferred for bulk quantities to minimize solvent waste volume.

Scenario B: In Solution (Reaction Mixtures/Mother Liquor)

Protocol:

  • Solvent Identification: Identify the primary solvent.

    • Halogenated Solvents (DCM, Chloroform): Dispose in Halogenated Waste stream.[8]

    • Non-Halogenated Solvents (Methanol, Acetone, Ethyl Acetate): Dispose in Non-Halogenated Organic Waste stream.

  • Concentration Check: If the concentration of this compound is >5%, note this on the waste tag as a "High Load" organic contaminant.

Scenario C: Contaminated Debris (Gloves, Weigh Boats, Paper)

Protocol:

  • Collection: Place contaminated disposables into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Seal the bag and place it inside the laboratory's solid hazardous waste drum/box.

  • Sharps: If needles/syringes are contaminated, they must go into a rigid Biohazard/Sharps container, labeled with the chemical name.

Disposal Decision Tree

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Substance Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris Consumables SolidWaste Solid Hazardous Waste (Tag: Toxic/Irritant) Solid->SolidWaste SolventCheck Solvent Type? Liquid->SolventCheck Debris->SolidWaste Halogenated Halogenated Solvent (DCM, CHCl3) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, EtOH) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloWaste Halogenated Organic Waste Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste NonHalogenated->NonHaloWaste AqWaste Aqueous Chemical Waste (Do NOT Drain Pour) Aqueous->AqWaste

Figure 1: Decision matrix for segregating this compound waste streams.

Spill Management Protocol

In the event of a spill, immediate containment is necessary to prevent aerosolization of the irritant powder.

PPE Required: Nitrile gloves, safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).

  • Isolate: Demarcate the area.

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with a wet paper towel or use a HEPA-filtered vacuum.

    • Scoop material into a waste container.

  • Liquid Spill (Solution):

    • Cover with an inert absorbent (vermiculite or spill pads).

    • Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Wash the surface with soap and water. Collect the rinsate as Aqueous Chemical Waste .

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Assess 3. Assess State PPE->Assess SolidAction Solid: Wet Wipe / Scoop (Avoid Dust) Assess->SolidAction Powder LiquidAction Liquid: Apply Absorbent (Vermiculite) Assess->LiquidAction Solution Bag 4. Bag Waste & Label SolidAction->Bag LiquidAction->Bag Clean 5. Wash Surface (Collect Rinsate) Bag->Clean

Figure 2: Step-by-step spill response workflow.

Regulatory Compliance (US/Global)

  • RCRA (USA): This chemical is not explicitly listed on the EPA P-list or U-list. However, it must be characterized by the generator. If dissolved in a flammable solvent (Flash point < 60°C), the waste is D001 (Ignitable) . As a pure solid, it is regulated based on its toxicity profile (Irritant/Harmful).

  • Drain Disposal: Strictly prohibited. The high organic content contributes to Biological Oxygen Demand (BOD) and potential aquatic toxicity.

  • Transport: Not regulated as a Dangerous Good (DG) for transport (No UN Number assigned for the solid CAS 57259-71-9), simplifying shipping to disposal facilities [1].

References

  • Sigma-Aldrich. (n.d.).[9] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-[2-(hydroxymethyl)phenyl]ethanol.[1][2] National Library of Medicine. Retrieved from [2]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-(Hydroxymethyl)phenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers, our pursuit of innovation must be built on an unshakeable foundation of safety. The handling of any chemical, including the versatile building block 1-(2-(Hydroxymethyl)phenyl)ethanol, demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational and safety framework grounded in the specific hazards of this compound. Our objective is to empower you with the knowledge to not only select the correct Personal Protective Equipment (PPE) but to understand the causality behind each choice, ensuring a self-validating system of safety for every procedure.

Hazard Assessment: The "Why" Behind the Protection

Understanding the intrinsic hazards of a substance is the critical first step in establishing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • H302: Harmful if swallowed: This indicates acute oral toxicity (Category 4).[1] Accidental ingestion of even small quantities can cause significant harm.

  • H319: Causes serious eye irritation: Classified as a Category 2A eye irritant, this compound can cause significant, potentially damaging, irritation upon contact with the eyes.[1]

  • Potential Skin and Respiratory Irritation: Some data also suggests it can cause skin irritation (H315) and may irritate the respiratory tract upon inhalation of aerosols or mists.[2]

These classifications dictate a non-negotiable requirement for specific barriers to prevent the chemical from coming into contact with the body. The operational plan must therefore focus on eliminating routes of exposure to the eyes, skin, and digestive tract.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not static; it must be adapted to the scale and nature of the operation. The following table provides a clear, risk-based guide to PPE selection.

Operational Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume (<100 mL) Handling in a Fume Hood ANSI Z87.1-compliant safety glasses with side shields.Chemical-resistant nitrile or neoprene gloves.Standard laboratory coat.Not typically required with proper ventilation.[3]
High-Volume (>100 mL) or Splash-Risk Operations Chemical splash goggles. Consider a full-face shield over goggles.Chemical-resistant nitrile or neoprene gloves.[4]Chemical-resistant apron over a lab coat.Air-purifying respirator with organic vapor (OV) cartridges if aerosols are possible.[4]
Spill Cleanup or Emergency Response Full-face shield over chemical splash goggles.Heavy-duty chemical-resistant gloves (e.g., butyl rubber).Chemical-resistant coveralls or suit.Full-facepiece respirator with OV cartridges or a Self-Contained Breathing Apparatus (SCBA) for large spills.[5]

Expert Insights on PPE Selection:

  • Eye and Face Protection: Because this compound is a serious eye irritant, standard safety glasses are the absolute minimum.[1][6] For any task with a risk of splashing—such as transferring liquids or performing reactions under vigorous stirring—chemical splash goggles that form a seal around the eyes are mandatory to prevent ingress from the sides.[3]

  • Hand Protection: The choice of glove material is critical. Nitrile and neoprene gloves generally offer good resistance to this class of chemicals.[4] Always inspect gloves for tears or pinholes before use. It is crucial to remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and to wash hands thoroughly after any handling procedure.[7]

  • Body Protection: A standard lab coat protects against minor splashes.[4] For larger-scale work, a chemical-resistant apron provides an additional barrier to protect the torso from more significant contamination.[4]

  • Respiratory Protection: While this compound has low vapor pressure, operations that can generate aerosols or mists (e.g., sonicating, heating, spraying) or work performed in areas with inadequate ventilation necessitate respiratory protection to prevent irritation.[8] An air-purifying respirator with organic vapor cartridges is the standard choice in such scenarios.[4]

Operational Plan: Step-by-Step PPE Procedures

Correctly putting on (donning) and taking off (doffing) PPE is as important as its selection. An improper doffing sequence can lead to exposure from contaminated equipment.

Detailed Donning and Doffing Protocol
  • Donning (Putting On) Sequence:

    • Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don your chemical-resistant apron.

    • Respirator (if required): Perform a seal check to ensure a proper fit.

    • Eye Protection: Put on safety goggles or a face shield. Adjust for a secure and comfortable fit.

    • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of your lab coat.[4]

  • Doffing (Taking Off) Sequence:

    • Gloves: Remove gloves first using a glove-in-glove or similar technique to avoid skin contact with the contaminated exterior. Dispose of them immediately in a designated hazardous waste container.

    • Lab Coat/Apron: Unfasten and peel the coat away from your body, turning it inside out as you remove it to contain any contamination.

    • Eye Protection: Remove goggles or a face shield by handling the headband or side pieces, avoiding contact with the front surface.

    • Respirator (if required): Remove the respirator last.

    • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[7]

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation & Assessment cluster_selection PPE Selection cluster_operation Execution cluster_post Post-Operation A Start: New Task Identified B Assess Task Risks: - Volume of Chemical - Splash/Aerosol Potential - Ventilation Quality A->B C Select Eye/Face Protection (Glasses, Goggles, Face Shield) B->C D Select Hand Protection (Nitrile, Neoprene) B->D E Select Body Protection (Lab Coat, Apron) B->E F Select Respiratory Protection (None, APR, SCBA) B->F G Follow Donning Sequence C->G D->G E->G F->G H Perform Chemical Handling G->H I Follow Doffing Sequence H->I J Dispose of Contaminated PPE I->J K Wash Hands Thoroughly J->K L End K->L

Caption: Logical workflow for PPE selection, use, and disposal.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.

  • Waste this compound: Collect all waste containing this chemical in a clearly labeled, sealed, and appropriate hazardous waste container. Never pour it down the drain.[5][8]

  • Contaminated PPE:

    • Gloves and other disposables: These must be treated as hazardous waste. Place them in a designated, sealed container for hazardous materials immediately after removal.[4]

    • Reusable PPE: If lab coats or other equipment become significantly contaminated, they must be decontaminated professionally or disposed of as hazardous waste. Do not launder contaminated clothing with personal items.[4]

  • Spill Cleanup Materials: Any absorbent material (e.g., vermiculite, sand) used to clean up a spill must be placed in a sealed container and disposed of as hazardous chemical waste.

Adherence to these safety protocols is not merely a matter of compliance; it is a core component of scientific integrity. By understanding the risks and implementing these procedural safeguards, you build a culture of safety that protects both the researcher and the research.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]

  • Bio-Rad. (2012, August 1). Material Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.